12-Hydroxystearic acid
Description
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Hydroxystearic Acid...
12-Hydroxyoctadecanoic acid has been reported in Bacillus cereus and Elaeagnus angustifolia with data available.
See also: Dipentaerythrityl tri-polyhydroxystearate (monomer of); Polyglyceryl-2 dipolyhydroxystearate (monomer of); Polyhydroxystearic acid (2300 MW) (monomer of) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-99-8 | |
| Record name | Poly(12-hydroxystearic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8026725 | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Octadecanoic acid, 12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol | |
CAS No. |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
| Record name | 12-Hydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyhydroxystearic acid (2300 MW) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-hydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-12-hydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-HYDROXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 12-Hydroxystearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 °C | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Synthesis of 12-Hydroxystearic Acid from Castor Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, is a versatile oleochemical derived primarily from castor oil. Its unique properties, including a high melting point and gelling capabilities, make it a valuable component in a wide range of applications, from lubricating greases and cosmetics to polymers and pharmaceuticals. This technical guide provides an in-depth overview of the primary synthesis routes for producing 12-HSA from castor oil, with a focus on experimental protocols and quantitative data. The two main pathways discussed are the conventional method, involving the hydrogenation of castor oil followed by hydrolysis, and an alternative enzymatic route. Detailed methodologies, data tables for easy comparison, and process visualizations are presented to serve as a comprehensive resource for professionals in research and development.
Introduction
Castor oil is a unique vegetable oil, with its fatty acid composition being approximately 90% ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon.[1][2] This inherent functionality makes castor oil an ideal and renewable feedstock for the synthesis of this compound (12-HSA).[3] The production of 12-HSA involves the saturation of the carbon-carbon double bond in the ricinoleic acid backbone.[4] This guide details the prevalent chemical transformations and purification strategies employed to obtain high-purity 12-HSA.
Synthesis Pathways
There are two primary routes for the synthesis of 12-HSA from castor oil:
-
Conventional Method: A two-step process involving the hydrogenation of castor oil to produce hydrogenated castor oil (HCO), followed by the hydrolysis of HCO to yield 12-HSA and glycerol.[5]
-
Alternative Enzymatic Route: This method involves the enzymatic hydrolysis of castor oil to yield ricinoleic acid, which is then subsequently hydrogenated to 12-HSA.[6][7]
The following sections provide detailed experimental protocols for each of these pathways.
Conventional Method: Hydrogenation and Hydrolysis
This is the most common industrial method for 12-HSA production.
In this step, the double bonds in the ricinoleic acid portion of the castor oil triglycerides are saturated with hydrogen in the presence of a catalyst.[1]
Experimental Protocol: Hydrogenation of Castor Oil
Materials:
-
Refined Castor Oil
-
Hydrogen Gas (high purity)
-
Nickel-based catalyst (e.g., Raney Nickel) or Palladium on Carbon (Pd/C)[1][6]
-
Autoclave/High-Pressure Reactor[8]
Procedure:
-
Preparation: The castor oil is first refined to remove impurities.[1]
-
Charging the Reactor: The refined castor oil is charged into a high-pressure autoclave.[8] A nickel catalyst is added to the oil.
-
Reaction Conditions: The reactor is sealed and heated to a temperature ranging from 110°C to 250°C.[1] It is then pressurized with hydrogen gas to a pressure that can be as high as 1000 psi.[1] One source suggests carrying out the process at room temperature under a pressure of 40 psi with alcohol as a solvent.[4]
-
Reaction: The mixture is agitated to ensure proper mixing of the oil, hydrogen, and catalyst. The reaction is allowed to proceed until the desired degree of hydrogenation is achieved.
-
Catalyst Removal: After the reaction, the mixture is cooled, and the catalyst is removed by filtration.[1]
-
Purification: The resulting hydrogenated castor oil (HCO) is a solid, waxy substance.[8] It can be further purified by distillation to remove any by-products.[1] The final product is often flaked.[8]
The triglycerides in HCO are hydrolyzed to yield 12-HSA and glycerol. This is typically achieved through saponification with a strong base, followed by acidification.[4][9]
Experimental Protocol: Saponification and Acidolysis of HCO
Materials:
-
Hydrogenated Castor Oil (HCO)
-
Sodium Hydroxide (NaOH) solution (e.g., 20-25% or 48% liquid caustic soda)[2][4]
-
Sulfuric Acid (H₂SO₄) solution (e.g., 30% or ≥96%)[2]
-
Hot Water
Procedure:
-
Saponification:
-
HCO is charged into a reactor, followed by the addition of hot water. The temperature is maintained at approximately 95-100°C.[2]
-
A solution of sodium hydroxide (caustic lye) is gradually added to the reactor to saponify the HCO. The mixture is stirred and heated for a specific duration (e.g., 8-15 minutes after alkali addition).[2]
-
The completion of saponification can be monitored by checking the acid value of the soap. The pH of the material should be in the range of 6-8.[2]
-
-
Acidification (Acidolysis):
-
Separation and Washing:
-
Drying and Finishing:
Alternative Enzymatic Route
This greener approach utilizes enzymes for the initial hydrolysis step, which can be performed under milder conditions.
Lipases are used to catalyze the hydrolysis of castor oil triglycerides into ricinoleic acid and glycerol.
Experimental Protocol: Enzymatic Hydrolysis of Castor Oil
Materials:
-
Castor Oil
-
Lipase enzyme (e.g., from Candida rugosa or Aspergillus oryzae)[7][11]
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Solvent (optional, e.g., isooctane, n-hexane)[11]
Procedure:
-
Reaction Setup: Castor oil is mixed with water or a buffer solution. A solvent may be added to improve the reaction rate.[11]
-
Enzyme Addition: The lipase enzyme is added to the mixture.
-
Reaction Conditions: The reaction is carried out at a temperature between 15°C and 55°C with constant stirring.[6][11]
-
Separation: After the reaction, the enzyme and the glycerol-containing aqueous phase are separated from the ricinoleic acid.[6] A conversion of over 90% can be achieved.[11]
The ricinoleic acid obtained from enzymatic hydrolysis is then hydrogenated to 12-HSA.
Experimental Protocol: Hydrogenation of Ricinoleic Acid
Materials:
-
Ricinoleic Acid
-
Hydrogen Gas
-
Catalyst (e.g., Nickel or Palladium-based)[6]
Procedure:
-
Reaction Setup: The ricinoleic acid is charged into a reactor with a suitable catalyst.
-
Hydrogenation: The mixture is subjected to hydrogenation under controlled temperature and pressure, similar to the hydrogenation of castor oil, to saturate the double bond.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of 12-HSA.
Table 1: Composition of Castor Oil and Hydrogenated Castor Oil (HCO)
| Component | Castor Oil (% w/w) | Hydrogenated Castor Oil (HCO) (% w/w) |
| Ricinoleic Acid (as glycerides) | 85-91%[4][6] | 2-4%[4] |
| This compound (as glycerides) | - | up to 80%[4] |
| Oleic Acid | 4-5%[6] | 1-4% (with linoleic acid)[4] |
| Linoleic Acid | 4-5%[6] | 1-4% (with oleic acid)[4] |
| Stearic Acid | ~2%[6] | 10-15% (with palmitic acid)[4] |
| Palmitic Acid | ~2%[6] | 10-15% (with stearic acid)[4] |
Table 2: Reaction Parameters for 12-HSA Synthesis
| Parameter | Hydrogenation of Castor Oil | Saponification of HCO | Acidolysis | Enzymatic Hydrolysis |
| Temperature | 110-250°C[1] | 95-100°C[2] | - | 15-55°C[6][11] |
| Pressure | 40 - 1000 psi[1][4] | Atmospheric | Atmospheric | Atmospheric |
| Catalyst/Reagent | Ni-based, Pd/C[1][6] | NaOH (20-48%)[2][4] | H₂SO₄ (30-98%)[2] | Lipase[7][11] |
| Reaction Time | Not specified | 8-15 minutes (after alkali addition)[2] | 5-10 minutes (acid addition)[2] | 6-24 hours[11] |
| pH | - | 6-8[2] | 3-5[2] | ~7.0[11] |
Visualization of Synthesis Workflows
The following diagrams illustrate the key synthesis pathways for 12-HSA from castor oil.
Characterization of 12-HSA
The final 12-HSA product is typically characterized to determine its purity and confirm its chemical structure. Common analytical techniques include:
-
Chromatography: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the fatty acid composition and identify impurities.[12][13]
-
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[14]
-
Physical Properties: The melting point of 12-HSA is a key indicator of its purity.[5]
Conclusion
The synthesis of this compound from castor oil is a well-established process, with the conventional hydrogenation and hydrolysis route being the most common. This method is robust and can be implemented on an industrial scale. The alternative enzymatic route offers a more environmentally friendly approach, operating under milder conditions. The choice of synthesis pathway depends on factors such as desired purity, production scale, and environmental considerations. This guide provides a foundational understanding of the key experimental procedures and parameters involved in the production of this important oleochemical, serving as a valuable resource for professionals in the field.
References
- 1. HYDROGENATED CASTOR OIL (HCO) - Ataman Kimya [atamanchemicals.com]
- 2. CN101412658B - Method for saponification and acidolysis of hydrogenated castor oil by using high concentration acid and alkali - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. castoroil.in [castoroil.in]
- 5. 12HSA – Dehnar Tech Company [orizzonteoil.com]
- 6. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. icoa.org [icoa.org]
- 9. CN1288942A - Preparation method of grease chemical product this compound - Google Patents [patents.google.com]
- 10. CN103288627A - Method for preparing 12-hydroxy stearic acid through utilizing hydrogenerated castor oil as raw material - Google Patents [patents.google.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. akjournals.com [akjournals.com]
- 13. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Intricate Dance of Self-Assembly: A Technical Guide to 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, has garnered significant attention for its remarkable ability to self-assemble into complex, three-dimensional fibrillar networks in a variety of organic and aqueous systems. This property makes it a versatile and widely used low-molecular-weight gelator in numerous applications, including pharmaceuticals, cosmetics, and materials science. This technical guide provides an in-depth exploration of the core mechanisms governing the self-assembly of 12-HSA, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the fundamental intermolecular interactions, the influence of environmental factors, and the resulting supramolecular architectures. This guide also presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and application in areas such as controlled drug delivery.
The Core Mechanism: A Symphony of Non-Covalent Interactions
The self-assembly of 12-HSA is primarily driven by a delicate interplay of non-covalent interactions, leading to the formation of self-assembled fibrillar networks (SAFiNs).[1][2] The key molecular features of 12-HSA, a long aliphatic chain with a carboxylic acid head group and a hydroxyl group at the 12th carbon position, are central to this process.
Hydrogen Bonding: The cornerstone of 12-HSA self-assembly is hydrogen bonding. Two primary hydrogen bonding motifs are crucial:
-
Carboxylic Acid Dimerization: The carboxylic acid head groups of two 12-HSA molecules form strong, head-to-head hydrogen-bonded dimers.[3][4][5] This is a critical initial step in the aggregation process.
-
Inter-hydroxyl Hydrogen Bonding: The hydroxyl groups along the fatty acid chains form a network of hydrogen bonds, creating a "chain" that connects the dimer units.[3][5] This interaction is vital for the longitudinal growth of the fibers.
Van der Waals Forces: The long, saturated stearic acid chains of the 12-HSA molecules align and pack together through van der Waals interactions, contributing to the stability and crystallinity of the resulting fibers.
Chirality: The chirality at the 12th carbon atom significantly influences the morphology of the self-assembled structures. Enantiomerically pure (R)-12-HSA or (S)-12-HSA tends to form well-defined, high-aspect-ratio fibers, leading to efficient gelation at low concentrations.[5][6][7] Racemic mixtures, on the other hand, often form platelet-like crystals and exhibit weaker gelation properties.[5] The chirality dictates the handedness of the twist in the resulting fibrillar structures.[8]
Factors Influencing Self-Assembly
The self-assembly of 12-HSA is highly sensitive to its environment. Understanding and controlling these factors is crucial for tailoring the properties of the resulting gels for specific applications.
Solvent: The nature of the solvent plays a pivotal role.
-
Apolar Solvents: In apolar solvents like alkanes and mineral oil, 12-HSA readily self-assembles to form robust gels.[5][6][9] The insolubility of the polar head and hydroxyl groups in the nonpolar medium drives the aggregation.
-
Polar Solvents: In more polar solvents, particularly those capable of hydrogen bonding, the self-assembly can be disrupted as the solvent molecules compete for hydrogen bonding sites with the 12-HSA molecules.[9] This can lead to the formation of spherulitic aggregates instead of fibers.[6][7]
-
Aqueous Systems: In aqueous solutions, the presence of counterions is necessary to solubilize the fatty acid.[10] The self-assembly in water can lead to the formation of unique structures like twisted ribbons and multilamellar tubes.[10][11]
Temperature: 12-HSA organogels are typically thermoreversible.[9][12] Upon heating, the non-covalent interactions are disrupted, leading to the dissolution of the fibrillar network and a transition from a gel to a sol state. The cooling rate significantly impacts the microstructure of the resulting gel. Slow cooling rates generally favor the formation of well-ordered, long fibers, resulting in stronger gels, while rapid cooling can lead to the formation of less ordered, spherulitic structures.[6][7][13][14]
Concentration: The concentration of 12-HSA is a critical parameter. Below a certain concentration, known as the critical gelation concentration (CGC), a stable gel will not form.[1] Increasing the concentration of 12-HSA generally leads to stronger gels with higher mechanical strength.[15][16]
Supramolecular Architectures
The self-assembly of 12-HSA can result in a variety of supramolecular structures, depending on the conditions.
-
Fibers: The most common morphology in organogels is the formation of long, high-aspect-ratio fibers, which entangle to form the 3D gel network.[3][5][6]
-
Ribbons and Tubes: In aqueous solutions, 12-HSA can form twisted ribbons that can further roll up to form multilamellar tubes.[10][11]
-
Spherulites: In more polar solvents or under rapid cooling conditions, 12-HSA can aggregate into spherical, semi-crystalline structures known as spherulites.[6][7][13]
Quantitative Data
The following tables summarize key quantitative data from various studies on 12-HSA self-assembly.
Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents
| Solvent | CGC (wt%) | Reference |
| Mineral Oil | < 1.0 (for optically pure D-12HSA) | [5] |
| Canola Oil | ~0.5 | [17] |
| Paraffin Oil | - | [18] |
| Various Organic Solvents | - | [1][19] |
Table 2: Rheological Properties of 12-HSA Gels
| Solvent | 12-HSA Conc. (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Paraffin Oil | - | 655 | 75 | [18] |
| Various Organic Solvents | - | - | - | [15][16][19] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the self-assembly of 12-HSA.
Preparation of 12-HSA Organogels
-
Dissolution: Weigh the desired amount of 12-HSA and the solvent into a sealed vial.
-
Heating: Heat the mixture in a water bath or on a hot plate with stirring until the 12-HSA is completely dissolved, typically at a temperature above the gel-sol transition temperature. For aqueous solutions, this step is often performed at around 70°C.[10]
-
Gelation: Allow the solution to cool to room temperature undisturbed. The rate of cooling can be controlled to influence the gel's microstructure.[6][7][13]
Rheological Characterization
-
Sample Loading: Carefully load the prepared gel onto the rheometer plate, ensuring no air bubbles are trapped.
-
Oscillatory Measurements:
-
Amplitude Sweep: Perform a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER) and the yield stress of the gel.
-
Frequency Sweep: Conduct a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'').
-
-
Temperature Sweep: Perform a temperature ramp to determine the sol-gel and gel-sol transition temperatures.
Structural Analysis using X-ray Scattering
-
Sample Preparation: Load the 12-HSA gel or powder into a sample holder suitable for X-ray scattering.
-
Data Acquisition:
-
Wide-Angle X-ray Scattering (WAXS): Use WAXS to probe the crystalline structure and packing of the 12-HSA molecules within the self-assembled structures. WAXS profiles of 12-HSA gels often show characteristic peaks corresponding to the crystalline lattice.[10][12][20]
-
Small-Angle X-ray Scattering (SAXS): Use SAXS to investigate the larger-scale structure of the fibrillar network, including the size and shape of the fibers.[9][10][12][20]
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in 12-HSA self-assembly and characterization.
Caption: The hierarchical self-assembly mechanism of this compound.
Caption: A typical experimental workflow for characterizing 12-HSA gels.
Applications in Drug Development
The unique properties of 12-HSA organogels make them promising candidates for various applications in drug development.
-
Controlled Drug Delivery: The 3D network of the gel can entrap both hydrophilic and lipophilic drug molecules, allowing for their sustained release.[15][16] The release rate can be tuned by modifying the gel's composition and microstructure.
-
Topical and Transdermal Delivery: The semi-solid nature of the gels makes them suitable for topical and transdermal drug delivery systems.
-
Injectable Implants: In situ forming organogels based on 12-HSA can be developed as injectable implants for localized and prolonged drug delivery.[15][16]
Conclusion
The self-assembly of this compound is a complex and fascinating process governed by a hierarchy of non-covalent interactions. By understanding and controlling the factors that influence this process, researchers can design and fabricate novel materials with tailored properties for a wide range of applications, particularly in the field of drug development. This guide provides a foundational understanding of the core mechanisms and experimental approaches, serving as a valuable resource for advancing research and innovation in this exciting area.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Aggregation of this compound and Its Lithium Salt in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Optical Purity and Finite System Size on Self-Assembly of this compound in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfkek.jp [pfkek.jp]
- 10. mdpi.com [mdpi.com]
- 11. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pfkek.jp [pfkek.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pfkek.jp [pfkek.jp]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of 12-Hydroxystearic Acid (12-HSA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid derived primarily from the hydrogenation of castor oil, is a versatile specialty chemical with a unique molecular structure that imparts valuable rheological and thermal properties. Its ability to form extensive hydrogen-bonded networks makes it an exceptional gelling agent, thickener, and stabilizer in a multitude of industrial and pharmaceutical applications. This technical guide provides an in-depth review of the core physical and chemical characteristics of 12-HSA, detailed experimental protocols for its analysis, and logical diagrams to illustrate its synthesis and structure-property relationships. All quantitative data is summarized for clarity and comparative analysis.
Core Physical and Chemical Properties
12-HSA is an 18-carbon saturated fatty acid with a hydroxyl group located at the 12th carbon position.[1] This hydroxyl group is pivotal to its functionality, creating stronger intermolecular forces compared to stearic acid, which results in a higher melting point and viscosity.[1][2] At ambient temperature, it exists as a brittle, waxy, and white to cream-colored solid, often in the form of flakes or a fine powder.[3][4]
General and Thermal Properties
The key identifiers and thermal characteristics of 12-HSA are summarized in Table 1. The melting point is a critical parameter for its application in high-temperature greases and coatings.[5] It typically decomposes before reaching its boiling point.[6]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₆O₃ | [6] |
| Molecular Weight | 300.48 g/mol | [6] |
| CAS Number | 106-14-9 | [1] |
| Appearance | White to off-white/creamish waxy solid (flakes or powder) | [3][4] |
| Melting Point | 70 - 82 °C (158 - 180 °F) | [4][6][7] |
| Boiling Point | Decomposes before boiling | [6] |
| Flash Point | Approx. 185 - 210 °C (365 - 410 °F) | [6][8] |
| Density | Approx. 0.94 - 1.03 g/cm³ at 25°C | [6][9] |
Solubility Profile
The amphiphilic nature of 12-HSA, stemming from its long hydrophobic carbon chain and the polar hydroxyl and carboxyl groups, dictates its solubility. It is insoluble in water but shows good solubility in several organic solvents, particularly when warmed.[6][9] This property is fundamental to its role as an organogelator.[10]
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [3][6] |
| Alcohols (Ethanol, Isopropyl Alcohol) | Soluble | [6][9] |
| Ethers (Diethyl Ether) | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Benzene | Soluble | [11] |
| Acetone | Soluble | [11] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 10 mg/ml) | [12][13] |
| Dimethylformamide (DMF) | Soluble (approx. 10 mg/ml) | [13] |
Chemical Analysis Parameters
Standard chemical parameters used for quality control of fatty acids are crucial for 12-HSA. These values provide insight into the purity and reactivity of the material.
| Parameter | Value Range (mg KOH/g) | Reference(s) |
| Acid Value | 175 - 185 | [7][14] |
| Hydroxyl Value | 153 - 165 | [7][15] |
| Saponification Value | 180 - 192 | [14][15] |
| Iodine Value (g I₂/100g) | ≤ 3 | [7][15] |
Synthesis and Structure-Property Relationship
The primary industrial production of 12-HSA involves a two-step process starting from castor oil, which is naturally rich in ricinoleic acid.
Caption: Industrial synthesis of 12-HSA from castor oil.
The unique properties of 12-HSA are a direct result of its molecular structure, which facilitates the formation of self-assembled fibrillar networks (SAFiNs) through non-covalent interactions, primarily hydrogen bonding.
Caption: Relationship between 12-HSA's structure and its key properties.
Experimental Protocols
Accurate characterization of 12-HSA is essential for quality control and research. The following sections detail the methodologies for key analytical experiments.
Determination of Acid Value (Titration)
This protocol is adapted from standard methods for fatty acid analysis, such as those from FSSAI and AOCS.[16][17]
-
Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams required to neutralize the free fatty acids in one gram of the substance. The sample is dissolved in a neutral solvent and titrated with a standardized alkali solution.[16]
-
Apparatus: 250 mL conical flask, 50 mL burette, analytical balance, water bath.
-
Reagents:
-
Titrant: Standardized 0.1 N or 0.5 N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution.
-
Solvent: 95% Ethyl alcohol, neutralized. To neutralize, add a few drops of phenolphthalein and titrate with the alkali solution to a faint pink endpoint just before use.
-
Indicator: 1% Phenolphthalein solution in 95% ethyl alcohol.
-
-
Procedure: a. Accurately weigh an appropriate amount of 12-HSA (typically 1-2 g) into a 250 mL conical flask. b. Add 50-100 mL of hot, freshly neutralized ethyl alcohol to the flask. c. Add approximately 1 mL of phenolphthalein indicator solution. d. Heat the mixture in a water bath for about five to fifteen minutes to ensure complete dissolution.[8][16] e. Titrate the hot solution with the standardized alkali solution, shaking vigorously, until a permanent faint pink color persists for at least 30 seconds.[8][17] f. Record the volume of titrant used.
-
Calculation:
-
Acid Value = (V × N × 56.1) / W
-
Where:
-
V = Volume of alkali solution used (mL)
-
N = Normality of the alkali solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the 12-HSA sample (g)
-
-
Determination of Hydroxyl Value
This protocol is based on the AOCS Official Method Cd 13-60.[5]
-
Principle: The hydroxyl groups are acetylated using a pyridine-acetic anhydride reagent. The excess anhydride is hydrolyzed, and the resulting acetic acid is titrated with a standardized alkali solution. The hydroxyl value is calculated from the difference in titrant volume between a blank and the acetylated sample.[1]
-
Apparatus: 250 mL Erlenmeyer flasks with ground-glass joints, reflux condensers, 5 mL volumetric pipet, 50 mL burette, steam bath.
-
Reagents:
-
Acetylating Reagent: Freshly prepared mixture of 3 volumes of reagent-grade pyridine and 1 volume of reagent-grade acetic anhydride.
-
Titrant: Standardized 0.5 M ethanolic KOH solution.
-
Indicator: 1% Phenolphthalein solution in ethanol.
-
Neutralized n-butyl alcohol.
-
-
Procedure: a. Accurately weigh approximately 2 g of 12-HSA into an Erlenmeyer flask.[5] b. Pipette exactly 5.0 mL of the pyridine-acetic anhydride reagent into the flask. c. Prepare a reagent blank by pipetting 5.0 mL of the acetylating reagent into a separate empty flask. d. Attach reflux condensers to both flasks and heat on a steam bath for 1 hour. e. Cool the flasks to room temperature. Add 10 mL of distilled water through the condensers. f. Heat the flasks on the steam bath for another 10 minutes to hydrolyze the excess anhydride. g. Cool to room temperature. Rinse the condenser and flask walls with 10 mL of neutralized n-butyl alcohol. h. Add 1 mL of phenolphthalein indicator and titrate with 0.5 M ethanolic KOH to a faint pink endpoint that persists for at least 15 seconds.
-
Calculation:
-
Hydroxyl Value = [((B - S) × N × 56.1) / W] + Acid Value
-
Where:
-
B = Volume of KOH solution for the blank (mL)
-
S = Volume of KOH solution for the sample (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the 12-HSA sample (g)
-
Acid Value is determined from Protocol 3.1.
-
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions like melting point and crystallization behavior.
Caption: General experimental workflow for DSC analysis of 12-HSA.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic (melting) and exothermic (crystallization) transitions are observed as peaks.[18]
-
Apparatus: Differential Scanning Calorimeter, aluminum DSC pans, analytical balance.
-
Procedure: a. Accurately weigh 1-10 mg of 12-HSA into an aluminum DSC pan. b. Hermetically seal the pan. Place an empty sealed pan on the reference side of the DSC cell. c. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate. d. Subject the sample to a controlled temperature program. A typical program for 12-HSA would be: i. Equilibrate at 25°C. ii. Ramp temperature from 25°C to 100°C at a rate of 10°C/min (First Heat). This captures the melting of the initial crystal structure. iii. Hold at 100°C for 5 minutes to erase thermal history. iv. Cool from 100°C to 25°C at 10°C/min (Crystallization). v. Ramp temperature from 25°C to 100°C at 10°C/min (Second Heat).
-
Data Analysis: From the resulting thermogram, determine the onset temperature and peak temperature of melting (Tm) and crystallization (Tc), and the enthalpy of fusion (ΔH).
Conclusion
This compound is a unique and highly functional fatty acid whose value is derived directly from the presence of a hydroxyl group on its alkyl chain. This feature facilitates strong intermolecular hydrogen bonding, leading to desirable properties such as a high melting point and the ability to structure organic liquids. The standardized analytical protocols outlined in this guide are essential for ensuring the quality, purity, and consistent performance of 12-HSA in its diverse applications, from high-performance lubricants to stabilizing agents in cosmetics and pharmaceuticals. A thorough understanding of these characteristics and analytical methods is critical for researchers and developers aiming to innovate with this versatile oleochemical.
References
- 1. Hydroxyl Value of Fatty Oils and Alcohols [library.aocs.org]
- 2. library.aocs.org [library.aocs.org]
- 3. castoroil.in [castoroil.in]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. library.aocs.org [library.aocs.org]
- 6. store.astm.org [store.astm.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 10. 2017erp.com [2017erp.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AOAC 965.32-1969, Hydroxyl value of oils and fats. Acetylation m - $14.15 : AOAC Official Method [aoacofficialmethod.org]
- 16. fssai.gov.in [fssai.gov.in]
- 17. scribd.com [scribd.com]
- 18. Differential Scanning Calorimetry Analysis [intertek.com]
(R)-12-Hydroxystearic Acid: A Technical Guide on Chirality, Physicochemical Properties, and Biological Effects
Executive Summary: (R)-12-Hydroxystearic acid ((R)-12-HSA) is a saturated hydroxy fatty acid derived from the hydrogenation of ricinoleic acid, the primary component of castor oil. The chirality conferred by the hydroxyl group at the C12 position is a critical determinant of its molecular behavior, profoundly influencing its self-assembly into complex supramolecular structures. This technical guide provides an in-depth analysis of (R)-12-HSA, focusing on how its specific stereochemistry governs its properties and biological activities. It covers the crucial role of enantiomeric purity in organogel formation, explores its potential biological signaling, and presents relevant quantitative data and experimental protocols for researchers in material science and drug development.
Introduction: 12-Hydroxystearic Acid and the Importance of Chirality
This compound (12-HSA) is an 18-carbon fatty acid with a hydroxyl (-OH) group located on the 12th carbon atom.[1] This hydroxyl group introduces a chiral center, meaning 12-HSA can exist as two non-superimposable mirror images, or enantiomers: (R)-12-HSA and (S)-12-HSA. Commercially, 12-HSA is primarily produced by the hydrogenation of ricinoleic acid from castor oil, a process that yields the (R)-enantiomer.[2][3]
The specific spatial arrangement of the hydroxyl group in the (R) configuration is not a trivial feature. It is the paramount factor driving the molecule's ability to form extensive hydrogen-bonding networks. These interactions are responsible for its capacity to self-assemble into fibers, ribbons, and tubes, making it an exceptionally effective low-molecular-weight organogelator used in lubricants, cosmetics, and plastics.[3][4] The chirality of 12-HSA has a significant impact on its self-assembled structural and interfacial properties.[2] Indeed, the gelation capability is almost exclusive to the enantiomerically pure form, with the racemic mixture being effective only at much higher concentrations.[3] While its role in material science is well-established, the specific biological effects stemming from its chirality are an area of emerging research.
Physicochemical Properties Influenced by Chirality
The defining characteristic of (R)-12-HSA is its ability to act as a versatile molecular gelator in a wide variety of organic solvents.[3] This property is a direct consequence of its chiral structure.
-
Self-Assembly and Gelation: The carboxylic acid head and the hydroxyl group at C12 provide two distinct sites for hydrogen bonding. In nonpolar solvents, these interactions drive the self-assembly of (R)-12-HSA molecules into highly ordered, crystalline fibrillar networks.[2][5] The chirality of the molecule guides this assembly into helical or twisted fibers, which entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel.[3]
-
Polymorphism: The supramolecular architecture of the gel network is sensitive to external conditions such as the solvent, temperature, and cooling rate.[3] This can lead to different crystalline forms, a phenomenon known as polymorphism. The resulting macroscopic properties of the gel, including its firmness and stability, are dictated by the underlying microscopic structure, such as the formation of fibers or spherulitic aggregates.[3]
-
Enantiomeric Purity: The effectiveness of 12-HSA as a gelator is highly dependent on its enantiomeric purity. The presence of the (S)-enantiomer disrupts the regular, ordered packing required for efficient fiber formation, thereby weakening or inhibiting gelation. Studies have shown that a racemic mixture has a much weaker effect on surface and gelling properties compared to the pure (R)-enantiomer.[2][3]
Biological Effects and Signaling Pathways
While the physical properties of (R)-12-HSA are well-documented, research into its specific biological effects is less extensive compared to other hydroxystearic acids, such as 9-HSA, which is known to have antiproliferative activity by inhibiting histone deacetylase (HDAC1).[6] However, the structural similarity of 12-HSA to other endogenous lipid signaling molecules suggests it may interact with cellular pathways.
Potential Interaction with GPR55
A plausible, though not yet definitively proven, target for lipid molecules like 12-HSA is the G protein-coupled receptor 55 (GPR55). GPR55 has been identified as a receptor for certain cannabinoid ligands and the endogenous phospholipid L-α-lysophosphatidylinositol (LPI).[7][8] Given that GPR55 is activated by various lipid structures, it represents a potential candidate for mediating the biological effects of (R)-12-HSA.
Activation of GPR55 initiates a distinct signaling cascade that differs from classical cannabinoid receptors. It couples primarily to Gαq and Gα12/13 proteins, bypassing Gαi and Gαs.[7][8] This leads to the activation of two main downstream pathways:
-
Gαq-PLC-Ca2+ Pathway: Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][9]
-
Gα12/13-RhoA Pathway: Gα12/13 activates the small GTPase RhoA.[10] Activated RhoA, in turn, can stimulate Rho-associated kinase (ROCK), which is involved in regulating the actin cytoskeleton, cell adhesion, and motility. The Gα12/13-RhoA axis can also contribute to PLC activation and subsequent calcium signaling.[7][9]
The culmination of this signaling is a sustained increase in intracellular calcium levels, which can modulate a wide range of cellular processes, including transcription factor activation (e.g., NFAT), proliferation, and migration.[10]
Signaling Pathway Visualization
The following diagram illustrates the canonical GPR55 signaling cascade, a potential pathway for (R)-12-HSA.
References
- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility of 12-Hydroxystearic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 12-hydroxystearic acid (12-HSA) in a range of common organic solvents. Understanding the solubility characteristics of 12-HSA is critical for its application in various fields, including pharmaceuticals, cosmetics, and material science, where it is often used as a gelling agent, thickener, or stabilizer. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.
Quantitative and Qualitative Solubility of this compound
This compound, a saturated fatty acid, exhibits varying degrees of solubility in organic solvents, largely influenced by the polarity and hydrogen bonding capacity of the solvent. The presence of both a long hydrophobic carbon chain and a polar hydroxyl group gives 12-HSA its unique solubility profile.
Summary of Solubility Data
The following table summarizes the known solubility of 12-HSA in various organic solvents. It is important to note that comprehensive quantitative data across a wide range of temperatures is not extensively available in the public domain. The information presented here is a consolidation of data from scientific literature and technical data sheets.
| Solvent Classification | Solvent | Qualitative Solubility | Quantitative Solubility (at approx. Room Temperature) |
| Alcohols | Ethanol | Soluble[1][2][3][4] | ~10 mg/mL[2] |
| Methanol | Soluble[1][3] | - | |
| Ketones | Acetone | Soluble | - |
| Esters | Ethyl Acetate | Slightly Soluble (with heating)[3] | - |
| Aromatic Hydrocarbons | Benzene | Soluble | - |
| Toluene | - | - | |
| Chlorinated Solvents | Chloroform | Soluble[1][3][4] | - |
| Ethers | Diethyl Ether | Soluble[1][4] | - |
| Amides | Dimethylformamide (DMF) | Soluble[2] | ~10 mg/mL[2] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble[2] | ~10 mg/mL[2] |
| Alkanes | Hexane | Sparingly Soluble | - |
| Petroleum Ether | Sparingly Soluble | - |
Note: The term "soluble" indicates that 12-HSA can be dissolved to a significant extent, while "sparingly soluble" or "slightly soluble" suggests limited dissolution. The provided quantitative data should be considered approximate. For precise applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.
Experimental Protocols for Determining Solubility
Accurate determination of 12-HSA solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments, adapted from general procedures for fatty acid solubility determination.
Isothermal Equilibrium Solubility Determination by Gravimetric Method
This method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a liquid at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.0001 g)
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 12-HSA to a series of vials containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 12-HSA (e.g., 60-80°C). The oven should be well-ventilated.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried 12-HSA residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved 12-HSA by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solvent.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
For more complex mixtures or when higher precision is required, an HPLC method can be developed to determine the concentration of 12-HSA in a saturated solution.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength if derivatization is used).
-
Reversed-phase C18 column.
-
12-HSA standard of known purity.
-
Mobile phase solvents (e.g., methanol, acetonitrile, water with additives like acetic or formic acid).
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Syringe filters.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the 12-HSA standard and dissolve it in a suitable solvent (which can be the mobile phase) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with different known concentrations.
-
-
Preparation of Saturated Sample:
-
Follow steps 1 and 2 from the gravimetric method to prepare and equilibrate a saturated solution of 12-HSA in the solvent of interest.
-
-
Sample Withdrawal and Dilution:
-
Withdraw a known volume of the clear supernatant from the saturated solution using a pre-warmed syringe and filter it.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration of 12-HSA within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
-
Develop a suitable chromatographic method to achieve good separation and peak shape for 12-HSA. A gradient elution may be necessary.
-
Record the peak areas of the 12-HSA in the chromatograms for both the standards and the sample.
-
-
Data Analysis and Solubility Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the 12-HSA standards.
-
Determine the concentration of 12-HSA in the diluted sample solution by interpolating its peak area on the calibration curve.
-
Calculate the original concentration of 12-HSA in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of 12-HSA in the chosen solvent at the specified temperature.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for determining solubility, the following diagrams illustrate the logical flow of the experimental protocols.
Caption: Gravimetric method workflow for 12-HSA solubility.
Caption: HPLC-based workflow for 12-HSA solubility.
References
Thermal behavior of 12-Hydroxystearic acid
An In-depth Technical Guide to the Thermal Behavior of 12-Hydroxystearic Acid
Abstract
This compound (12-HSA), a saturated hydroxy fatty acid derived from hydrogenated castor oil, is widely recognized for its ability to form self-assembled fibrillar networks, leading to the gelation of various organic solvents.[1] This property makes it a critical component in applications ranging from lubricants and greases to cosmetics and pharmaceuticals.[2][3] Understanding the thermal behavior of 12-HSA is paramount for controlling the microstructure, stability, and performance of these formulations. This technical guide provides a comprehensive overview of the thermal properties of 12-HSA, focusing on its phase transitions, crystallization kinetics, and the factors influencing its thermal characteristics. It is intended for researchers, scientists, and drug development professionals working with 12-HSA-based systems.
Physicochemical Properties of this compound
12-HSA is a C18 fatty acid with a hydroxyl group at the 12th carbon position.[4] This unique structure, featuring both a polar hydroxyl group and a nonpolar hydrocarbon chain, facilitates self-assembly through hydrogen bonding.[5][6]
| Property | Value | Reference |
| Chemical Name | 12-Hydroxyoctadecanoic acid | [7][8] |
| CAS Number | 106-14-9 | [2][8] |
| Molecular Formula | C₁₈H₃₆O₃ | [2][8] |
| Molecular Weight | 300.48 g/mol | [7] |
| Appearance | White to cream flakes or fine powder | [2] |
| Melting Range | 70 - 82 °C | [2][8][9] |
Thermal Analysis Methodologies
The thermal behavior of 12-HSA is primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[10][11]
Objective: To determine the melting point (Tₘ), crystallization temperature (T꜀), and enthalpy of fusion (ΔHբ) of 12-HSA.
Apparatus: A differential scanning calorimeter (e.g., heat-flux or power-compensation type).[12]
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of 12-HSA powder into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 20-25°C.
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature well above the expected melting point (e.g., 100°C).[10]
-
Hold the sample at the final temperature for a few minutes to ensure complete melting and erase thermal history.
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature to observe crystallization.
-
A second heating scan is often performed under the same conditions to analyze the thermal properties of the recrystallized sample.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and area of endothermic (melting) and exothermic (crystallization) events. The area under the melting peak is used to calculate the enthalpy of fusion.[13]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Objective: To determine the decomposition temperature and thermal stability of 12-HSA.
Apparatus: A thermobalance.[12]
Procedure:
-
Sample Preparation: Place a known quantity (e.g., 5-10 mg) of 12-HSA into a TGA sample pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan onto the thermobalance within the furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10-20°C/min).
-
The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.[14] The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Thermal Behavior and Phase Transitions
Melting and Crystallization
Pure 12-HSA exhibits a distinct endothermic peak in its DSC thermogram corresponding to its melting point.[9] The melting temperature of purified 12-HSA is generally higher than that of unpurified samples, which often show a broader melting peak due to the presence of impurities.[15] The melting point for technical-grade 12-HSA is reported to be around 76°C with a melting enthalpy of 182 kJ/kg.[1] Upon cooling from the melt, 12-HSA undergoes an exothermic transition as it crystallizes.[13]
Sol-Gel Transitions
In organic solvents, 12-HSA self-assembles into fibers that form a three-dimensional network, entrapping the solvent to create an organogel.[5] The thermal behavior of these gels is characterized by a gel-sol transition upon heating and a sol-gel transition upon cooling. The gel-sol transition temperature (Tmelt) can be observed via DSC.[15] For example, in an organogel with castor oil, gel-sol transitions were observed at 73°C.[15] The transition temperature is influenced by the solvent type and the concentration of 12-HSA.[5]
Polymorphism in Aqueous Systems
In aqueous solutions, typically with a counterion like ethanolamine to aid solubilization, 12-HSA exhibits complex polymorphic behavior.[16][17] At lower temperatures (e.g., 20°C), it can form crystalline, multi-lamellar tubular structures.[6] As the temperature increases, these structures undergo a transition, melting into smaller micelles.[9][17] This transition, which involves both the melting of the fatty acid chains (Lα–Lβ transition) and the morphological change from tubes to micelles, typically occurs between 30°C and 50°C, depending on the specific conditions like pH and the ratio of 12-HSA to counterion.[16][18]
Factors Influencing Thermal Behavior
The thermal properties of 12-HSA are not intrinsic and can be significantly affected by several external and internal factors.
-
Purity: The presence of impurities, such as other fatty acids from the hydrolysis of hydrogenated castor oil, can lower and broaden the melting point.[15]
-
Solvent: The choice of solvent significantly impacts sol-gel transition temperatures. Solvents with a hydrogen-bonding Hansen solubility parameter (δh) below 4.7 MPa¹/² tend to produce clear organogels.[5] The interactions between the solvent and 12-HSA molecules affect the stability of the self-assembled network.
-
Heating/Cooling Rate: The rate of temperature change can influence crystallization kinetics.[1] Lower cooling rates typically favor the formation of longer, more linear fibrils, while higher cooling rates can lead to shorter, branched fibrils.[1] This is because nucleation and crystal growth processes can be governed by either thermodynamics (at slow rates) or mass transfer (at fast rates).[1]
-
Concentration: In organogels, increasing the concentration of 12-HSA generally leads to stronger gels with higher gel-sol transition temperatures.[5]
Summary of Quantitative Thermal Data
The following tables summarize key quantitative data reported in the literature for 12-HSA under various conditions.
Table 1: Melting and Transition Temperatures of 12-HSA and its Formulations
| System | Method | Transition | Temperature (°C) | Reference |
| Purified 12-HSA Powder | DSC | Melting Point (Tₘ) | ~79-82 | [8][9] |
| Unpurified 12-HSA Powder | DSC | Melting Point (Tₘ) | Lower than purified (by 2.9°C) | [15] |
| 12-HSA / Castor Oil Organogel | DSC | Gel-Sol Transition | 73 | [15] |
| 12-HSA / Almond Oil Organogel | DSC | Gel-Sol Transition | 63 | [15] |
| 12-HSA Aqueous Solution (with Ethanolamine) | DSC | Multilamellar-to-Micelle | 30 - 35 | [16] |
| 12-HSA / Dodecane Gel | DSC | Gel-Sol Transition | 70 | [15] |
Table 2: Enthalpy Values for 12-HSA
| System | Method | Parameter | Value | Reference |
| Technical-Grade 12-HSA | - | Enthalpy of Fusion (ΔHբ) | 182 kJ/kg | [1] |
Note: Enthalpy values are less commonly reported and can vary significantly with purity and crystalline form.
Conclusion
The thermal behavior of this compound is complex and highly dependent on its physicochemical environment. Its melting and crystallization characteristics, along with its ability to undergo sol-gel transitions, are fundamental to its function as a structuring agent. Key parameters such as purity, solvent choice, concentration, and thermal history must be carefully controlled to achieve desired material properties. The methodologies and data presented in this guide offer a foundational understanding for professionals engaged in the research, development, and application of 12-HSA-based materials, enabling better formulation design and performance prediction.
References
- 1. researchgate.net [researchgate.net]
- 2. 2017erp.com [2017erp.com]
- 3. cir-safety.org [cir-safety.org]
- 4. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (CAS 106-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Environmental Profile of 12-Hydroxystearic Acid: A Technical Guide
Introduction: 12-Hydroxystearic acid (12-HSA), a saturated C18 hydroxy fatty acid derived from the hydrogenation of castor oil, is a versatile oleochemical used in a wide array of applications, including lithium greases, cosmetics, coatings, and polymers.[1][2][3] Its unique chemical structure, featuring a hydroxyl group on the 12th carbon, imparts valuable gelling and stabilizing properties.[2] As with any chemical used in industrial and consumer products, a thorough understanding of its environmental fate and ecotoxicological profile is essential for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the biodegradability, environmental impact, and relevant metabolic pathways of 12-HSA.
Environmental Fate and Ecotoxicity
The environmental behavior of 12-HSA is dictated by its physical and chemical properties. It is a non-toxic, non-hazardous material that is insoluble in water.[3] If released into the environment, it is expected to adsorb to suspended solids and sediment.[1] Due to its estimated pKa, 12-HSA will exist almost entirely in its anionic form in natural waters (pH 5-9), making volatilization an insignificant environmental fate process.[1]
Bioaccumulation Potential
The potential for a substance to accumulate in living organisms is a key environmental consideration. The estimated bioconcentration factor (BCF) for 12-HSA suggests a moderate potential for bioaccumulation.[1] However, this is largely mitigated by its rapid biodegradation.
| Parameter | Value | Interpretation | Source |
| Log K_ow_ (estimated) | 6.41 | High potential for bioaccumulation | PubChem[1] |
| Bioconcentration Factor (BCF, estimated) | 56 | Moderate potential for bioaccumulation | PubChem[1] |
Aquatic Ecotoxicity
Ecotoxicity data for 12-HSA indicates a low level of concern for aquatic organisms. While some safety data sheets (SDS) contain hazard statements such as "Very toxic to aquatic life" or "Harmful to aquatic life with long lasting effects," the available quantitative data from toxicity studies show low toxicity.[4][5] An oral toxicity study in rats found an LD50 of >5,000 mg/kg, indicating low acute toxicity.[6][7]
| Organism | Test Type | Duration | Result | Source |
| Fish (Freshwater) | LC50 | 96 h | >9,900 mg/L | Redox SDS[6] |
| Fish (Freshwater) | LC0 | - | >100 mg/L | Jaydeep Chem SDS[7] |
| Crustacea (Daphnia magna) | EC50 | 48 h | >100 mg/L | Redox SDS[6] |
| Bacteria | EC0 | - | >100 mg/L | Jaydeep Chem SDS[7] |
Biodegradability
12-HSA is considered to be readily biodegradable, which is a critical factor in its favorable environmental profile.[6][7][8] This indicates that the substance is rapidly broken down by microorganisms in the environment, preventing persistence and long-term adverse effects.
| Test Guideline | Result | Conclusion | Source |
| Japanese MITI Test (similar to OECD 301C) | 93% degradation | Readily Biodegradable | PubChem[1] |
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is a standard method for determining the ready biodegradability of poorly soluble substances like 12-HSA.[9][10]
Principle: A known concentration of the test substance is inoculated with microorganisms (typically activated sludge from a wastewater treatment plant) in a mineral medium within a closed respirometer.[11][12] The consumption of oxygen by the microorganisms as they metabolize the substance is measured over 28 days by monitoring the pressure decrease in the headspace of the sealed test vessel.[9][11][12] The amount of oxygen consumed is then compared to the Theoretical Oxygen Demand (ThOD) to calculate the percentage of biodegradation.[9]
Methodology:
-
Test Substance Preparation: The test substance (12-HSA) is added to a mineral medium at a concentration typically between 50 and 100 mg/L.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant serves as the microbial inoculum.[11]
-
Apparatus: The test is conducted in sealed bottles connected to a manometric device to measure pressure changes.[11]
-
Controls:
-
Blank Control: Contains only inoculum and mineral medium to measure background respiration.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to verify the viability of the inoculum.[11]
-
Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test material on the microorganisms.[11]
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring.[11][12]
-
Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption of the test substance relative to its ThOD. A substance is considered "readily biodegradable" if it reaches ≥60% degradation within the 28-day period and within a "10-day window" following the onset of degradation.[9]
Biodegradation Pathway: Beta-Oxidation
The primary metabolic pathway for the breakdown of fatty acids like 12-HSA by microorganisms is beta-oxidation.[13][14] This catabolic process occurs within the mitochondria and systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[13][14]
Steps of Beta-Oxidation:
-
Activation: Before entering the mitochondria, the fatty acid is activated in the cytosol by attaching Coenzyme A (CoA) to form acyl-CoA. This step requires energy in the form of ATP.[15]
-
Mitochondrial Transport: Long-chain acyl-CoA molecules are transported across the inner mitochondrial membrane via the carnitine shuttle system.[15]
-
Core Pathway (4 Steps): Inside the mitochondrial matrix, the acyl-CoA undergoes a repeating four-step cycle: a. Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase creates a double bond between the alpha and beta carbons.[14] b. Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta carbon.[14] c. Dehydrogenation: An NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[14] d. Thiolysis: A beta-ketothiolase cleaves the bond between the alpha and beta carbons, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA molecule that is two carbons shorter.
-
Repetition: This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The presence of the hydroxyl group on the 12th carbon of 12-HSA is handled by standard cellular enzymes during this process.
Conclusion
References
- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. 2017erp.com [2017erp.com]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. redox.com [redox.com]
- 7. trc-corp.com [trc-corp.com]
- 8. epa.gov [epa.gov]
- 9. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 10. OECD 301F - Biodegradation Test - O2 Consumption - Situ Biosciences [situbiosciences.com]
- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 13. aocs.org [aocs.org]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. 6.32 Fatty Acid Oxidation (Beta-oxidation) | Nutrition [courses.lumenlearning.com]
The Regulatory Landscape of 12-Hydroxystearic Acid in Cosmetics: A Technical Guide
An In-depth examination of the regulatory framework, safety assessments, and toxicological data for 12-Hydroxystearic Acid (12-HSA) in cosmetic applications.
Introduction
This compound (CAS No. 106-14-9), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile ingredient in the cosmetics and personal care industry. It primarily functions as a surfactant, cleansing agent, emollient, and thickener in a wide array of products.[1] Its natural origin and multifunctional properties make it a popular choice for formulators.[2][3] This technical guide provides a comprehensive overview of the regulatory status of this compound, summarizing key safety assessments and toxicological data for researchers, scientists, and drug development professionals.
Regulatory Status
The use of this compound in cosmetic products is permissible in major global markets, with its safety affirmed by scientific bodies.
United States
The U.S. Food and Drug Administration (FDA) includes this compound on its list of indirect food additives, specifically as a component of paper and paperboard and as a lubricant with incidental food contact.[4][7] The FDA's authority over cosmetics was expanded with the Modernization of Cosmetics Regulation Act of 2022 (MoCRA), which introduced new requirements for facility registration, product listing, and safety substantiation.[8]
European Union
In the European Union, this compound is permitted for use in cosmetic products under the general provisions of the Cosmetics Regulation (EC) No 1223/2009.[4][9] There are no specific concentration limits or restrictions outlined in the annexes of the regulation for this ingredient.[4]
However, a recent development in 2024 by the European Chemicals Agency (ECHA) has led to the reclassification of this compound as environmentally hazardous, specifically toxic to aquatic life.[10][11] This change primarily affects the packaging, labeling (requiring the appropriate hazard symbols), and transportation of the raw material and products containing it, necessitating updates to Material Safety Data Sheets (MSDS).[10] This environmental classification does not currently restrict its use within cosmetic formulations from a human safety perspective.
Concentration of Use in Cosmetics
The use of this compound in cosmetics has seen a significant increase. In 1999, its use was reported in only two product categories. By 2015, this number had grown to 99 formulations across various product types. The maximum reported concentrations have also risen, as detailed in the table below.
| Product Category | Maximum Concentration of Use (%) |
| 1999 Reported Uses | |
| Lipsticks | 2.5 |
| Deodorants | 5-10 |
| 2015 Reported Uses | |
| "Other" Make-up Formulations | 13.2 |
| Eyeliners | 13.1 |
| Lipsticks | 12.3 |
| 2022 Reported Uses (for Polyhydroxystearic Acid) | |
| Lipsticks | 14.2 |
Data sourced from the Cosmetic Ingredient Review.[5]
Toxicological Profile & Safety Assessment
The safety of this compound has been substantiated through a range of toxicological studies. The CIR Expert Panel's review is a key source of this data.
Dermal Irritation and Sensitization
Based on studies available for hydrogenated castor oil and related fatty acids, ECHA concludes that this compound is not expected to be a skin or eye irritant.[12] The CIR panel noted that while some antiperspirant prototype formulations containing 12-HSA showed irritation under exaggerated occluded patch testing conditions, these formulations are generally not irritating in actual use.[4]
Genotoxicity
This compound has been evaluated for its potential to cause genetic mutations in a variety of assays. It was found to be not mutagenic in the Ames test with Salmonella typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98. It also did not produce chromosome aberrations in Chinese hamster ovary cells and was not mutagenic in the L5178Y TK+/- mouse lymphoma assay, both with and without metabolic activation. An earlier finding of mutagenicity in E. coli strain Hs30 was noted, but the collective evidence from more recent and comprehensive studies supports a lack of genotoxic potential relevant to cosmetic use.
Carcinogenicity
An 18-month carcinogenicity study involving subcutaneous injection of this compound resulted in the classification of the substance as "tentatively carcinogenic." However, the CIR Expert Panel concluded that the sarcomas observed at the injection site were a result of a physical phenomenon and not indicative of the chemical's carcinogenic potential through dermal application in cosmetics.[4]
Systemic Toxicity
A 90-day subchronic oral toxicity study in rats showed a reduced growth rate at dietary concentrations of 8.7% and 17.3% this compound, but not at 4.3%.[6] This effect was attributed to the lower caloric density of the feed and not to systemic toxicity, as confirmed in a subsequent study.[6] Hematological and microscopic evaluations in these studies were unremarkable.[6]
Experimental Protocols
Detailed protocols for the specific studies on this compound are not publicly available. However, the methodologies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Local Lymph Node Assay (LLNA) - General Protocol
The LLNA is a method to assess the skin sensitization potential of a substance. The general workflow is as follows:
Caption: General workflow of the Local Lymph Node Assay (LLNA).
Bacterial Reverse Mutation Test (Ames Test) - General Protocol
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Caption: General workflow of the bacterial reverse mutation (Ames) test.
Signaling Pathways
Currently, there is no significant body of research linking this compound to specific signaling pathways in the context of its use in cosmetics or its toxicological profile. Its primary functions are based on its physicochemical properties as a fatty acid.
Logical Relationships in Regulatory Status
The regulatory standing of this compound is determined by independent assessments in different regions, with recent environmental concerns adding a new dimension.
Caption: Regulatory status of this compound in the USA and EU.
Conclusion
This compound has a long history of safe use in cosmetic products, supported by comprehensive safety assessments from the CIR Expert Panel. It is considered safe for use in cosmetics in both the United States and the European Union. While the recent ECHA reclassification concerning its environmental impact is a significant development for the supply chain, it does not alter the human safety assessment for its use in cosmetics. The available toxicological data indicates a low potential for irritation, and it is not considered genotoxic or carcinogenic under the conditions of cosmetic use. As with any cosmetic ingredient, formulators should ensure that the final product is non-irritating and non-sensitizing.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Template for in vitro Bacterial Reverse Mutation (Ames) Test | FDA [fda.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. Registration Dossier - ECHA [echa.europa.eu]
Reclassification of 12-Hydroxystearic Acid: A Technical Brief on its Environmental Hazard Profile
For Immediate Release
BRUSSELS, Belgium – Recent regulatory updates from the European Chemicals Agency (ECHA) have resulted in the reclassification of 12-Hydroxystearic acid (12-HSA) as a substance hazardous to the aquatic environment. This decision marks a significant shift from its previous non-hazardous status and carries important implications for industries utilizing this compound. This technical guide provides an in-depth overview of the available data, potential toxicological mechanisms, and the regulatory context surrounding this reclassification for researchers, scientists, and drug development professionals.
Introduction to this compound (12-HSA)
This compound (CAS No. 106-14-9) is a saturated C18 fatty acid characterized by a hydroxyl group on the 12th carbon. It is primarily used in the manufacturing of lithium and calcium greases, as a processing aid in the rubber and plastics industries, and in the formulation of cosmetics and personal care products. Its unique properties, including its gelling ability and thermal stability, have made it a valuable industrial chemical.
The Reclassification of 12-HSA as Environmentally Hazardous
The European Chemicals Agency (ECHA) has reclassified 12-HSA as toxic to aquatic life.[1] This reclassification aligns 12-HSA with the criteria for inclusion in ADR (European Agreement concerning the International Carriage of Dangerous Goods by Road) Class 9, under UN number 3077 for environmentally hazardous substances.[1] This change necessitates a comprehensive revision of Material Safety Data Sheets (MSDS) and impacts global packaging and transportation regulations under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The deadline for updating ECHA dossiers to reflect this new classification was April 2024.[1]
Ecotoxicological Data
It is important to note that obtaining the specific ECHA assessment report that triggered this reclassification has proven challenging. The information presented below is a compilation of available data, which may include data that predates the recent reclassification.
Table 1: Summary of Acute Aquatic Toxicity Data for this compound
| Test Organism | Endpoint | Duration | Test Guideline | Results (mg/L) | Reference |
| Danio rerio (Zebra fish) | LC50 | 96 h | Not Specified | > 1,000 | [2] |
| Daphnia magna (Water flea) | EC50 | 48 h | Not Specified | > 100 | [2] |
| Pseudokirchneriella subcapitata (Green algae) | NOEC | 72 h | Not Specified | ≥ 100 | [2] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50%) is the concentration of a chemical that causes a defined effect in 50% of the test population. NOEC (No Observed Effect Concentration) is the highest tested concentration at which no statistically significant effect is observed.
The discrepancy between the data in Table 1 and the recent ECHA classification suggests that the reclassification may be based on chronic toxicity data, bioaccumulation potential, or the "weight of evidence" from studies on structurally similar long-chain fatty acids. Long-chain fatty acids can exert toxicity through various mechanisms not always captured in standard acute tests.
Experimental Protocols for Aquatic Toxicity Testing
Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of ecotoxicity data. The following are brief descriptions of the key OECD guidelines relevant to the aquatic toxicity testing of chemicals like 12-HSA.
OECD Test Guideline 203: Fish, Acute Toxicity Test [3][4] This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[3] Key parameters of this static or semi-static test include:
-
Test Species: A variety of freshwater and marine fish species can be used, with zebrafish (Danio rerio) being a common choice.
-
Exposure Duration: 96 hours.
-
Test Concentrations: A geometric series of at least five concentrations is used, along with a control group.[3]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[3]
-
Endpoint: The primary endpoint is the LC50 value.
OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test This test assesses the acute toxicity of a substance to invertebrates, typically Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure. Key aspects of the protocol include:
-
Test Organism: Daphnia magna or other suitable cladoceran species.
-
Exposure Duration: 48 hours.
-
Test Conditions: The test is conducted in a defined culture medium under controlled temperature and lighting conditions.
-
Endpoint: The EC50 for immobilization is determined.
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [5][6] This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria over a 72-hour period.[6] The primary endpoint is the inhibition of growth (EC50). The methodology involves:
-
Test Organism: Pseudokirchneriella subcapitata is a commonly used green alga.
-
Exposure Duration: 72 hours.[6]
-
Measurement: Algal growth is measured by cell counts or a surrogate parameter like chlorophyll fluorescence.
-
Endpoint: The EC50 is calculated based on the reduction in growth rate or yield compared to controls.
Caption: A generalized workflow for aquatic toxicity testing and hazard classification.
Potential Mechanisms of Aquatic Toxicity
Narcosis (Baseline Toxicity)
Narcosis is a non-specific mode of action where a chemical accumulates in the lipid-rich tissues of an organism, such as cell membranes, and disrupts their normal function. For non-polar narcotic chemicals, the toxicity is directly related to their hydrophobicity (log Kow). While 12-HSA has a polar hydroxyl group, its long carbon chain gives it significant lipophilicity, suggesting that narcosis could be a contributing factor to its toxicity.
Membrane Disruption and Oxidative Stress
Long-chain fatty acids can directly interact with and disrupt the integrity of cell membranes.[7][8][9] This disruption can lead to a cascade of downstream effects, including:
-
Increased Membrane Permeability: Alterations in the lipid bilayer can lead to uncontrolled ion flux and loss of cellular homeostasis.
-
Oxidative Stress: Damage to mitochondrial membranes can impair the electron transport chain, leading to the overproduction of reactive oxygen species (ROS). This can overwhelm the antioxidant defense systems of the organism, resulting in oxidative damage to lipids, proteins, and DNA.[10][11][12] In organisms like Daphnia magna, changes in fatty acid composition have been shown to affect their vulnerability to oxidative stress.[10]
Caption: A proposed signaling pathway for the aquatic toxicity of 12-HSA.
Conclusion and Future Perspectives
The reclassification of 12-HSA as environmentally hazardous by ECHA underscores the evolving understanding of the environmental impact of industrial chemicals. While the specific data driving this decision are not yet widely public, the known mechanisms of long-chain fatty acid toxicity, including membrane disruption and the induction of oxidative stress, provide a plausible scientific basis for this regulatory change.
For researchers and professionals in drug development and other industries utilizing 12-HSA, this reclassification necessitates a thorough review of its use and handling procedures. It also highlights the importance of considering not only acute toxicity but also chronic effects and potential for bioaccumulation in the environmental risk assessment of chemicals. Further research into the specific molecular initiating events and signaling pathways affected by 12-HSA in various aquatic species is warranted to fully understand its ecotoxicological profile.
References
- 1. Navigating New Legislation: Understanding the Impact of this compound (12-HSA) Reclassification | Castor International [castor-international.nl]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 6. oecd.org [oecd.org]
- 7. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-induced changes in body lipid composition affect vulnerability to oxidative stress in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 12. Environmental metabolomics uncovers oxidative stress, amino acid dysregulation, and energy impairment in Daphnia magna with exposure to industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 12-Hydroxystearic Acid via Hydrogenation of Ricinoleic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 12-Hydroxystearic Acid (12-HSA), a valuable saturated hydroxy fatty acid. The primary route discussed is the hydrogenation of ricinoleic acid, which is naturally abundant in castor oil. 12-HSA finds extensive applications in various fields, including cosmetics, lubricants, plastics, and pharmaceuticals, owing to its unique physical and chemical properties.
Overview of Synthetic Pathways
The synthesis of 12-HSA from castor oil, which is primarily composed of triglycerides of ricinoleic acid, can be achieved through two main pathways. The key chemical transformation is the saturation of the carbon-carbon double bond in the ricinoleic acid backbone.
Pathway A involves the direct hydrogenation of castor oil to produce hydrogenated castor oil (HCO), which is a mixture of glycerides containing 12-hydroxystearin. This is followed by saponification (hydrolysis) to yield 12-HSA.
Pathway B begins with the hydrolysis of castor oil to liberate free ricinoleic acid. The isolated ricinoleic acid is then subjected to catalytic hydrogenation to produce 12-HSA.
The choice of pathway can depend on the desired purity of the final product and the available equipment.
Quantitative Data on Reaction Parameters
The efficiency of 12-HSA synthesis is influenced by several factors, including the choice of catalyst, reaction temperature, and pressure. The following tables summarize key quantitative data gathered from various sources.
Table 1: Hydrogenation of Castor Oil/Ricinoleic Acid - Catalyst and Conditions
| Catalyst | Catalyst Loading | Temperature (°C) | Pressure | Hydrogen Source | Conversion/Yield | Reference |
| Raney Nickel | 2 wt% | 130 | 2 bar | H₂ Gas | Poor Yield Reported | [1] |
| Raney Nickel | Not Specified | Up to 180 | Not Specified | H₂ Gas | High Conversion (>99%) | [2][3] |
| Palladium on Carbon (Pd/C) | 5.0 wt% Ni on NaY Zeolite | Not Specified | Not Specified | H₂ Gas | More effective than Ni-Raney | [4] |
| Nickel-based catalyst | Not Specified | Room Temperature | 40 psi (~2.7 bar) | H₂ Gas in alcohol solvent | Not Specified | [5] |
Table 2: Saponification and Acidification of Hydrogenated Castor Oil (HCO)
| Reagent | Concentration | Temperature (°C) | pH | Key Process Step | Reference |
| Sodium Hydroxide (NaOH) | 20-25% solution or 48% liquid caustic soda | 100 | ~12 | Saponification | [5][6][7] |
| Sulfuric Acid (H₂SO₄) | Dilute solution (e.g., from 96-98% concentrated stock) | 80-100 | ~2-5 | Acidification (Acidolysis) | [6][7][8][9] |
| Hydrochloric Acid (HCl) | Not Specified | Not Specified | Not Specified | Acidification | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of 12-HSA.
Protocol 1: Synthesis of 12-HSA via Hydrogenation of Castor Oil followed by Saponification (Pathway A)
Step 1: Catalytic Hydrogenation of Castor Oil
-
Reactor Setup: Charge a high-pressure autoclave reactor with refined castor oil and the selected hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Catalyst Addition: For Raney Nickel, a loading of approximately 2 wt% relative to the castor oil can be used. For Pd/C, the loading may vary.
-
Reaction Conditions: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas. The reaction conditions can be varied; for example, heat the mixture to 130°C under a hydrogen pressure of 2 bar[1]. Alternatively, milder conditions such as room temperature and 40 psi of hydrogen pressure in an alcohol solvent have been reported[5]. A higher temperature of up to 180°C can also be employed[3].
-
Reaction Monitoring: Maintain the reaction under constant stirring until the hydrogenation is complete. The reaction progress can be monitored by measuring the iodine value of the oil, which indicates the degree of unsaturation.
-
Catalyst Removal: After the reaction, cool the reactor and carefully filter the hot mixture to remove the catalyst. The resulting product is hydrogenated castor oil (HCO).
Step 2: Saponification of Hydrogenated Castor Oil
-
Reaction Setup: Transfer the molten HCO to a saponification reactor.
-
Alkali Treatment: Add a 20-25% aqueous solution of sodium hydroxide (caustic lye) to the HCO[5]. The reaction is typically carried out at around 100°C with vigorous stirring[6]. The pH of the solution should be maintained at approximately 12[8].
-
Completion: The saponification is considered complete when the acid value of the soap sample reaches a target value (e.g., around 180 mg KOH/g)[6].
Step 3: Acidification to Liberate 12-HSA
-
Acid Addition: After settling the saponified mixture, add dilute sulfuric acid to acidify the soap. The acidification is performed at a temperature of 80-100°C until the pH of the mixture is in the range of 2-5[8][9].
-
Separation: Allow the mixture to settle. The upper layer consists of molten 12-HSA, and the lower aqueous layer contains glycerol and sodium sulfate.
-
Washing and Drying: Drain the aqueous layer. Wash the molten 12-HSA layer with hot water to remove impurities. Finally, dry the product under vacuum to obtain solid 12-HSA. The product can be flaked for ease of handling[6].
Protocol 2: Synthesis of 12-HSA via Hydrolysis of Castor Oil followed by Hydrogenation (Pathway B)
Step 1: Hydrolysis of Castor Oil
-
Reaction: Hydrolyze castor oil to yield ricinoleic acid and glycerol. This can be achieved through enzymatic hydrolysis or high-pressure steam splitting.
Step 2: Catalytic Hydrogenation of Ricinoleic Acid
-
Reactor Setup: Charge a suitable reactor with the isolated ricinoleic acid and a hydrogenation catalyst.
-
Hydrogenation: Perform the catalytic hydrogenation under conditions similar to those described in Protocol 1, Step 1.
-
Purification: After the reaction, remove the catalyst by filtration. The resulting product is 12-HSA. Further purification may be achieved by recrystallization.
Visualized Workflows
The following diagrams illustrate the logical flow of the two primary synthetic pathways for 12-HSA production.
Caption: Workflow for Pathway A of 12-HSA synthesis.
Caption: Workflow for Pathway B of 12-HSA synthesis.
References
- 1. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. castoroil.in [castoroil.in]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. CN101412658A - Method for saponification and acidolysis of hydrogenated castor oil by using high concentration acid and alkali - Google Patents [patents.google.com]
- 8. CN103288627A - Method for preparing 12-hydroxy stearic acid through utilizing hydrogenerated castor oil as raw material - Google Patents [patents.google.com]
- 9. CN1288942A - Preparation method of grease chemical product this compound - Google Patents [patents.google.com]
Industrial Production of 12-Hydroxystearic Acid (12-HSA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated fatty acid derived from castor oil. Its unique chemical structure, featuring a hydroxyl group on the 12th carbon, imparts valuable properties such as high viscosity, gelling capacity, and thermal stability. These characteristics make 12-HSA a versatile ingredient in a wide range of industrial applications, including the manufacturing of lubricants, greases, plastics, coatings, and cosmetics.[1][2][3] In the pharmaceutical industry, 12-HSA is utilized as a thickening agent and emulsifier in topical formulations like creams and ointments.[4][5] Recent research has also highlighted its potential biological activities, including the stimulation of antimicrobial peptide secretion in skin cells, suggesting new avenues for its application in drug development.[6]
This document provides a comprehensive overview of the industrial production process of 12-HSA, detailed experimental protocols, quality control parameters, and an exploration of its emerging role in biological signaling pathways.
Industrial Production Process
The industrial synthesis of 12-HSA is a multi-step process that begins with castor oil, a natural and renewable raw material. The primary component of castor oil is the triglyceride of ricinoleic acid, which contains a double bond and a hydroxyl group.[1] The production process essentially involves the saturation of this double bond through hydrogenation, followed by the liberation of the fatty acid.
The key stages of the industrial production of 12-HSA are:
-
Hydrogenation of Castor Oil: In this step, castor oil is reacted with hydrogen gas in the presence of a catalyst, typically nickel. This process saturates the double bond in the ricinoleic acid moiety, converting it into this compound, which remains esterified to the glycerol backbone. The product of this stage is known as hydrogenated castor oil (HCO).[1][7]
-
Saponification of Hydrogenated Castor Oil: The HCO is then treated with a strong base, such as sodium hydroxide (caustic soda), in a process called saponification. This reaction hydrolyzes the triglyceride esters, yielding glycerol and the sodium salt of this compound (soap).[1][8]
-
Acidification: The soap solution is then treated with a mineral acid, such as sulfuric or hydrochloric acid. This acidifies the mixture, causing the precipitation of the free this compound.[1][8]
-
Purification and Drying: The precipitated 12-HSA is then washed with water to remove impurities, followed by drying. The final product can be processed into flakes or a powder.[8][9]
The overall workflow of the industrial production of 12-HSA is depicted in the following diagram:
Experimental Protocols
The following protocols provide a detailed methodology for the key stages in the industrial production of 12-HSA. It is important to note that specific parameters may vary between different manufacturing facilities.
Protocol 1: Hydrogenation of Castor Oil
Objective: To saturate the double bonds in the ricinoleic acid component of castor oil to produce hydrogenated castor oil (HCO).
Materials:
-
Refined Castor Oil
-
Nickel Catalyst
-
Hydrogen Gas
Equipment:
-
High-pressure autoclave/hydrogenation reactor
-
Heating and cooling system
-
Vacuum system
Procedure:
-
Charge the autoclave with refined castor oil.
-
Apply a vacuum to the reactor and heat the oil to approximately 110°C to remove any moisture.
-
Introduce the nickel catalyst into the reactor.
-
Pressurize the reactor with hydrogen gas to a pressure of 10 kg/cm ².
-
Increase the temperature to 140-150°C. The hydrogenation reaction is exothermic, so careful temperature control is necessary.
-
Maintain these conditions for approximately 5 hours, with continuous monitoring of the iodine value of the reaction mixture.
-
Once the iodine value is below 3, the reaction is considered complete. Cool the reaction mass to approximately 100°C.
-
The resulting product is hydrogenated castor oil (HCO).
Protocol 2: Saponification and Acidification
Objective: To hydrolyze the hydrogenated castor oil and subsequently liberate the this compound.
Materials:
-
Hydrogenated Castor Oil (HCO)
-
Sulfuric Acid (H₂SO₄) solution (20-40%)[8]
-
Hot Water
Equipment:
-
Saponification-acidulation reactor with heating and stirring capabilities
-
Settling tank
Procedure:
-
Charge the reactor with HCO and add hot water.
-
Heat the mixture to 100°C with stirring.
-
Gradually add the NaOH solution to the reactor to initiate saponification.
-
Monitor the acid value of the reaction mixture. The saponification is complete when the acid value reaches the desired level (e.g., below 180 mg KOH/g).
-
Allow the reaction mass to settle.
-
Heat the settled soap mass and then slowly add the sulfuric acid solution to acidify the mixture.
-
Continue the reaction until the acidification is complete, which is indicated by the separation of the fatty acid layer.
-
Allow the mixture to settle, after which the lower aqueous layer is drained off.
Protocol 3: Purification and Drying
Objective: To purify the crude 12-HSA and obtain the final product in the desired form.
Materials:
-
Crude 12-HSA from the acidification step
-
Hot Water (preferably deionized)
Equipment:
-
Washing vessel
-
Vacuum dryer
-
Flaking or powdering machine
Procedure:
-
Wash the crude 12-HSA multiple times with hot water (>95°C) to remove residual mineral acids, salts, and other impurities.[8]
-
Transfer the washed 12-HSA to a vacuum dryer to remove water.
-
Once the desired moisture content is achieved, the molten 12-HSA is transferred to a flaking or powdering machine to obtain the final product form.
-
Package the final product in appropriate containers.
Quantitative Data and Quality Control
The quality of the final 12-HSA product is critical for its performance in various applications. The following table summarizes the key quality control parameters and their typical specification ranges for industrial-grade 12-HSA.
| Parameter | Specification Range | Test Method |
| Appearance | White to cream-colored flakes or powder | Visual |
| Melting Point | 70 - 78 °C | AOCS Cc 1-25 |
| Acid Value | 175 - 185 mg KOH/g | AOCS Cd 3d-63 |
| Iodine Value | ≤ 3 g I₂/100g | AOCS Cd 1d-92 |
| Hydroxyl Value | ≥ 155 mg KOH/g | AOCS Cd 13-60 |
| Saponification Value | 180 - 190 mg KOH/g | AOCS Cd 3-25 |
| Moisture Content | ≤ 1% | Karl Fischer Titration |
| Color (Gardner) | ≤ 6 | AOCS Td 1b-64 |
Signaling Pathways and Drug Development Applications
While 12-HSA is widely used as an excipient in pharmaceutical formulations for its stabilizing and thickening properties, recent research has begun to uncover its potential biological activities.
A notable study has shown that 12-HSA can stimulate the secretion of antimicrobial peptides (AMPs) from primary epidermal keratinocytes.[6] This effect is mediated through the downregulation of caspase-8, which in turn activates the inflammasome. The study further revealed that 12-HSA induces the acute activation of DNA methyltransferase 3A (DNMT3A), leading to the transcriptional silencing of the caspase-8 gene.[6] This discovery suggests a potential application for 12-HSA in enhancing the innate immune defenses of the skin.
The signaling pathway for 12-HSA-induced antimicrobial peptide secretion is illustrated below:
Furthermore, studies on the antiproliferative activity of various hydroxystearic acid isomers on human cancer cell lines have shown that isomers with the hydroxyl group at odd-numbered carbon positions (e.g., 5-HSA, 7-HSA, 9-HSA) exhibit inhibitory activity, while 12-HSA shows reduced activity.[10][11] This highlights the importance of the hydroxyl group's position in determining the biological effects of these fatty acids and provides valuable information for researchers in drug design and development.
Conclusion
The industrial production of this compound is a well-established process that transforms a renewable resource, castor oil, into a valuable chemical with diverse applications. For researchers, scientists, and drug development professionals, a thorough understanding of this process, along with the material's properties and quality control parameters, is essential. The emerging research into the biological activities of 12-HSA opens up exciting new possibilities for its use in pharmaceutical and dermatological applications, moving beyond its traditional role as an excipient. Further investigation into its signaling pathways and biological effects will undoubtedly continue to expand its utility in the future.
References
- 1. castoroil.in [castoroil.in]
- 2. scribd.com [scribd.com]
- 3. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. 12 Hydroxy Stearic Acid: Uses and Benefits – Girnar Industries [girnarindustries.com]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. Chempri [chempri.com]
- 8. CN1288942A - Preparation method of grease chemical product this compound - Google Patents [patents.google.com]
- 9. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 12-Hydroxystearic Acid in Lithium Grease Formulation
Audience: Researchers, scientists, and formulation professionals.
Introduction: Lithium greases are the most widely used multipurpose lubricating greases, accounting for a significant majority of the global market.[1][2] Their versatility and performance characteristics are largely attributed to the thickener system, which is most commonly derived from 12-hydroxystearic acid (12-HSA).[3] 12-HSA, a saturated fatty acid derived from the hydrogenation of castor oil, reacts with lithium hydroxide in a process called saponification to form lithium 12-hydroxystearate.[4][5][6] This lithium soap creates a stable, fibrous matrix that immobilizes the base oil, giving the grease its semi-solid consistency and desirable lubricating properties.[3][7]
Greases formulated with 12-HSA exhibit excellent thermal and mechanical stability, good water resistance, and a desirable smooth, buttery texture.[1][2][3] These properties make them suitable for a vast range of applications, from automotive wheel bearings and industrial machinery to aircraft components.[5][6][8] This document provides detailed application notes and protocols for the formulation and evaluation of 12-HSA-based lithium greases.
Component Relationships in 12-HSA Lithium Grease
The final performance of a lithium grease is a direct result of the interaction between its fundamental components. The base oil provides the lubrication, while the 12-HSA and lithium hydroxide react to form the thickener matrix that dictates the grease's physical properties. Additives are then used to enhance specific characteristics.
Caption: Logical flow from raw materials to the final grease properties.
Data Presentation: Formulation and Properties
The concentration of the lithium 12-hydroxystearate thickener is a critical factor that determines the consistency (NLGI grade) and other properties of the grease, such as the dropping point. While a typical grease might contain 85% base fluid, 10% thickener, and 5% additives, these values can be adjusted to meet specific performance targets.[3]
| Component | Simple Lithium Grease (NLGI #2) | Lithium Complex Grease | General Composition |
| Thickener System | Lithium 12-Hydroxystearate | Lithium 12-Hydroxystearate + Dicarboxylic Acid (e.g., Azelaic Acid) | 2-20% by weight[1] |
| Thickener Conc. | ~5 - 8%[9] | >10%[9] | 10-15% is common for smooth textures[2][10] |
| Base Oil | Mineral or Synthetic | Mineral or Synthetic | 75-98% by weight[1] |
| Additives | Antioxidants, corrosion inhibitors, etc. | Antioxidants, corrosion inhibitors, etc. | 0-10% by weight[1] |
| Typical Dropping Point | 190-200°C (374-392°F)[1][5] | >260°C (500°F)[11] | Varies with formulation |
| Max Usable Temp. | ~120-130°C (248-266°F)[1][3] | Higher than simple lithium | Varies with formulation |
Experimental Protocols
Protocol 1: Preparation of 12-HSA Lithium Grease
This protocol describes a general laboratory-scale procedure for preparing a simple lithium grease via an in-situ saponification reaction.
Materials:
-
Base Oil (Mineral or Synthetic)
-
This compound (12-HSA)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Distilled Water
Equipment:
-
Reaction kettle or beaker with heating and stirring capabilities (e.g., heating mantle with overhead stirrer)
-
Thermometer or thermocouple
-
Homogenizer (e.g., three-roll mill)
Procedure:
-
Initial Charge: Add 40-60% of the total base oil to the reaction kettle.[1]
-
Acid Dissolution: Begin stirring and heat the oil to 80-85°C (176-185°F). Once at temperature, add the full amount of 12-HSA and allow it to melt and dissolve completely in the oil.[1][12]
-
Saponification: In a separate vessel, prepare a slurry of lithium hydroxide monohydrate in water.[12] While maintaining the kettle temperature at 88-90°C (190-194°F), slowly add the LiOH slurry over 20-30 minutes.[1] The reaction between the acid (12-HSA) and the base (LiOH) will form the lithium soap.
-
Dehydration and Heating: After the LiOH addition, allow the mixture to react for approximately 15 minutes.[1] Then, increase the heat to raise the batch temperature to around 200-210°C (392-410°F).[1] This high temperature removes water and ensures the soap crystals are fully melted into the oil.[13]
-
Cooling and Gel Formation: Turn off the heat. Slowly add the remaining portion of the base oil to begin the cooling process.[12] The rate of cooling is critical as it influences the crystallization of the soap fibers, which form the grease structure.
-
Homogenization: After the grease has cooled to room temperature, it must be homogenized. Pass the grease through a three-roll mill to ensure a uniform, smooth consistency and to break down any large soap agglomerates.[12]
Protocol 2: Key Experimental Tests for Grease Characterization
The following are standardized ASTM test methods crucial for evaluating the performance of a newly formulated 12-HSA lithium grease.
A. Dropping Point (ASTM D566 / D2265) The dropping point is the temperature at which the grease becomes fluid enough to drip under the test conditions, indicating its upper-temperature limit for structural stability.[14]
-
Principle: A small sample of grease is placed in a standardized cup with an orifice at the bottom. The apparatus is heated at a controlled rate.
-
Procedure:
-
Fill the grease cup with the sample, ensuring no air is entrapped.
-
Place the cup in the test tube apparatus, with a thermometer positioned correctly.
-
Place the assembly in a heated bath or block.
-
Heat the bath at a specified rate.
-
The dropping point is the temperature recorded when the first drop of material falls from the cup's orifice.[15]
-
-
Note: For temperatures above 288°C, ASTM D2265 is the preferred method.[14][16]
B. Cone Penetration (ASTM D217) This test measures the consistency or hardness of the grease. The measured penetration value is used to assign an NLGI (National Lubricating Grease Institute) grade, ranging from 000 (fluid) to 6 (very hard).
-
Principle: A standardized cone of a specific weight is allowed to sink into a grease sample for 5 seconds at a standard temperature (25°C).
-
Procedure:
-
Prepare the grease sample by working it for 60 strokes in a standard grease worker to ensure a uniform state.
-
Level the surface of the grease in the sample cup.
-
Position the tip of the cone so it just touches the grease surface.
-
Release the cone and allow it to free-fall into the grease for 5 seconds.
-
The depth of penetration, measured in tenths of a millimeter, is the penetration value.
-
C. Oil Separation (ASTM D6184 - Conical Sieve Method) This test determines the tendency of the base oil to separate from the grease thickener during storage at elevated temperatures.
-
Principle: A pre-weighed sample of grease is placed in a conical sieve, which is then placed in a beaker. The entire apparatus is stored in an oven at a specified temperature and duration.
-
Procedure:
-
Weigh an empty beaker and the conical sieve apparatus.
-
Fill the cone with a specified amount of grease (e.g., 10 grams).[17]
-
Place the filled cone in the apparatus and weigh it again.
-
Heat the entire apparatus in an oven at a set temperature (e.g., 100°C) for a set time (e.g., 24 or 30 hours).[17][18]
-
After heating, cool the apparatus and weigh the beaker containing the separated oil.
-
The amount of oil separation is calculated as a weight percentage of the original grease sample.[17]
-
Experimental Workflow Visualization
The process of creating and validating a 12-HSA lithium grease follows a logical sequence from synthesis to characterization. Each step provides critical data about the formulation's viability.
References
- 1. Lithium Grease: Composition, Formulations, and Applications - ÖleZol [olezol.com]
- 2. How to Determine Which Grease Is Best for Your Application [machinerylubrication.com]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. atamankimya.com [atamankimya.com]
- 5. Lithium 12-hydroxystearate - Wikipedia [en.wikipedia.org]
- 6. actabiotechnology.com [actabiotechnology.com]
- 7. lubrication.expert [lubrication.expert]
- 8. nimbasia.com [nimbasia.com]
- 9. Feature [stle.org]
- 10. atamankimya.com [atamankimya.com]
- 11. nlgi.org [nlgi.org]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. US5236607A - Preparation of lithium soap thickened greases - Google Patents [patents.google.com]
- 14. ASTM D566 - Standard Test Method for Dropping Point of Lubricating Grease (Withdrawn 2023) - Savant Labs [savantlab.com]
- 15. shxf17.com [shxf17.com]
- 16. intertekinform.com [intertekinform.com]
- 17. support.newgatesimms.com [support.newgatesimms.com]
- 18. standards.globalspec.com [standards.globalspec.com]
Application Notes and Protocols for 12-HSA in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 12-Hydroxystearic Acid (12-HSA) in the formulation of controlled-release drug delivery systems. The information presented is intended to guide researchers in the development and characterization of robust and efficient drug delivery platforms.
Introduction
This compound (12-HSA), a saturated fatty acid derived from castor oil, has garnered significant attention as a versatile gelling agent in the pharmaceutical industry. Its ability to form thermo-reversible organogels in various organic solvents and oils makes it an excellent candidate for creating controlled-release drug delivery systems. These systems offer the potential for sustained drug release, improved therapeutic efficacy, and enhanced patient compliance.
The self-assembly of 12-HSA molecules into a three-dimensional fibrillar network is the cornerstone of its gelation capability. This network effectively entraps a liquid phase, which can be loaded with a therapeutic agent. The release of the drug from this matrix can be modulated by altering the concentration of 12-HSA, the type of oil or solvent used, and the incorporation of other excipients. This allows for the tailored delivery of both hydrophilic and lipophilic drugs.
Applications of 12-HSA in Controlled Drug Release
12-HSA based systems are particularly promising for various routes of administration, including:
-
Injectable Depots: The sol-gel transition property of 12-HSA organogels allows for the formulation of systems that are liquid at room temperature for ease of injection and form a gel depot in situ at body temperature, providing sustained drug release over an extended period.
-
Topical and Transdermal Delivery: The semi-solid nature of 12-HSA organogels provides a suitable consistency for topical application, facilitating controlled release of drugs into the skin or through the dermal layers.
-
Oral Delivery: 12-HSA can be used to formulate oral controlled-release systems where the gel matrix protects the drug from the harsh environment of the gastrointestinal tract and controls its release rate.[1]
Mechanism of Controlled Release
The primary mechanism of drug release from a 12-HSA organogel matrix is a combination of diffusion and erosion. The drug, dispersed within the oil-filled fibrillar network, is released as it diffuses through the tortuous pathways of the gel. Simultaneously, the gel matrix can undergo gradual erosion when in contact with physiological fluids, further contributing to drug release. The rate of release can be controlled by the density of the fibrillar network, which is directly related to the concentration of 12-HSA.[1]
Figure 1: Mechanism of drug release from a 12-HSA organogel.
Quantitative Data Summary
The following tables summarize quantitative data from studies on 12-HSA based controlled-release systems.
Table 1: Formulation Composition of 12-HSA Organogels
| Formulation Code | 12-HSA Conc. (% w/w) | Oil Phase | Drug | Drug Conc. (% w/w) | Reference |
| F1 | 2 | Soybean Oil | Ibuprofen | 1 | [1] |
| F2 | 5 | Soybean Oil | Ibuprofen | 1 | [1] |
| F3 | 10 | Soybean Oil | Ibuprofen | 1 | [1] |
| OG-CTM | 10 | Miglyol® 812 | Clotrimazole | 1 | [2] |
| OG-ACV | 10 | Miglyol® 812 with 5% Tween 80 | Acyclovir | 1 | [2] |
Table 2: Rheological Properties of 12-HSA Organogels
| Formulation Code | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Test Conditions | Reference |
| 10% 12-HSA in Miglyol® 812 | ~10,000 | ~1,000 | 1 Hz, 25°C | [2] |
| 15% 12-HSA in Miglyol® 812 | ~50,000 | ~5,000 | 1 Hz, 25°C | [2] |
Table 3: In Vitro Drug Release from 12-HSA Organogels
| Formulation Code | Time (h) | Cumulative Release (%) | Release Medium | Method | Reference |
| F1 (2% 12-HSA) | 8 | ~80 | Simulated Intestinal Fluid | USP Apparatus II | [1] |
| F3 (10% 12-HSA) | 8 | ~40 | Simulated Intestinal Fluid | USP Apparatus II | [1] |
| OG-CTM | 6 | ~25 | PBS (pH 7.4) with 2% Tween 80 | Franz Diffusion Cell | [2] |
| OG-ACV | 6 | ~10 | PBS (pH 7.4) | Franz Diffusion Cell | [2] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of 12-HSA based controlled-release drug delivery systems.
Figure 2: Experimental workflow for 12-HSA organogel development.
Protocol 1: Preparation of 12-HSA Organogel
Objective: To prepare a drug-loaded 12-HSA organogel.
Materials:
-
This compound (12-HSA)
-
Vegetable oil (e.g., Soybean oil, Miglyol® 812)
-
Active Pharmaceutical Ingredient (API)
-
Heating magnetic stirrer
-
Glass vials with screw caps
Procedure:
-
Weigh the required amount of 12-HSA and the oil phase into a glass vial to achieve the desired concentration (e.g., 2-15% w/w).
-
Add the desired amount of the API to the mixture.
-
Heat the mixture on a magnetic stirrer at a temperature above the gel-sol transition temperature of the organogel (typically 80-90°C) with continuous stirring until a clear, homogenous solution is formed.
-
Remove the vial from the heat and allow it to cool down to room temperature undisturbed. The formation of a stable, non-flowing gel indicates the successful preparation of the organogel.
-
Store the prepared organogel at room temperature for further characterization.
Protocol 2: Rheological Characterization
Objective: To determine the viscoelastic properties of the 12-HSA organogel.
Apparatus:
-
Rheometer equipped with parallel plate geometry
Procedure:
-
Sample Loading: Carefully place an appropriate amount of the organogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Temperature Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 37°C) for a few minutes.
-
Amplitude Sweep: Perform a strain sweep (amplitude sweep) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER to evaluate the dependence of G' and G'' on the frequency. This provides insights into the gel's structure and stability.
-
Temperature Sweep: Perform a temperature ramp experiment to determine the sol-gel transition temperature (Tgel) and the gel-sol melting temperature (Tmelt).
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cell
Objective: To evaluate the in vitro release profile of the API from the 12-HSA organogel.
Apparatus:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Sample Application: Apply a known amount of the drug-loaded organogel onto the membrane in the donor compartment.
-
Study Initiation: Place the assembled Franz cells in a circulating water bath maintained at 37°C. Start the magnetic stirrers in the receptor compartments.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the collected samples for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.
Protocol 4: Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of the 12-HSA organogel formulation.
Materials:
-
Cell line (e.g., Human Foreskin Fibroblasts - HFF)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Prepare different concentrations of the 12-HSA organogel (and a placebo organogel without the drug) by diluting them in the cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test samples. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the sample concentration to determine the IC50 value.
Conclusion
This compound is a highly effective and versatile excipient for the formulation of controlled-release drug delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and develop novel 12-HSA-based formulations with tailored drug release profiles for a wide range of therapeutic applications. Careful optimization of formulation parameters and thorough characterization are crucial for the successful development of safe and effective drug delivery systems.
References
- 1. Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 12-Hydroxystearic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 12-Hydroxystearic acid (12-HSA) in the synthesis of a variety of polymers. Included are detailed experimental protocols for common polymerization techniques, a summary of the physicochemical properties of 12-HSA-derived polymers, and visualizations of the synthetic workflows.
Introduction to this compound in Polymer Science
This compound (12-HSA), a saturated fatty acid derived from the hydrogenation of ricinoleic acid from castor oil, is a versatile monomer for polymer synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a secondary hydroxyl group, allows it to undergo self-condensation or copolymerization to form a range of polyesters and other polymers.[1] These polymers exhibit desirable properties such as biodegradability, thermoplasticity, and biocompatibility, making them attractive for applications in drug delivery, medical devices, coatings, and specialty adhesives.[1]
The long aliphatic chain of 12-HSA imparts flexibility and hydrophobicity to the polymer backbone, while the hydroxyl and carboxyl groups offer sites for further chemical modification. The resulting polymers can range from soft, waxy materials to rigid plastics, depending on the polymerization method and the comonomers used.
Polymer Synthesis Methods
Two primary methods are employed for the synthesis of polymers from 12-HSA: enzymatic polymerization and thermal polycondensation.
2.1. Enzymatic Polymerization using Lipase
Enzymatic polymerization offers a green and mild alternative to traditional chemical catalysis, often proceeding with high selectivity and under less harsh reaction conditions.[1] Lipases, typically immobilized to facilitate reuse and separation, are effective catalysts for the esterification reactions that drive the polymerization of 12-HSA.[1] This method is particularly advantageous for synthesizing high molecular weight polymers with controlled architectures.[1]
2.2. Thermal Polycondensation
Thermal polycondensation is a more conventional approach that involves heating the monomer, often in the presence of a catalyst, to drive off water and form ester linkages. While effective, this method may require higher temperatures and can sometimes lead to less control over the polymer's molecular weight and structure compared to enzymatic methods.[1]
Experimental Protocols
3.1. Protocol 1: Enzymatic Synthesis of Poly(this compound-co-12-hydroxydodecanoic acid)
This protocol is adapted from the general principles outlined in patent literature for the synthesis of a biodegradable copolymer.[1]
Materials:
-
This compound (12-HSA)
-
12-Hydroxydodecanoic acid (12-HDDA)
-
Immobilized Lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B)
-
Molecular sieves (3Å), activated
-
Toluene, anhydrous
-
Methanol
-
Chloroform
-
Dichloromethane
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dean-Stark apparatus or a setup for vacuum distillation
-
Condenser
-
Nitrogen inlet
-
Vacuum pump
-
Rotary evaporator
-
Equipment for polymer precipitation and filtration
Procedure:
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stirrer, a condenser (connected to a nitrogen inlet), and a stopper.
-
Charging Reactants: To the flask, add 12-HSA (e.g., 15 g, 0.05 mol) and 12-HDDA (e.g., 10.8 g, 0.05 mol) for a 1:1 molar ratio. Add anhydrous toluene (e.g., 100 mL) to dissolve the monomers.
-
Addition of Catalyst and Drying Agent: Add the immobilized lipase (e.g., 10% by weight of total monomers) and activated molecular sieves (e.g., 20 g) to the reaction mixture. The molecular sieves are crucial for removing the water generated during the esterification, driving the reaction towards higher molecular weight polymer formation.[1]
-
Polymerization Reaction: Heat the mixture to a temperature suitable for the lipase activity (e.g., 60-80°C) under a slow stream of nitrogen. Maintain the reaction for 24-48 hours with continuous stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer at different time points.
-
Termination and Catalyst Removal: After the desired reaction time, cool the mixture to room temperature. Remove the immobilized lipase and molecular sieves by filtration.
-
Polymer Isolation: Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane and precipitate it by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
3.2. Protocol 2: Thermal Polycondensation of this compound to Poly(this compound) (PTHSA)
This protocol is based on general procedures for polyester synthesis by thermal polycondensation.
Materials:
-
This compound (12-HSA)
-
Catalyst (e.g., p-Toluenesulfonic acid or Tin(II) octoate)
-
Xylene
-
Methanol
-
Chloroform
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark trap with condenser
-
Nitrogen inlet
-
Vacuum line
-
Rotary evaporator
Procedure:
-
Reactor Setup: Set up a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Charging Reactants: Add 12-HSA (e.g., 50 g, 0.166 mol) and the catalyst (e.g., 0.1-0.5% by weight of 12-HSA) to the flask. Add a small amount of xylene (e.g., 20 mL) to facilitate the removal of water as an azeotrope.
-
First Stage: Esterification under Nitrogen: Heat the reaction mixture to 160-180°C under a slow flow of nitrogen. Water will be collected in the Dean-Stark trap. Continue this stage for 2-4 hours or until the theoretical amount of water is collected.
-
Second Stage: Polycondensation under Vacuum: Gradually apply a vacuum (e.g., down to <1 mmHg) while increasing the temperature to 180-200°C. This stage helps to remove the remaining water and byproducts, driving the polymerization to achieve a higher molecular weight. Continue the reaction under vacuum for another 4-8 hours.
-
Termination: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting polymer is typically a viscous liquid or a waxy solid.
-
Purification (Optional): The polymer can be used as is for some applications or purified by dissolving it in a suitable solvent like chloroform and precipitating it in a non-solvent like cold methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.
Data Presentation: Physicochemical Properties of 12-HSA Copolymers
The properties of polymers derived from 12-HSA can be tailored by copolymerization with other hydroxy acids. The following table summarizes the properties of copolymers of 12-HSA and 12-hydroxydodecanoic acid (12-HDDA) at different molar ratios, as described in patent EP2213694B1.[1]
| Property | Copolymer (23 mol% 12-HSA) | Copolymer (36 mol% 12-HSA) |
| Weight-Average Molecular Weight (Mw) | > 20,000 Da | > 20,000 Da |
| Melting Point (DSC) | ~70-80 °C | ~60-70 °C |
| Crystallization Temperature (DSC) | ~50-60 °C | ~40-50 °C |
| Hardness (Durometer-A) | 50 - 70 A | 40 - 60 A |
| Young's Modulus | ~50-100 MPa | ~30-60 MPa |
Note: The values presented are approximate ranges derived from graphical data in the source patent and are for comparative purposes.
Visualization of Experimental Workflows
5.1. Workflow for Enzymatic Polymerization of 12-HSA
The following diagram illustrates the key steps in the enzymatic synthesis of a 12-HSA copolymer.
Caption: Workflow for the enzymatic synthesis of a 12-HSA copolymer.
5.2. Logical Relationship for Polymer Property Characterization
This diagram shows the logical flow of characterizing the synthesized polymers.
Caption: Logical flow for the characterization of 12-HSA based polymers.
Applications in Drug Development
The unique properties of 12-HSA based polymers make them promising candidates for various applications in drug development:
-
Controlled Release Formulations: The biodegradability and tunable properties of these polyesters can be exploited to create matrices for the sustained release of therapeutic agents.
-
Nanoparticle Drug Delivery: Copolymers of 12-HSA can be formulated into nanoparticles for targeted drug delivery, potentially improving the efficacy and reducing the side effects of potent drugs.
-
Medical Implants and Devices: The biocompatibility and thermoplastic nature of these polymers make them suitable for the fabrication of biodegradable medical implants, sutures, and scaffolds for tissue engineering.
Further research into the synthesis and modification of 12-HSA based polymers is expected to expand their utility in the pharmaceutical and biomedical fields.
References
Application Notes & Protocols: Formulation of Organogels Using 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of organogels using 12-Hydroxystearic acid (12-HSA). 12-HSA, a fatty acid derived from castor oil, is a versatile low molecular weight organogelator (LMOG) capable of forming thermoreversible gels in a wide variety of organic solvents and oils.[1][2][3] These organogels are of significant interest for various applications, particularly in the pharmaceutical field for controlled drug delivery.[2][4][5][6][7]
Introduction to 12-HSA Organogels
12-HSA molecules self-assemble in organic solvents through non-covalent interactions, primarily hydrogen bonding between the carboxylic acid and hydroxyl groups, to form a three-dimensional fibrillar network.[2][8] This network entraps the liquid phase, resulting in the formation of a semi-solid organogel. The properties of these gels, such as mechanical strength and drug release profiles, can be tailored by modifying formulation parameters like gelator concentration, solvent type, and the inclusion of additives.[1][4][5]
Key Applications:
-
Controlled Drug Delivery: 12-HSA organogels can serve as matrices for the sustained release of both lipophilic and hydrophilic drugs.[4][6] They can be formulated as injectable in situ-forming implants for long-acting drug delivery.[4][6][9]
-
Topical and Transdermal Delivery: The semi-solid nature of organogels makes them suitable vehicles for topical drug application.
-
Oral Drug Delivery: Organogels can be used to create controlled-release oral formulations for lipophilic compounds, protecting the drug from the harsh environment of the stomach and controlling its release in the intestine.[5]
-
Cosmetics and Food Science: 12-HSA is also utilized as a thickening and structuring agent in cosmetic and food products.[1][3]
Experimental Protocols
This protocol describes the preparation of a simple 12-HSA organogel in a vegetable oil, a common formulation for drug delivery studies.
Materials:
-
This compound (12-HSA) powder
-
Soybean oil (or other suitable organic solvent)
-
Glass vial with a screw cap
-
Heating plate with magnetic stirring
-
Magnetic stir bar
-
Weighing balance
Procedure:
-
Weigh the desired amount of 12-HSA and soybean oil into a glass vial to achieve the target concentration (e.g., 2-10% w/w).
-
Add a magnetic stir bar to the vial.
-
Heat the mixture on a hot plate to a temperature above the gel-sol transition temperature of the specific system (typically 80-120°C), while stirring, until the 12-HSA is completely dissolved and the solution is clear.
-
Once a clear solution is obtained, remove the vial from the heat and allow it to cool to room temperature without disturbance.
-
Gel formation is confirmed when the material no longer flows upon inverting the vial.[10]
Materials:
-
Pre-prepared 12-HSA organogel components (12-HSA and oil)
-
Equipment as listed in Protocol 2.1
Procedure:
-
Accurately weigh the required amounts of 12-HSA, soybean oil, and the lipophilic drug.
-
Add all components to a glass vial with a magnetic stir bar.
-
Heat the mixture with stirring until both the 12-HSA and the drug are fully dissolved, resulting in a homogenous solution.
-
Remove from heat and let it cool to room temperature to form the drug-loaded organogel.
2.3.1. Determination of Sol-Gel and Gel-Sol Transition Temperatures (Tgel and Tmelt)
The tube-inverting method is a simple and widely used technique to determine the phase transition temperatures.[4]
Procedure:
-
Prepare organogels with varying 12-HSA concentrations in sealed vials.
-
For Tmelt (gel-sol transition) : Place the vials in a controlled temperature water bath or heating block. Increase the temperature in increments (e.g., 1°C/min). After each increment, invert the vial. Tmelt is the temperature at which the gel starts to flow.
-
For Tgel (sol-gel transition) : Heat the vials until the gel melts completely. Then, cool the vials in a controlled manner. Tgel is the temperature at which the solution no longer flows upon inversion.
2.3.2. Rheological Characterization
Rheology is used to quantify the mechanical properties of the organogel.[4][11]
Equipment:
-
Rheometer with parallel plate or cone-plate geometry.
Procedure:
-
Sample Loading: Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Oscillatory Amplitude Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Conduct a frequency sweep within the LVER to observe the dependence of G' and G'' on the frequency. For a gel, G' is typically higher than G'' and both are relatively independent of frequency.[12]
-
Temperature Sweep: Perform a temperature ramp to determine the sol-gel transition, identified by the crossover point of G' and G''.[4]
2.3.3. In Vitro Drug Release Study
This protocol uses Franz diffusion cells to assess the release of a drug from the organogel.[4]
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline, PBS)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are present.
-
Accurately weigh and place the drug-loaded organogel in the donor compartment.
-
Maintain the setup at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released over time.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of 12-HSA organogels.
Table 1: Rheological Properties of 12-HSA Organogels in Paraffin Oil
| 12-HSA Concentration (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Yield Stress (σy) (Pa) |
| (R)-9-HSA | - | - | - |
| (R)-12-HSA | 655 | 75 | 84 |
| Data adapted from rheological tests on (R)-9-HSA and (R)-12-HSA gels.[12] |
An increase in 12-HSA concentration generally leads to an increase in the gel strength, storage (G'), and loss (G'') moduli.[4]
Table 2: Thermal Properties of 12-HSA Organogels
| 12-HSA Concentration (% w/w) | Solvent | Tgel (°C) | Tmelt (°C) |
| 7 | Dodecane | - | ~70 |
| 3 | Virgin Coconut Oil | ~36-39 | >50 |
| Data is indicative and can vary based on the specific solvent and experimental conditions.[13] |
Higher concentrations of 12-HSA result in higher sol-gel and gel-sol transition temperatures.[6]
Table 3: In Vitro Drug Release Parameters
| Formulation | Drug | Release Rate | Comments |
| 12-HSA Organogel | Ibuprofen | Slower release with increasing 12-HSA concentration | Release primarily driven by erosion of the organogel.[5] |
| 12-HSA Organogel | Acyclovir (ACV) | Slower release compared to drug solution | Organogel slowed the release by a factor of ~2.6 over 6 hours.[4] |
| 12-HSA Organogel | Clotrimazole (CTM) | Slower release compared to drug solution | Lipophilic drug release from the organogel matrix.[4] |
Organogel-loaded drugs exhibit lower in vitro release rates compared to corresponding drug solutions.[4]
Visualizations
Caption: Experimental workflow for 12-HSA organogel formulation and testing.
Caption: Mechanism of 12-HSA organogel formation upon cooling.
Caption: Drug release mechanisms from 12-HSA organogels.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 12-Hydroxystearic Acid (12-HSA) and its Metal Salts as Thermal Stabilizers in Polyvinyl Chloride (PVC) and Polymer Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, undergoing a rapid degradation process involving dehydrochlorination. This degradation leads to undesirable color changes, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas. To counteract this, heat stabilizers are essential additives in PVC formulations.
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, and its corresponding metal salts (e.g., zinc 12-hydroxystearate, calcium 12-hydroxystearate) have emerged as effective co-stabilizers in PVC and other polymer systems. These compounds, particularly when used in synergistic combinations, contribute to the thermal stability of the polymer during processing and enhance the long-term durability of the final product. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 12-HSA and its metal salts as stabilizers in PVC.
Mechanism of Stabilization
The primary mechanism of thermal degradation in PVC is a "zipper-like" dehydrochlorination reaction, which is autocatalyzed by the released HCl. Metal carboxylates, such as those derived from 12-HSA, function as heat stabilizers through a multi-faceted approach:
-
HCl Scavenging: Metal soaps react with and neutralize the evolved HCl, preventing it from catalyzing further degradation. Calcium salts are particularly effective long-term HCl scavengers.
-
Substitution of Labile Chlorine Atoms: Zinc salts can replace unstable allylic chlorine atoms in the PVC backbone with more stable carboxylate groups, inhibiting the initiation of the "zipper" reaction. This provides good early color stability.
-
Synergistic Effect: A combination of calcium and zinc salts provides a synergistic stabilizing effect. The zinc salt offers good initial color hold, while the calcium salt provides long-term stability. The calcium stearate can also regenerate the zinc stearate from zinc chloride, which is formed during the stabilization process and can itself promote degradation.
The presence of the hydroxyl group on the stearic acid backbone in 12-HSA is believed to contribute to its performance by potentially enhancing the coordination with metal ions and acting as an internal lubricant, which can reduce frictional heat during processing.
Data Presentation: Performance of Metal Stearates in PVC Stabilization
The following tables present representative data on the performance of metal stearate stabilizers in a rigid PVC formulation. While specific data for 12-HSA is not widely published in comparative tables, the following illustrates the expected performance based on the behavior of similar metal stearates.
Table 1: Thermal Stability of Rigid PVC Formulations by Congo Red Test
| Stabilizer System (phr*) | Thermal Stability Time (minutes) at 180°C |
| Blank (No Stabilizer) | ~3-5 |
| Calcium Stearate (1.5) | 15 - 25 |
| Zinc Stearate (1.5) | 10 - 15 (good initial color, then rapid darkening) |
| Calcium Stearate (1.0) / Zinc Stearate (0.5) | 30 - 45 |
| Calcium 12-Hydroxystearate (1.0) / Zinc 12-Hydroxystearate (0.5) (Expected) | 35 - 50 |
phr: parts per hundred resin
Table 2: Color Stability of Rigid PVC Formulations by Static Oven Aging at 180°C
| Time (minutes) | Blank | Calcium Stearate (1.5 phr) | Zinc Stearate (1.5 phr) | Ca/Zn Stearate (1.0/0.5 phr) | Ca/Zn 12-Hydroxystearate (1.0/0.5 phr) (Expected) |
| 0 | White | White | White | White | White |
| 15 | Yellow | Light Yellow | White | White | White |
| 30 | Brown | Yellow | Light Brown | Light Yellow | Light Yellow |
| 45 | Black | Brown | Black | Yellow | Yellow |
| 60 | Black | Dark Brown | Black | Brown | Brown |
Experimental Protocols
Preparation of Rigid PVC Test Formulations
This protocol describes the preparation of a basic rigid PVC formulation for the evaluation of heat stabilizers.
Materials:
-
PVC resin (K-value 65-67)
-
Calcium Carbonate (filler)
-
Chlorinated Polyethylene (CPE) (impact modifier)
-
Acrylic processing aid
-
Titanium Dioxide (pigment)
-
Internal lubricant (e.g., glycerol monostearate)
-
External lubricant (e.g., paraffin wax)
-
Stabilizer system to be tested (e.g., Zinc 12-hydroxystearate, Calcium 12-hydroxystearate)
Equipment:
-
High-speed mixer
-
Two-roll mill
-
Hydraulic press
-
Molds for test specimens
Procedure:
-
Dry Blending:
-
Pre-weigh all components according to the formulation in Table 3.
-
Add the PVC resin to the high-speed mixer.
-
Start the mixer at low speed and gradually add the other dry ingredients (filler, impact modifier, processing aid, pigment, and stabilizer).
-
Increase the mixer speed and allow the temperature to rise to approximately 110-120°C due to frictional heat.
-
Add the lubricants and mix for a further 1-2 minutes.
-
Discharge the dry blend and allow it to cool to room temperature.
-
-
Milling and Pressing:
-
Set the temperature of the two-roll mill to 170-180°C.
-
Feed the dry blend into the nip of the rolls and allow it to melt and form a continuous sheet.
-
Continuously cut and fold the sheet on the mill for 3-5 minutes to ensure homogeneity.
-
Remove the milled sheet and place it in a pre-heated mold in the hydraulic press.
-
Press at 180°C for 5 minutes under a pressure of 10-15 MPa.
-
Cool the mold under pressure and then remove the pressed PVC sheet.
-
Cut the sheet into specimens of the required dimensions for subsequent testing.
-
Table 3: Example Rigid PVC Formulation
| Component | phr |
| PVC Resin (K-67) | 100 |
| Calcium Carbonate | 5 |
| CPE (Impact Modifier) | 8 |
| Acrylic Processing Aid | 2 |
| Titanium Dioxide | 1 |
| Internal Lubricant | 0.5 |
| External Lubricant | 0.3 |
| Stabilizer System | X (e.g., 1.5) |
Thermal Stability Evaluation
This test determines the time at which a PVC sample begins to evolve a significant amount of HCl gas when heated at a constant temperature.
Apparatus:
-
Oil bath or heating block capable of maintaining a temperature of 180 ± 1°C.
-
Test tubes (18 x 150 mm).
-
Congo Red indicator paper strips.
-
Stoppers with a small glass tube insert.
-
Timer.
Procedure:
-
Place 2.5 g of the PVC test sample (in powder or small pieces) into a test tube.
-
Insert a stopper with a glass tube into the test tube.
-
Insert a strip of Congo Red paper into the glass tube, ensuring the bottom of the paper is approximately 25 mm above the surface of the PVC sample.
-
Place the test tube in the heating bath maintained at 180°C and start the timer.
-
Record the time, in minutes, for the Congo Red paper to turn from red to blue. This is the thermal stability time.
This test evaluates the resistance of a PVC compound to discoloration during prolonged exposure to heat.
Apparatus:
-
Forced-air circulating oven capable of maintaining a temperature of 180 ± 2°C.
-
Sample holder to suspend PVC specimens without them touching.
-
Colorimeter or spectrophotometer (optional, for quantitative color measurement).
-
Timer.
Procedure:
-
Cut the pressed PVC sheets into uniform strips (e.g., 2 cm x 5 cm).
-
Place the strips in the sample holder and place them in the oven preheated to 180°C.
-
Remove a sample strip at regular intervals (e.g., every 10 or 15 minutes).
-
Visually assess the color change of the removed strips against a white background or use a colorimeter to measure the yellowness index (YI).
-
Continue the test until the samples are severely discolored (e.g., dark brown or black).
-
Record the time at which significant color changes occur.
Visualizations
PVC Stabilization Workflow
Caption: Experimental workflow for evaluating PVC stabilizers.
Synergistic Stabilization Mechanism of Ca/Zn 12-Hydroxystearates
Caption: Synergistic stabilization of PVC by Ca/Zn 12-hydroxystearates.
Application of 12-Hydroxystearic Acid (12-HSA) Derivatives in Cosmetics and Personal Care Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, and its derivatives are versatile ingredients in the cosmetics and personal care industry. Their unique molecular structure, featuring a hydroxyl group on the 12th carbon of the stearic acid chain, imparts a range of desirable properties, including thickening, gelling, emulsifying, and emollient effects. These attributes make them valuable components in a wide array of products, from skin creams and lotions to color cosmetics and antiperspirants.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of 12-HSA derivatives in cosmetic and personal care formulations.
Key Applications and Mechanisms of Action
12-HSA and its derivatives, such as esters and amides, function through various mechanisms to enhance the performance and sensory characteristics of cosmetic products.
1. Rheology Modification (Thickening and Gelling):
12-HSA and its derivatives are excellent gelling agents for the oil phase of cosmetic formulations.[1][3][4] The hydroxyl groups on the fatty acid chains form a network of hydrogen bonds, creating a crystalline fibrous structure that entraps the liquid oil, leading to the formation of a stable gel. This property is crucial for structuring stick products like lipsticks and deodorants, as well as for controlling the viscosity and texture of creams and lotions.[1][3]
2. Emulsification:
Esters of 12-HSA, in particular, are effective water-in-oil (W/O) emulsifiers.[6] Their amphiphilic nature allows them to stabilize the interface between water and oil droplets, preventing coalescence and ensuring the stability of the emulsion.
3. Emollience and Sensory Modification:
As emollients, 12-HSA derivatives soften and smooth the skin by forming a protective layer that reduces water loss. They also contribute to the sensory profile of a product, influencing attributes like spreadability, richness, and after-feel.
4. Bioactive Properties:
Recent research has unveiled bioactive functions of 12-HSA in the skin. It has been shown to act as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a role in skin barrier function and inflammation.[7] Furthermore, 12-HSA can stimulate keratinocytes to produce antimicrobial peptides (AMPs), such as hBD-2 and LL-37, by downregulating caspase-8 and activating the inflammasome.[8] This suggests a role for 12-HSA in enhancing the skin's innate immune defense.
Quantitative Data on the Performance of 12-HSA Derivatives
Table 1: Stability of Water-in-Oil (W/O) Emulsions with Behenyl Ester of this compound (BSA)
| Formulation | BSA Concentration (% w/w) | Oil Phase Composition | Stability at 40°C (30 days) |
| 1 | 2.0 | Mineral Oil | Stable |
| 2 | 3.0 | Mineral Oil | Stable |
| 3 | 5.0 | Mineral Oil | Stable |
| 4 | 2.0 | Isopropyl Myristate | Stable |
| 5 | 3.0 | Isopropyl Myristate | Stable |
| 6 | 5.0 | Isopropyl Myristate | Stable |
| 7 | 2.0 | Mineral Oil/Petrolatum (1:1) | Stable |
| 8 | 3.0 | Mineral Oil/Petrolatum (1:1) | Stable |
| 9 | 5.0 | Mineral Oil/Petrolatum (1:1) | Stable |
Data adapted from US Patent 5,993,861 A. Stability was assessed by observing phase separation.[6]
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-12-Hydroxystearamide
Objective: To synthesize a 12-HSA amide derivative for use as a rheology modifier.
Materials:
-
This compound (12-HSA)
-
Ethylamine (70% in water)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 12-HSA (1 equivalent) in toluene.
-
Add ethylamine (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from hexane to obtain pure N-ethyl-12-hydroxystearamide.
-
Characterize the final product using techniques such as NMR and IR spectroscopy.
Protocol 2: Evaluation of Thickening Properties of 12-HSA Derivatives in a Cosmetic Cream Base
Objective: To determine the effect of a 12-HSA derivative on the viscosity of a cosmetic emulsion.
Materials:
-
O/W cream base (e.g., containing water, glycerin, cetearyl alcohol, ceteareth-20, etc.)
-
12-HSA derivative (e.g., N-ethyl-12-hydroxystearamide)
-
Rotational viscometer
-
Homogenizer
-
Water bath
Procedure:
-
Prepare the O/W cream base without the thickener.
-
Prepare several batches of the cream base containing varying concentrations of the 12-HSA derivative (e.g., 0.5%, 1%, 2%, 3% w/w).
-
To incorporate the 12-HSA derivative, heat the oil phase of the cream base with the derivative until it is fully dissolved.
-
Separately, heat the water phase to the same temperature.
-
Slowly add the water phase to the oil phase while homogenizing to form an emulsion.
-
Continue homogenization for a specified time to ensure a uniform droplet size.
-
Cool the emulsion to room temperature while stirring gently.
-
Allow the samples to equilibrate for 24 hours.
-
Measure the viscosity of each sample using a rotational viscometer at a controlled temperature (e.g., 25°C). Use a consistent spindle and rotational speed for all measurements.
-
Record the viscosity values and plot a graph of viscosity versus the concentration of the 12-HSA derivative.
Protocol 3: Sensory Panel Evaluation of a Skin Cream Containing a 12-HSA Derivative
Objective: To assess the sensory characteristics of a skin cream formulated with a 12-HSA derivative.
Materials:
-
Control skin cream (without 12-HSA derivative)
-
Test skin cream (with 12-HSA derivative)
-
Trained sensory panel (10-12 panelists)
-
Standardized evaluation forms
-
Controlled environment (temperature and humidity)
Procedure:
-
Panelist Training: Train panelists on the specific sensory attributes to be evaluated, using reference standards to anchor the scales.
-
Sample Preparation: Present the control and test creams in identical, coded containers to blind the panelists.
-
Evaluation Protocol:
-
Appearance: Panelists visually assess the product for attributes like gloss, color, and surface texture.
-
Pick-up: Panelists use their fingers to scoop a small amount of the product and evaluate attributes like firmness and stickiness.
-
Rub-out: Panelists spread the product on a designated area of their forearm and evaluate attributes such as spreadability, thickness, and absorbency.
-
After-feel: After a set time (e.g., 5 minutes), panelists evaluate the feel of the skin where the product was applied, assessing attributes like slipperiness, moisture, stickiness, greasiness, and silkiness.[9]
-
-
Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).
-
Data Analysis: Analyze the data statistically to determine if there are significant differences in the sensory profiles of the control and test creams.
Protocol 4: In Vitro Assay for PPARα Activation using a Luciferase Reporter Gene Assay
Objective: To determine if a 12-HSA derivative activates the PPARα receptor in skin cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
PPARα reporter plasmid (containing a PPAR response element linked to a luciferase gene)
-
Transfection reagent
-
Cell culture medium and supplements
-
12-HSA derivative
-
Positive control (e.g., GW7647)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HaCaT cells in appropriate media. Co-transfect the cells with the PPARα reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with different concentrations of the 12-HSA derivative, a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle control.
Protocol 5: RT-qPCR for Antimicrobial Peptide Gene Expression in Keratinocytes
Objective: To measure the effect of a 12-HSA derivative on the expression of antimicrobial peptide genes in keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
12-HSA derivative
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., DEFB4A for hBD-2, CAMP for LL-37) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells and treat them with the 12-HSA derivative at various concentrations and for different time points. Include an untreated control.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing to the untreated control.
Visualizations
Caption: Signaling pathway of 12-HSA-induced antimicrobial peptide secretion in keratinocytes.
Caption: Experimental workflow for evaluating the thickening properties of 12-HSA derivatives.
Caption: Logical relationship of steps in a sensory panel evaluation of a cosmetic cream.
Conclusion
12-HSA and its derivatives are multifunctional ingredients that offer significant benefits in the formulation of cosmetics and personal care products. Their ability to modify rheology, stabilize emulsions, and provide a desirable skin feel makes them highly valuable to formulators. Furthermore, emerging research on their bioactive properties, such as the enhancement of the skin's innate immunity, opens up new avenues for their application in advanced skincare products. The protocols and data presented here provide a foundation for researchers and product developers to explore and utilize the full potential of these versatile ingredients.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tojned.net [tojned.net]
- 3. Rheological Characterization of Pharmaceutical and Cosmetic Formulations for Cutaneous Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of emulsion stability by diffuse reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US5993861A - 12-hydroxy stearic acid esters, compositions based upon same and methods of using and making such compositions - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Parenteral emulsions stabilized with a mixture of phospholipids and PEG-660-12-hydroxy-stearate: evaluation of accelerated and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for the Rheological Characterization of 12-Hydroxystearic Acid (12-HSA) Organogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxystearic acid (12-HSA), a fatty acid derivative obtained from the hydrogenation of castor oil, is a versatile and widely studied low molecular weight organogelator (LMOG).[1][2] Its ability to self-assemble in a variety of organic solvents leads to the formation of thermoreversible organogels. This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid and hydroxyl groups, as well as van der Waals forces along the aliphatic chains.[3] This process results in the formation of a three-dimensional fibrillar network that entraps the liquid solvent, leading to the gel state.[1][4][5]
The rheological properties of these organogels are of critical importance for their application in diverse fields such as pharmaceuticals for controlled drug delivery, cosmetics, and food science.[1][4][6] Rheology provides a powerful tool to quantify the mechanical strength, viscoelastic behavior, and stability of 12-HSA organogels. This application note provides detailed protocols for the preparation and rheological characterization of 12-HSA organogels, including data presentation and visualization of the experimental workflow and self-assembly mechanism.
Experimental Protocols
Preparation of 12-HSA Organogels
A common method for preparing 12-HSA organogels is the heat/cool cycle, which induces the dissolution of 12-HSA at elevated temperatures and subsequent self-assembly into a gel network upon cooling.
Materials:
-
This compound (12-HSA) powder
-
Organic solvent (e.g., mineral oil, paraffin oil, dodecane, toluene, various vegetable oils)[6][7][8][9]
-
Glass vials with screw caps
-
Heating plate with magnetic stirring
-
Water bath or heating block for controlled cooling
Protocol:
-
Weigh the desired amount of 12-HSA and the organic solvent into a glass vial to achieve the target weight percentage (wt%). Common concentrations range from 0.5% to 10% w/w.[10]
-
Add a magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Heat the mixture on a heating plate with continuous stirring until the 12-HSA is completely dissolved and the solution becomes clear. The dissolution temperature will depend on the solvent and 12-HSA concentration.
-
Once a homogenous solution is formed, transfer the vial to a controlled temperature environment (e.g., a water bath or a designated cooling area) and allow it to cool to room temperature without disturbance. The cooling rate can influence the final gel properties.[2][11]
-
Allow the gel to equilibrate and mature for a specified period (e.g., 24 hours) before conducting rheological measurements to ensure the formation of a stable network structure.[3]
Rheological Characterization
Rheological measurements are typically performed using a controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-plate geometry. A solvent trap is recommended to minimize solvent evaporation during measurements, especially at elevated temperatures.
This experiment is crucial for identifying the range of strain or stress where the gel structure remains intact, and the response is linear. All subsequent oscillatory tests should be performed within this region.
Protocol:
-
Carefully load the prepared 12-HSA organogel onto the rheometer plate.
-
Lower the upper geometry to the desired gap setting (e.g., 1 mm).
-
Trim any excess sample from the edges of the geometry.
-
Allow the sample to equilibrate at the testing temperature (e.g., 25 °C) for a few minutes.
-
Perform a strain sweep at a constant angular frequency (e.g., 1 Hz or 10 rad/s) over a range of strain amplitudes (e.g., 0.001% to 100%).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of the applied strain.
-
The LVER is the range of strain where G' and G'' remain constant. The end of the LVER is often defined as the critical strain (γ₀) where G' starts to decrease.
This test provides information about the viscoelastic nature of the organogel over a range of timescales.
Protocol:
-
Load the sample as described in section 2.1.
-
Select a strain or stress value within the previously determined LVER.
-
Perform a frequency sweep over a desired range (e.g., 0.1 to 100 rad/s or 0.01 to 10 Hz).
-
Record G' and G'' as a function of frequency.
-
For a typical gel, G' will be significantly larger than G'' (G' > G''), and both moduli will show little dependence on frequency, indicating a solid-like, elastic behavior.[1]
This experiment identifies the temperature at which the organogel transitions from a solid-like gel to a liquid-like sol.
Protocol:
-
Load the sample as described in section 2.1.
-
Apply a small, constant strain within the LVER and a constant angular frequency (e.g., 1 Hz).
-
Apply a controlled heating ramp (e.g., 1-5 °C/min) over the desired temperature range.
-
Record G' and G'' as a function of temperature.
-
The gel-sol transition temperature (Tgel) is often identified as the temperature at which G' and G'' crossover (G' = G'').[9] A sharp decrease in both moduli is indicative of the gel melting.
Data Presentation
The quantitative data from rheological experiments on 12-HSA organogels are summarized in the tables below for easy comparison.
Table 1: Rheological Properties of 12-HSA Organogels in Various Solvents.
| Solvent | 12-HSA Conc. (wt%) | G' (Pa) | G'' (Pa) | Yield Stress (τy) (Pa) | Tgel (°C) | Reference |
| Paraffin Oil | 1.0 | ~10,000 | ~1,000 | 191 | Not Reported | [9] |
| Dodecane | 4.0 | ~100,000 | ~10,000 | Not Reported | Not Reported | [6] |
| Toluene | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | [7] |
| Canola Oil | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | [10] |
| 1,2-Ethanediol | Varies | Varies | Varies | Not Reported | Not Reported | [3] |
Table 2: Influence of 12-HSA Concentration on Storage Modulus (G') in Paraffin Oil.
| 12-HSA Conc. (wt%) | G' (Pa) | G'' (Pa) | Reference |
| 1 | ~10,000 | ~1,000 | [9] |
| 2.5 | Varies with temperature and time | Varies with temperature and time | [1] |
| 4 | Substantially higher than 1% | Substantially higher than 1% | [6] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions such as the purity of materials, cooling rate, and measurement parameters.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfkek.jp [pfkek.jp]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Using 12-Hydroxystearic Acid (12-HSA) as a Gelling Agent for Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) is a versatile and efficient low-molecular-weight organogelator (LMWG) capable of forming thermoreversible gels in a wide array of organic solvents.[1] Its ability to self-assemble into three-dimensional fibrillar networks allows for the entrapment of the solvent, leading to the formation of a semi-solid gel matrix. This property makes 12-HSA a valuable tool in various applications, including controlled drug delivery, personal care products, and material science.[2] This document provides detailed application notes and experimental protocols for the effective use of 12-HSA as a gelling agent.
The gelation mechanism of 12-HSA relies on its unique molecular structure, which features a long aliphatic chain and a hydroxyl group at the C12 position. This allows for the formation of intermolecular hydrogen bonds, leading to the self-assembly of 12-HSA molecules into long, crystalline fibers. These fibers then entangle to form a network that immobilizes the organic solvent. The thermoreversible nature of these gels means they can be transformed from a solid-like gel to a liquid-like sol upon heating and revert to a gel upon cooling.[1]
Applications in Research and Drug Development
12-HSA based organogels offer several advantages for researchers and drug development professionals:
-
Controlled Release: The fibrillar network of the organogel can act as a matrix for the sustained and controlled release of both hydrophilic and lipophilic drugs.[2]
-
Topical and Transdermal Delivery: The semi-solid consistency of organogels makes them suitable for topical applications, potentially enhancing the skin permeation of active pharmaceutical ingredients (APIs).
-
Injectable Drug Depots: Certain 12-HSA organogel formulations can be designed as injectable systems that form a gel depot in situ, providing prolonged drug release.
-
Stabilization of Formulations: 12-HSA can be used to increase the viscosity and stability of various formulations, preventing phase separation and improving shelf-life.
-
Biocompatibility: 12-HSA is generally considered biocompatible, making it a suitable candidate for pharmaceutical and cosmetic applications.
Quantitative Data: Gelation Properties of 12-HSA
The efficiency of 12-HSA as a gelling agent is dependent on the solvent used, its concentration, and the temperature. The following tables summarize key quantitative data for the gelation of various organic solvents with 12-HSA.
Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Organic Solvents
The Critical Gelation Concentration (CGC) is the minimum concentration of the gelling agent required to form a stable gel at a given temperature.
| Organic Solvent | Abbreviation | CGC (wt%) |
| Hexane | Al06 | 0.20 |
| Heptane | Al07 | 0.18 |
| Octane | Al08 | 0.15 |
| Nonane | Al09 | 0.14 |
| Decane | Al10 | 0.12 |
| Cyclohexane | Cy06 | 0.25 |
| Methylcyclohexane | Cy07 | 0.22 |
| Toluene | Ar07 | 0.35 |
| Styrene | Ar08 | 1.10 |
| Chloroform | XCl1 | 0.80 |
| Dichloromethane | XCl2 | > 5.0 (No Gelation) |
| Carbon Tetrachloride | XCl4 | 0.45 |
| Diethyl ether | Et04 | > 5.0 (No Gelation) |
| Tetrahydrofuran | Et05 | > 5.0 (No Gelation) |
| Ethyl Acetate | Es04 | > 5.0 (No Gelation) |
Data sourced from a study correlating Hansen Solubility Parameters with gelation behavior. The CGC was determined as the minimum concentration where the degree of gelation was greater than 0.98.[3]
Table 2: Influence of 12-HSA Concentration on Gel-Sol Transition Temperature (Tgel) in Sesame Oil
The gel-sol transition temperature (Tgel) is the temperature at which the gel melts and becomes a liquid sol.
| 12-HSA Concentration (wt%) | Tgel (°C) |
| 2 | 58 |
| 4 | 65 |
| 6 | 72 |
| 8 | 78 |
| 10 | 83 |
Data adapted from a study on floating organogels. Temperatures were determined using the vial inversion method with a gradual temperature increase.
Experimental Protocols
Here are detailed protocols for the preparation and characterization of 12-HSA organogels.
Protocol 1: Preparation of a 12-HSA Organogel
Objective: To prepare a stable organogel of a desired organic solvent using 12-HSA.
Materials:
-
This compound (12-HSA) powder
-
Organic solvent of choice
-
Glass vial with a screw cap
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Weighing balance
Procedure:
-
Weigh the desired amount of 12-HSA powder and the organic solvent into the glass vial to achieve the target concentration (refer to Table 1 for approximate CGC values).
-
Add the magnetic stir bar to the vial.
-
Place the vial on the heating plate and heat the mixture while stirring. The temperature should be raised above the gel-sol transition temperature of the specific system (typically between 60°C and 90°C).
-
Continue heating and stirring until the 12-HSA is completely dissolved and the solution becomes clear.
-
Once a clear solution is obtained, turn off the heat and allow the solution to cool down to room temperature undisturbed.
-
Gel formation will occur upon cooling. The gel is typically stable for use after cooling for at least one hour.
Protocol 2: Determination of Gel-Sol Transition Temperature (Tgel) by the Tube Inversion Method
Objective: To determine the temperature at which the prepared organogel melts into a sol.
Materials:
-
Prepared 12-HSA organogel in a sealed vial
-
Water bath with a temperature controller
-
Thermometer
-
Vial rack
Procedure:
-
Place the vial containing the organogel in the vial rack.
-
Immerse the rack in the water bath at room temperature.
-
Gradually increase the temperature of the water bath at a controlled rate (e.g., 1-2°C every 5 minutes).[4]
-
At each temperature increment, invert the vial by 180°.
-
The Tgel is the temperature at which the gel starts to flow upon inversion.[5] Record this temperature.
-
For accuracy, the experiment should be repeated multiple times.
Protocol 3: Rheological Characterization of 12-HSA Organogels
Objective: To quantitatively assess the mechanical properties of the organogel.
Materials:
-
Prepared 12-HSA organogel
-
Rheometer with parallel plate or cone-plate geometry
Procedure:
-
Carefully load the organogel sample onto the lower plate of the rheometer.
-
Bring the upper geometry down to the desired gap distance, ensuring the sample fills the gap completely and any excess is trimmed.
-
Allow the sample to equilibrate at the desired temperature for a few minutes.
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This will provide information on the gel's structure and behavior over a range of time scales. A typical gel will show G' greater than G'' across the frequency range, and both moduli will be largely independent of frequency.
-
Temperature Sweep: Perform a temperature ramp experiment at a constant frequency and strain (within the LVER) to determine the Tgel. A sharp decrease in G' indicates the gel-sol transition.
Protocol 4: Microscopic Visualization of the Organogel Network
Objective: To visualize the fibrillar network structure of the 12-HSA organogel.
Materials:
-
Prepared 12-HSA organogel
-
Microscope slide and coverslip
-
Optical microscope with polarizing filters (Polarized Light Microscopy - PLM) or Scanning Electron Microscope (SEM)
Procedure (for Polarized Light Microscopy):
-
Place a small amount of the hot sol (before gelation) onto a pre-heated microscope slide.
-
Carefully place a coverslip over the sol.
-
Allow the sample to cool and form a gel on the slide.
-
Observe the sample under the polarized light microscope. The crystalline fibrillar network of 12-HSA will be birefringent and visible. Spherulitic or fibrillar structures can be observed depending on the solvent and cooling rate.[6]
Visualizations
Caption: Mechanism of 12-HSA Organogel Formation.
Caption: Experimental Workflow for 12-HSA Organogels.
References
- 1. pfkek.jp [pfkek.jp]
- 2. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Tube inverting test [bio-protocol.org]
- 5. Tube inversion method: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 12-HSA Self-Assembly using Small-Angle Neutron Scattering (SANS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Small-Angle Neutron Scattering (SANS) for the characterization of the self-assembly of 12-hydroxystearic acid (12-HSA). 12-HSA is a versatile organogelator with numerous applications in pharmaceuticals, cosmetics, and materials science, owing to its ability to form complex, self-assembled fibrillar networks.[1][2][3] SANS is a powerful technique for probing the structure of these materials at the nanoscale, providing crucial information on the morphology, dimensions, and organization of the self-assembled aggregates.[4][5]
Introduction to 12-HSA Self-Assembly and SANS
12-HSA molecules, possessing a long alkyl chain, a carboxylic acid head group, and a hydroxyl group at the 12th carbon position, can self-assemble in various organic and aqueous solvents through a combination of hydrogen bonding and van der Waals interactions.[2][3] This self-assembly leads to the formation of diverse structures such as fibers, ribbons, and tubes, which entangle to form a three-dimensional network, resulting in gelation.[3][4][6] The chirality of 12-HSA plays a significant role in the morphology of the resulting structures, with enantiopure forms often leading to helical fibers.[6]
SANS is an ideal technique for studying these structures due to its sensitivity to isotopic composition (contrast matching) and its ability to probe length scales from 1 to 100s of nanometers, which is the typical size range of 12-HSA assemblies. By analyzing the scattering pattern of neutrons from a 12-HSA sample, one can obtain quantitative information about the size, shape, and internal structure of the self-assembled aggregates.
Experimental Protocols
A successful SANS experiment for studying 12-HSA self-assembly requires careful sample preparation and a well-defined experimental setup.
Materials
-
This compound (12-HSA), optically pure (e.g., (R)-12-HSA) or racemic, depending on the study's objective.
-
Solvent (deuterated solvent is highly recommended for enhancing scattering contrast). Common solvents include alkanes (e.g., dodecane), oils (e.g., mineral oil), and aqueous solutions with counterions.[6][7]
-
For aqueous systems: a counterion such as ethanolamine to solubilize the fatty acid.[4][8][9]
-
Quartz sample cells (e.g., Hellma cells) with a defined path length (typically 1-2 mm).
Sample Preparation Protocol
-
Dissolution: Dissolve the desired concentration of 12-HSA in the chosen solvent. For organogels, this typically involves heating the mixture to a temperature above the gel-sol transition temperature (Tgel) to ensure complete dissolution.[10] For aqueous systems with ethanolamine, heating to around 70°C is common to facilitate micelle formation before cooling to form other structures.[8]
-
Homogenization: Ensure the solution is homogeneous by gentle stirring or vortexing at the elevated temperature.
-
Sample Loading: While still hot (in the sol state), transfer the solution into the quartz SANS cell.
-
Gelation/Self-Assembly: Allow the sample to cool to the desired experimental temperature to induce self-assembly and gelation. The cooling rate can influence the final structure and should be controlled and recorded.
-
Equilibration: Allow the sample to equilibrate at the measurement temperature for a sufficient time before starting the SANS measurement to ensure the structure is stable.
SANS Measurement Protocol
-
Instrument Setup:
-
Select a SANS instrument with a suitable Q-range (scattering vector range) to cover the dimensions of the expected 12-HSA structures. A typical Q-range would be from ~0.001 Å⁻¹ to 0.5 Å⁻¹. This often requires measurements at multiple detector distances.
-
The neutron wavelength (λ) and its spread (Δλ/λ) should be chosen to optimize flux and resolution. A typical wavelength is around 6 Å.
-
-
Data Collection:
-
Acquire a scattering pattern of the 12-HSA sample.
-
Acquire a scattering pattern of the pure solvent in an identical sample cell for background subtraction.
-
Acquire a scattering pattern of an empty sample cell for empty cell subtraction.
-
Measure the transmission of the sample and the solvent to correct for absorption and incoherent scattering.
-
-
Data Reduction:
-
Correct the raw 2D scattering data for detector sensitivity, background scattering (from the solvent and sample cell), and sample transmission.
-
Radially average the corrected 2D data to obtain a 1D scattering profile of intensity I(Q) versus the scattering vector Q, where Q = (4πλ)sin(θ/2) and θ is the scattering angle.
-
The following diagram illustrates the general experimental workflow for a SANS experiment on 12-HSA self-assembly.
Caption: Workflow for SANS analysis of 12-HSA.
Data Presentation and Analysis
The analysis of SANS data from 12-HSA systems can provide detailed structural information. The shape of the I(Q) vs Q curve is characteristic of the morphology of the self-assembled structures.
Qualitative Analysis
-
Power-law dependence: The slope of the log(I(Q)) vs log(Q) plot in different Q regions can indicate the dimensionality of the scattering objects. For example, a Q⁻¹ dependence suggests rod-like structures, while a Q⁻² dependence is characteristic of lamellar (sheet-like) structures.
-
Presence of peaks: Bragg peaks indicate ordered structures with a characteristic length scale, such as the inter-lamellar spacing in multilamellar tubes.[11]
Quantitative Modeling
To extract quantitative parameters, the SANS data is fitted to a mathematical model that describes the scattering from a particular shape. Common models for 12-HSA self-assemblies include:
-
Cylinder model: For fibrillar structures, a cylinder model can be used to determine the radius and length of the fibers.
-
Lamellar model: For sheet-like structures, a lamellar model can provide the thickness of the bilayers.
-
Core-shell models: For more complex structures like multilamellar tubes, a core-shell cylinder model can be employed to determine the inner and outer radii and the number of layers.
The following tables summarize quantitative data obtained from SANS studies on 12-HSA and its mixtures with stearic acid (SA) in aqueous solutions with ethanolamine as a counterion.[4][9]
Table 1: Structural Parameters of 12-HSA/SA Self-Assemblies in Aqueous Solution Determined by SANS [4][12]
| 12-HSA/SA Mole Ratio (R) | Observed Structure(s) | Tube Radius (nm) | Interlamellar Distance (Å) | Lamella Thickness (Å) |
| 1.0 (Pure 12-HSA) | Multilamellar Tubes | - | 320 | - |
| 0.9 | Multilamellar Tubes | 210 | - | - |
| 0.75 | Multilamellar Tubes | 250 | - | - |
| 0.6 | Tubes and Helical Ribbons | - | - | - |
| 0.5 | Tubes and Helical Ribbons | - | - | - |
| 0.1 - 0.5 | Faceted Objects (Planar and Curved Domains) | - | Decreases with R | Increases with R |
| 0.0 (Pure SA) | Planar Lamella and Vesicles | - | - | - |
Note: The data is compiled from studies on aqueous mixtures of 12-HSA and SA with ethanolamine. The overall fatty acid concentration was 2 wt%.[12]
Visualization of 12-HSA Self-Assembly
The self-assembly of 12-HSA is a hierarchical process that can be influenced by various factors, including the composition of the system. The following diagram illustrates the morphological transitions observed in aqueous mixtures of 12-HSA and stearic acid (SA) as a function of their molar ratio (R).[4][9]
Caption: 12-HSA/SA self-assembly morphologies.
Applications in Drug Development
The ability of 12-HSA to form thermo-reversible gels makes it an attractive candidate for various pharmaceutical applications, including:
-
Controlled Drug Delivery: 12-HSA organogels can act as matrices for the sustained release of both hydrophilic and lipophilic drugs.[10] The release kinetics can be tuned by modifying the gelator concentration and composition.
-
Topical Formulations: The gel network can provide the desired rheological properties for creams and ointments.
-
Injectable Implants: In-situ forming organogels based on 12-HSA are being investigated as injectable drug delivery systems.[10][13]
SANS is a valuable tool in the development of these drug delivery systems, as it allows for the characterization of the gel network structure at the nanoscale, which is crucial for understanding and predicting drug release behavior.
Conclusion
SANS is a powerful and indispensable technique for elucidating the complex self-assembly behavior of 12-HSA. By providing detailed quantitative information on the morphology and dimensions of the self-assembled structures, SANS enables researchers to establish structure-property relationships that are essential for the rational design of 12-HSA-based materials for a wide range of applications, from consumer products to advanced drug delivery systems. The protocols and data presented in these application notes serve as a starting point for researchers interested in applying SANS to their own investigations of 12-HSA and other self-assembling systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Characterization of Novel In-Situ-Forming Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 12-Hydroxystearic Acid Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 12-hydroxystearic acid (12-HSA).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
A1: The most common method for polymerizing this compound is through polycondensation. This can be achieved via two primary routes:
-
Thermal Polycondensation: This method involves heating the monomer, often in the presence of a catalyst, to drive the esterification reaction between the hydroxyl and carboxylic acid groups of different 12-HSA molecules.
-
Enzymatic Polymerization: This approach utilizes enzymes, such as lipase, as catalysts. It is considered a more environmentally friendly method as it can be performed under milder reaction conditions.[1]
Q2: What catalysts are typically used for 12-HSA polymerization?
A2: A variety of catalysts can be used for the polycondensation of 12-HSA. For thermal polycondensation, tin-based catalysts like tin(II) chloride dihydrate (SnCl₂·2H₂O) are effective.[2][3] For enzymatic polymerization, immobilized lipases are commonly employed.[1] The choice of catalyst can influence reaction kinetics and the properties of the resulting polymer.
Q3: How does the reaction temperature affect the polymerization of 12-HSA?
A3: The reaction temperature is a critical parameter in 12-HSA polymerization. In thermal polycondensation, higher temperatures generally lead to faster reaction rates and higher molecular weight polymers. However, excessively high temperatures can lead to side reactions and the formation of unwanted by-products. A typical temperature range for thermal polycondensation is 453-463 K.[2][3] Enzymatic polymerizations are conducted at lower temperatures to maintain the enzyme's activity.[1]
Q4: How is the progress of the polymerization reaction monitored?
A4: The progress of the 12-HSA polymerization is often monitored by measuring the acid value of the reaction mixture. The acid value, which is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance, decreases as the carboxylic acid groups are consumed during the esterification reaction.[2][3] Fourier-transform infrared spectroscopy (FT-IR) can also be used to monitor the disappearance of the carboxylic acid O-H peak and the appearance of the ester carbonyl peak.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Insufficient reaction time or temperature. | Increase the reaction time or temperature within the optimal range. Ensure efficient removal of water by-product, for example, by using a Dean-Stark trap or applying a vacuum.[1] |
| Inactive or insufficient catalyst. | Verify the activity of your catalyst. For enzymatic reactions, ensure the enzyme is not denatured. Increase the catalyst concentration if necessary. | |
| Polymer Discoloration (Yellowing) | Reaction temperature is too high, leading to thermal degradation. | Reduce the reaction temperature. Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Gel Formation | Cross-linking reactions occurring at high temperatures. | Lower the reaction temperature. Optimize the catalyst concentration, as high concentrations can sometimes promote side reactions. |
| Inconsistent Results | Impurities in the 12-HSA monomer. | Use high-purity 12-HSA. Impurities can interfere with the polymerization process. |
| Inefficient mixing. | Ensure the reaction mixture is being stirred effectively to promote uniform heat and mass transfer. | |
| Difficulty in Removing Water By-product | Inadequate setup for water removal. | For thermal polycondensation, use an efficient azeotropic distillation setup (e.g., with xylene) or apply a vacuum to drive the equilibrium towards polymer formation. For enzymatic polymerization, molecular sieves can be used to remove water.[1] |
Experimental Protocols
Protocol 1: Thermal Polycondensation of 12-HSA using SnCl₂·2H₂O Catalyst
Materials:
-
This compound (12-HSA)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Xylene (optional, as an azeotropic solvent)
-
Nitrogen or Argon gas supply
-
Reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Charge the reaction flask with a known amount of 12-HSA.
-
Add the catalyst, SnCl₂·2H₂O, typically at a concentration of 0.5% by weight of the 12-HSA.[2]
-
If using an azeotropic solvent, add xylene to the flask.
-
Begin stirring and purge the system with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 463 K).[2]
-
Maintain the temperature and continue stirring for the desired reaction time (e.g., 12 hours).[2]
-
Monitor the reaction progress by taking samples periodically and measuring the acid value.
-
Once the desired acid value is reached, stop the heating and allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting poly(this compound) can be further purified if necessary.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Catalyst | SnCl₂·2H₂O (0.5 wt%) | - | PTHSA with an acid value of 25 mg KOH/g was obtained. | [2] |
| Temperature | 463 K | - | - | [2] |
| Time | 12 hours | - | - | [2] |
| Catalyst | Immobilized Lipase | Thermal Polycondensation | Enzymatic polymerization can yield high molecular weight copolymers and avoids harmful metal catalysts. | [1] |
| Temperature | Lower (not specified) | High (not specified) | - | [1] |
| By-product Removal | Molecular Sieve / Decompression | - | Essential for achieving high molecular weight polyester (weight-average molecular weight of 20,000 or more). | [1] |
Visualizations
Experimental Workflow for Thermal Polycondensation
Caption: Workflow for the thermal polycondensation of 12-HSA.
Troubleshooting Logic for Low Molecular Weight
Caption: Troubleshooting guide for low molecular weight polymer.
References
Technical Support Center: Synthesis of 12-Hydroxystearic Acid (12-HSA)
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 12-Hydroxystearic Acid (12-HSA) from castor oil, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 12-HSA from castor oil?
A1: The synthesis is a two-step process. First, the double bond in the ricinoleic acid component of castor oil triglycerides is saturated through catalytic hydrogenation to form hydrogenated castor oil (HCO). Second, the HCO is saponified (hydrolyzed) using a strong base, followed by acidification to yield free 12-HSA.
Q2: What are the most critical parameters affecting the yield of 12-HSA?
A2: The most critical parameters are reaction temperature, hydrogen pressure, catalyst type and concentration, and reaction time. Maintaining a temperature below 150°C is crucial to prevent side reactions, while a sufficiently high hydrogen pressure (5-12 bar) is needed to ensure rapid and complete hydrogenation.[1]
Q3: Which catalysts are commonly used for the hydrogenation of castor oil?
A3: Supported nickel catalysts are the most widely used in industrial applications due to their cost-effectiveness and high activity.[2] Palladium (Pd) and platinum (Pt) catalysts are also effective, sometimes offering higher selectivity, but are generally more expensive.[3][4]
Q4: What are the primary side reactions that can lower the yield and purity of 12-HSA?
A4: The main side reactions include:
-
Dehydrogenation: The hydroxyl group on the 12th carbon can be oxidized to a ketone, forming 12-ketostearic acid, particularly at higher temperatures.[1][5]
-
Dehydroxylation: At temperatures above 150°C, the hydroxyl group can be eliminated, resulting in the formation of stearic acid.[1]
-
Polymerization: Dimer and polymer formation can occur at high temperatures during the hydrolysis step.
Q5: How can I monitor the progress of the hydrogenation reaction?
A5: The progress of the reaction is typically monitored by measuring the Iodine Value (IV) of the reaction mixture. The IV indicates the degree of unsaturation; a successful hydrogenation will result in a significant decrease in the IV. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the conversion of ricinoleic acid to 12-HSA.[6] High-Performance Liquid Chromatography (HPLC) can also be employed to separate and quantify the reactants and products.[7][8][9]
Process Diagrams
Caption: Overall synthesis pathway for 12-HSA from castor oil.
Caption: A typical experimental workflow for the synthesis of 12-HSA.
Troubleshooting Guide for Low Yield
This guide addresses common problems encountered during 12-HSA synthesis that can lead to a lower-than-expected yield.
Caption: Troubleshooting decision tree for low 12-HSA yield.
Problem: Incomplete Hydrogenation (High Iodine Value)
-
Question: My reaction has stopped, but analysis (TLC, GC, or HPLC) shows a significant amount of unreacted castor oil (ricinoleic acid). What could be the cause?
-
Answer: This indicates an issue with the hydrogenation step. The primary causes are related to the catalyst, hydrogen availability, or reaction conditions.
-
Catalyst Deactivation or Insufficiency:
-
Cause: The catalyst may have lost its activity or the amount used was insufficient for the reaction scale. Catalysts can be poisoned by impurities in the castor oil, such as moisture or sulfur compounds.[2][10] Free fatty acids in the oil can also react with nickel catalysts to form nickel soaps, reducing activity.[2]
-
Solution:
-
Ensure the castor oil is properly refined and dried before use to minimize moisture.[2]
-
Increase the catalyst loading.
-
Use a fresh batch of a high-activity catalyst.
-
If reusing catalyst, ensure it is handled under an inert atmosphere to prevent oxidation.
-
-
-
Insufficient Hydrogen:
-
Cause: A leak in the reactor setup can lead to a loss of hydrogen pressure. Insufficient agitation can result in poor mixing of hydrogen gas with the liquid oil, limiting the reaction rate. The purity of the hydrogen gas can also play a role.
-
Solution:
-
Thoroughly check the reactor for leaks before starting the experiment.
-
Increase the stirring speed to improve gas-liquid mass transfer.
-
Increase the hydrogen pressure within the recommended range (e.g., 5-12 bar).[1]
-
Use high-purity hydrogen gas.
-
-
-
Problem: Presence of Side Products
-
Question: My yield of 12-HSA is low, and GC-MS analysis shows the presence of 12-ketostearic acid and/or stearic acid. What is causing this?
-
Answer: The formation of these byproducts is highly dependent on the reaction temperature.
-
Cause: Reaction temperatures exceeding 150°C promote side reactions. The hydroxyl group of 12-HSA can be dehydrogenated to a ketone or completely removed (dehydroxylation).[1]
-
Solution:
-
Carefully control the reaction temperature, keeping it below 150°C. A range of 125-140°C is often optimal.
-
Ensure the reactor's temperature controller is accurately calibrated.
-
Consider that the hydrogenation reaction is exothermic; provide adequate cooling to prevent temperature overshoots.
-
-
Data on Reaction Parameters
The following tables summarize the qualitative and quantitative effects of key experimental parameters on the synthesis of 12-HSA.
Table 1: Effect of Reaction Parameters on 12-HSA Synthesis
| Parameter | Effect on Yield & Purity | Recommended Range | Notes |
| Temperature | Low temperatures (<120°C) lead to slow reaction rates. High temperatures (>150°C) cause dehydroxylation and dehydrogenation, reducing yield and purity.[1] | 125 - 140 °C | The reaction is exothermic, requiring careful temperature management to avoid runaways. |
| Hydrogen Pressure | Higher pressure increases hydrogen availability, accelerating the reaction and allowing for lower temperatures. This helps preserve the hydroxyl group.[1] | 5 - 12 bar | Insufficient pressure can lead to incomplete hydrogenation. |
| Catalyst Type | Nickel catalysts are cost-effective and widely used. Palladium (Pd) may offer higher selectivity but can also promote dehydrogenation to 12-keto derivatives.[3][5] | Nickel-based | Catalyst choice depends on a balance of cost, activity, and selectivity requirements. |
| Catalyst Loading | Higher loading increases the reaction rate but also adds to cost and filtration complexity. | 0.05 - 0.2% (w/w) | The optimal loading depends on the specific activity of the catalyst batch. |
| Agitation Speed | Crucial for ensuring good contact between hydrogen gas, liquid oil, and the solid catalyst. Poor agitation leads to slow or incomplete reactions. | Varies by reactor | Should be sufficient to create a vortex and ensure the catalyst is well-suspended. |
Representative Experimental Protocol
This protocol is a generalized procedure for the synthesis of 12-HSA. Researchers should optimize the parameters for their specific equipment and starting materials.
Materials:
-
Refined Castor Oil
-
Supported Nickel Catalyst (e.g., Evonik's MONCAT® 2021 or similar)[1]
-
High-purity Hydrogen Gas
-
Nitrogen Gas (for purging)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Suitable solvent (e.g., ethanol for washing)
Procedure:
-
Hydrogenation: a. Charge a high-pressure autoclave with refined castor oil and the supported nickel catalyst (e.g., 0.1% by weight of oil). b. Seal the reactor and purge thoroughly with nitrogen to remove air, followed by purging with hydrogen. c. Begin stirring and heat the mixture to the target temperature (e.g., 135°C). d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). e. Maintain the temperature and pressure, monitoring the reaction's progress by taking samples and measuring the Iodine Value. The reaction is typically complete in 2-4 hours. f. Once the reaction is complete, cool the reactor to approximately 80-90°C and vent the hydrogen pressure. g. Filter the hot mixture to remove the catalyst. The resulting product is Hydrogenated Castor Oil (HCO).
-
Saponification and Acidification: a. Transfer the molten HCO to a separate reaction vessel. b. Add a 20-25% aqueous solution of NaOH to the HCO. c. Heat the mixture under reflux until the saponification is complete (the mixture becomes a clear soap solution). d. Cool the soap solution slightly and slowly add hydrochloric acid with stirring until the pH is acidic, causing the free 12-HSA to precipitate. e. Wash the precipitated 12-HSA with hot water to remove salts and excess acid. f. Dry the final product under vacuum.
Analytical Characterization:
-
Purity: Determined by GC-MS or HPLC.
-
Melting Point: Pure 12-HSA has a melting point of approximately 75-80°C.
-
Acid Value: Titration to determine the amount of free carboxylic acid.
-
Hydroxyl Value: To confirm the retention of the hydroxyl group.
References
- 1. Hydrogenation of Castor Oil with MONCAT® [evonik.com]
- 2. aocs.org [aocs.org]
- 3. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 12-Hydroxystearic Acid (12-HSA) Organogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxystearic acid (12-HSA) organogels. The information provided aims to help prevent and resolve issues of phase separation, ensuring the formation of stable and effective organogels.
Troubleshooting Guide: Preventing Phase Separation
Phase separation, often observed as oil leakage or syneresis, is a common challenge in the formulation of 12-HSA organogels. This guide provides a systematic approach to troubleshooting and preventing this issue.
Problem: My 12-HSA organogel is exhibiting phase separation (oil leakage).
Initial Assessment Workflow
Caption: Initial assessment workflow for phase separation.
Detailed Troubleshooting Steps:
-
Review Formulation Parameters:
-
12-HSA Concentration: Is the concentration of 12-HSA sufficient for the chosen solvent? The critical gelation concentration (CGC) is solvent-dependent.[1][2][3][4][5] An increase in 12-HSA concentration generally leads to stronger gels with better oil-binding capacity.[6]
-
Solvent Selection: The choice of solvent is critical. The Hansen Solubility Parameters (HSP) can predict the gelation behavior of 12-HSA in different solvents.[2][3][7] A strong correlation exists between the mechanical strength of the organogel and the distance between the HSP of 12-HSA and the solvent.[2][3]
-
Purity of 12-HSA: The presence of impurities, such as stearic acid, can significantly weaken the gel network and promote phase separation.[1][8] Even small amounts of stearic acid can reduce the elastic properties of the gel by an order of magnitude.[8]
-
Additives: The presence of other molecules can either stabilize or destabilize the organogel. For instance, surfactants like Polysorbate 80 (Tween 80) can result in a weaker gel structure.[6] Conversely, certain additives can form complexes with 12-HSA and influence gelation.[9]
-
-
Review Process Parameters:
-
Cooling Rate: The rate at which the 12-HSA solution is cooled significantly impacts the microstructure and stability of the organogel.[10][11][12][13][14]
-
Slow Cooling (e.g., 1°C/min): Promotes the formation of a fibrillar network with thicker, more organized crystals, which generally leads to better mechanical properties and stability.[10][12]
-
Fast Cooling (e.g., 20-30°C/min): Tends to produce a spherulitic microstructure with smaller crystals, which may have a lower oil-binding capacity and be more prone to leakage.[10][11][13][14]
-
-
Shear Application: Applying shear during crystallization can alter the microstructure and weaken the gel, leading to a breakdown in structure and significant oil loss.[10]
-
Heating Temperature: Ensure the 12-HSA is fully dissolved in the solvent at a high temperature before cooling. Incomplete dissolution will result in a non-homogeneous gel.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for phase separation in 12-HSA organogels.
Frequently Asked Questions (FAQs)
Q1: What is the ideal cooling rate for preparing stable 12-HSA organogels?
A slow cooling rate (e.g., 1°C/min) is generally preferred as it facilitates the formation of a well-organized fibrillar network, which enhances the mechanical strength and oil-binding capacity of the gel.[10][12] Rapid cooling (e.g., 20-30°C/min) often leads to a spherulitic microstructure that can be less stable.[10][11][13][14]
Q2: How does the solvent affect the stability of the organogel?
The solvent plays a crucial role in the self-assembly of 12-HSA molecules.[12][15] The interaction between the solvent and 12-HSA is essential for gelation.[2][3] The Hansen Solubility Parameters (HSP) can be used to predict whether a solvent will form a stable gel.[2][3][7] Solvents with HSP values that are too close to that of 12-HSA may result in a solution, while those that are too different may lead to precipitation.
Q3: Can impurities in 12-HSA cause phase separation?
Yes, impurities, particularly stearic acid, can significantly disrupt the self-assembly process of 12-HSA.[1][8] The presence of stearic acid can lead to a substantial reduction in the gel's mechanical properties and increase the likelihood of phase separation.[8]
Q4: What is the effect of 12-HSA concentration on gel stability?
Increasing the concentration of 12-HSA generally improves gel strength and stability by creating a more robust three-dimensional network to entrap the solvent.[6] However, there is a critical gelation concentration (CGC) below which a stable gel will not form, and this concentration is dependent on the solvent used.[1][2][3][4][5]
Q5: My organogel is stable initially but shows phase separation after storage. Why?
The microstructure of the organogel can evolve over time, especially with changes in storage temperature.[15] Storing the gel at a higher temperature (e.g., 30°C) can lead to a decrease in the amount of crystalline material and a reduction in the storage modulus over time, potentially causing phase separation.[15]
Quantitative Data Summary
Table 1: Effect of Cooling Rate on 12-HSA Organogel Microstructure and Properties
| Cooling Rate (°C/min) | Resulting Microstructure | Key Properties | Reference(s) |
| 1 | Fibrillar network with thicker, organized crystals | Higher mechanical strength, better oil-binding capacity | [10][12] |
| 20-30 | Spherulitic with smaller crystals and high branching | Lower mechanical strength, reduced oil-binding capacity | [10][11][13][14] |
Table 2: Influence of Stearic Acid (SA) Impurity on Organogel Properties
| SA Content in Educt | Effect on Organogel | Reference(s) |
| Increasing amounts | Reduces elastic storage modulus by over two orders of magnitude | [8] |
| Small amounts (e.g., 10%) | Reduces elastic properties by an order of magnitude, increases required gelation concentration | [8] |
Experimental Protocols
Protocol 1: Preparation of 12-HSA Organogel
Objective: To prepare a stable 12-HSA organogel.
Materials:
-
This compound (12-HSA)
-
Organic solvent (e.g., vegetable oil, paraffin oil, cyclohexane)[12]
-
Heating plate with magnetic stirring
-
Beaker or vial
-
Thermometer
Procedure:
-
Weigh the desired amount of 12-HSA and add it to the solvent in a beaker to achieve the target concentration (e.g., 1.8% w/w in paraffin oil).[12]
-
Heat the mixture on a heating plate with continuous stirring until the 12-HSA is completely dissolved. The dissolution temperature will depend on the solvent.
-
Once a clear solution is obtained, remove it from the heat.
-
Allow the solution to cool to room temperature. For controlled cooling, a water bath with a gradual temperature decrease can be used (e.g., 1°C/min).
-
Assess gel formation by inverting the vial; a stable gel will show no flow.[12][16]
Protocol 2: Determination of Sol-Gel and Gel-Sol Phase Transition Temperatures
Objective: To determine the gelation (Tgel) and melting (Tmelt) temperatures of a 12-HSA organogel.
Method: Tube-inverting method.[6]
Procedure:
-
Prepare the 12-HSA organogel in sealed vials as described in Protocol 1.
-
To determine Tgel , place the vials containing the hot, liquid solution in a water bath at a high temperature (e.g., 90°C).
-
Gradually decrease the temperature of the water bath at a controlled rate (e.g., 2°C every 15 minutes).[16]
-
At each temperature interval, invert the vials. Tgel is the temperature at which the solution no longer flows.
-
To determine Tmelt , take the formed gels and place them in a water bath at a low temperature.
-
Gradually increase the temperature of the water bath at a controlled rate.
-
At each temperature interval, invert the vials. Tmelt is the temperature at which the gel starts to flow.
Experimental Workflow Diagram
Caption: General experimental workflow for 12-HSA organogel preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Solvation effects with a photoresponsive two-component this compound-azobenzene additive organogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Overcoming challenges in the self-assembly of 12-HSA fibers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the self-assembly of 12-hydroxystearic acid (12-HSA) fibers.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of 12-HSA self-assembly.
Issue 1: Poor or No Gel Formation
Q1: I've mixed 12-HSA in my solvent, heated it to dissolution, and cooled it down, but no gel has formed, or the resulting gel is very weak. What could be the problem?
A1: Several factors can contribute to poor or no gel formation. Consider the following troubleshooting steps:
-
Concentration: The concentration of 12-HSA might be below the critical gelation concentration (CGC) for the specific solvent system.[1] The CGC is the minimum concentration of the gelator required to form a stable gel. For instance, in canola oil, the CGC for 12-HSA is approximately 0.5% w/w.[1]
-
Solution: Gradually increase the concentration of 12-HSA in your experiments. It is advisable to consult literature for the approximate CGC of 12-HSA in your chosen solvent.
-
-
Solvent Choice: The interaction between 12-HSA and the solvent is crucial for gelation.[2] Solvents that have very strong interactions with 12-HSA may prevent the necessary self-assembly into fibers, while solvents with extremely weak interactions may not dissolve the 12-HSA at all.[2]
-
Solution: Refer to Hansen Solubility Parameters (HSP) to select an appropriate solvent.[2][3] A good solvent for 12-HSA gelation should have an appropriate "distance" in the HSP space.[2] Generally, apolar solvents are more conducive to forming fibrous networks with good mechanical properties.[4][5]
-
-
Cooling Rate: A rapid cooling rate can sometimes lead to the formation of spherulitic aggregates instead of a fibrous network, resulting in a weaker gel.[4][5][6]
-
Solution: Try a slower cooling rate to allow more time for the 12-HSA molecules to self-assemble into well-ordered fibers.[6]
-
-
Purity of 12-HSA: The presence of impurities, such as stearic acid, can significantly hinder the gelation ability of 12-HSA and reduce the mechanical properties of the resulting gel.[7]
-
Solution: Ensure you are using a high-purity grade of 12-HSA. If you suspect impurities, consider purification methods.
-
-
Chirality: The enantiomeric purity of 12-HSA plays a critical role. Optically pure (R)-12-HSA is a much more effective gelator at low concentrations than the racemic mixture.[5][8][9] Racemic mixtures may require significantly higher concentrations to form a gel and tend to form platelet-like crystals instead of fibers.[9][10]
-
Solution: Verify the enantiomeric purity of your 12-HSA. For robust gel formation at lower concentrations, using an enantiomerically pure form is recommended.[5]
-
Issue 2: Inconsistent Gel Properties and Reproducibility
Q2: My 12-HSA gels show significant batch-to-batch variation in terms of their mechanical strength and appearance. How can I improve reproducibility?
A2: Inconsistent gel properties often stem from a lack of precise control over experimental parameters. To enhance reproducibility, focus on the following:
-
Precise Temperature Control: The dissolution temperature and the cooling profile must be kept consistent across all experiments. The final storage temperature can also affect the gel's microstructure and strength.[1]
-
Solution: Use a programmable water bath or a temperature-controlled chamber to ensure a consistent and reproducible cooling rate. Maintain a constant storage temperature for all your samples.
-
-
Controlled Cooling Rate: As mentioned earlier, the cooling rate is a critical variable.[4][5] Even slight variations can lead to different microstructures.
-
Solution: Implement a standardized and controlled cooling protocol. For example, you can program a specific cooling ramp (e.g., 1°C/min) to ensure consistency.[6]
-
-
Homogeneous Dissolution: Incomplete or non-uniform dissolution of 12-HSA at the heating stage will lead to an inhomogeneous gel.
-
Solution: Ensure that the 12-HSA is fully dissolved by heating the mixture to a temperature well above the gel-sol transition temperature and maintaining it for a sufficient period with gentle stirring to achieve a clear, homogeneous solution before cooling.
-
-
Shear History: Applying shear stress during gel formation can influence the microstructure.[1][6]
-
Solution: Standardize any stirring or agitation during the heating and cooling phases. If possible, allow the solution to cool under quiescent conditions to avoid shear-induced artifacts.
-
Issue 3: Undesired Crystal Morphology (Spherulites vs. Fibers)
Q3: I am observing spherulitic structures in my gel under the microscope, but I need a fibrous network for my application. How can I promote fiber formation?
A3: The formation of spherulites versus fibers is often a kinetic versus thermodynamic competition. The following factors can be adjusted to favor the formation of a fibrous network:
-
Solvent Polarity: Fiber formation is typically favored in apolar solvents, while more polar solvents tend to promote the formation of spherulites.[4][5]
-
Solution: If your experimental design allows, consider switching to a less polar solvent.
-
-
Cooling Rate: Slow cooling rates provide the system with enough time to reach a more thermodynamically stable state, which often corresponds to a fibrous network, leading to gels with better mechanical properties.[4][5][6] Fast cooling, on the other hand, kinetically traps the system in a spherulitic state.[4][5]
-
Solution: Employ a slow and controlled cooling process. For example, a cooling rate of 1°C/min has been shown to yield a fibrillar network, whereas a rate of 30°C/min can result in a spherulitic microstructure.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is 12-HSA and why is it used as a gelator?
A1: this compound (12-HSA) is a fatty acid that is widely used as a low-molecular-weight organogelator (LMWO).[5] Its ability to form gels stems from its capacity to self-assemble into long, crystalline fibers through non-covalent interactions, primarily hydrogen bonding.[11] These fibers then entangle to form a three-dimensional network that entraps the liquid solvent, leading to the formation of a gel.[12]
Q2: What is polymorphism in the context of 12-HSA fibers and why is it important?
A2: Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[4] In the case of 12-HSA, different polymorphic forms can arise depending on the crystallization conditions, such as the solvent and cooling rate.[3][4] This is important because different polymorphs can lead to distinct macroscopic properties of the gel, including its mechanical strength, appearance (transparent vs. opaque), and stability.[4][12]
Q3: How does the chirality of 12-HSA affect its self-assembly?
A3: Chirality plays a crucial role in the self-assembly of 12-HSA.[5] Gelation properties are significantly better for the enantiomerically pure forms (e.g., (R)-12-HSA) compared to the racemic mixture.[5][8] The specific chirality dictates the handedness of the resulting fibrous aggregates.[8] Racemic mixtures often fail to form stable, ordered aggregates and may not form a gel at concentrations where the pure enantiomers do.[8][9]
Q4: What are some common techniques to characterize 12-HSA fibers and gels?
A4: Several techniques are commonly employed to characterize the structure and properties of 12-HSA fibers and gels:
-
Microscopy: Techniques like polarized optical microscopy (POM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to visualize the morphology of the self-assembled structures (e.g., fibers, spherulites).[13]
-
X-ray Scattering: Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) or X-ray diffraction (XRD) provide information about the crystalline nature and molecular packing within the fibers.[4][5]
-
Rheology: Rheological measurements are used to determine the mechanical properties of the gel, such as its storage modulus (G'), loss modulus (G''), and yield stress.[14][15]
-
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to study the hydrogen bonding interactions that drive the self-assembly process.[16]
Data Presentation
Table 1: Influence of Experimental Parameters on 12-HSA Gel Properties
| Parameter | Effect on Gel Properties | Reference |
| Concentration | Increasing concentration generally leads to stronger gels with higher storage moduli. | [14][15] |
| Solvent Type | Apolar solvents tend to produce fibrous networks and stronger gels, while polar solvents can lead to spherulitic structures. | [4][5] |
| Cooling Rate | Slow cooling rates favor the formation of well-ordered, fibrous networks and mechanically robust gels. Fast cooling rates can result in weaker, spherulitic gels. | [4][5][6] |
| Temperature | Storage temperature can influence the degree of crystallinity and network branching, affecting gel strength and stability. | [1] |
| Chirality | Enantiomerically pure 12-HSA is a more efficient gelator at lower concentrations than racemic mixtures. | [5][8][9] |
| Impurities | The presence of impurities like stearic acid can significantly weaken the gel. | [7] |
| Shear | The application of shear during gelation can alter the microstructure and reduce the mechanical strength of the gel. | [6] |
Experimental Protocols
Protocol 1: General Procedure for 12-HSA Organogel Preparation
-
Weighing: Accurately weigh the desired amount of 12-HSA and the solvent into a sealed vial.
-
Dissolution: Heat the mixture in a water bath or on a hot plate with stirring until the 12-HSA is completely dissolved, forming a clear solution. The dissolution temperature should be well above the gel-sol transition temperature of the system.
-
Cooling: Transfer the vial to a controlled temperature environment (e.g., a programmable water bath) and cool it down at a specific, controlled rate (e.g., 1°C/min for fiber formation). Alternatively, for a fast-cooling protocol, the vial can be left at room temperature.[4]
-
Gelation: Allow the solution to stand undisturbed at the final desired temperature for a sufficient amount of time for the gel network to form and mature.
-
Verification: The formation of a gel can be confirmed by the vial inversion test, where a stable gel will not flow upon inverting the vial.[4]
Protocol 2: Characterization of Gel-Sol Transition Temperature (Tgel)
-
Preparation: Prepare a series of 12-HSA organogels in sealed vials at the desired concentrations.
-
Heating: Place the vials in a programmable water bath or a temperature-controlled block.
-
Observation: Gradually increase the temperature at a slow, controlled rate (e.g., 1-2°C every 15 minutes).[17]
-
Determination of Tgel: At each temperature increment, invert the vials. The gel-sol transition temperature (Tgel or Tmelt) is the temperature at which the gel starts to flow.[14][15]
Visualizations
Caption: Experimental workflow for the preparation and characterization of 12-HSA organogels.
Caption: Factors influencing the polymorphic outcomes in 12-HSA self-assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Optical Purity and Finite System Size on Self-Assembly of this compound in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pfkek.jp [pfkek.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvation effects with a photoresponsive two-component this compound-azobenzene additive organogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Addressing batch-to-batch variability in 12-Hydroxystearic acid production
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to batch-to-batch variability in the production of 12-Hydroxystearic acid (12-HSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-HSA) and what is its primary raw material? A1: this compound (12-HSA) is a saturated hydroxy fatty acid with the molecular formula C18H36O3.[1] It is primarily produced from castor oil, which is rich in ricinoleic acid (approximately 85-92%), the unsaturated precursor to 12-HSA.[2][3][4]
Q2: What is the standard chemical synthesis process for 12-HSA? A2: The most common industrial method involves a two-step process. First, castor oil is hydrogenated to saturate the double bonds in the ricinoleic acid component, forming hydrogenated castor oil (HCO).[1][2] Second, the HCO undergoes hydrolysis (often through saponification with a strong base like NaOH, followed by acidification with an acid like H2SO4) to cleave the fatty acids from the glycerol backbone, yielding 12-HSA.[5][6][7]
Q3: What are the critical quality control parameters for 12-HSA? A3: Key quality control specifications for 12-HSA include the Acid Value, Iodine Value, Melting Point, Saponification Value, Hydroxyl Value, color, and moisture content.[5] These parameters ensure the purity, consistency, and performance of the final product.
Q4: What analytical techniques are used to characterize 12-HSA? A4: Purity and the presence of by-products are typically assessed using chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[8][9] Wet chemistry titrations are used to determine values like acid, hydroxyl, and saponification numbers.[6] Spectroscopic methods such as Infrared (IR) spectroscopy can also be used for structural confirmation.[10]
Q5: Can 12-HSA be produced through biotransformation? A5: Yes, research has explored the use of microorganisms, such as certain yeasts and bacteria, to convert ricinoleic acid into 12-HSA or other valuable derivatives.[11][12] This biocatalytic approach is considered a greener alternative to chemical synthesis.[13]
Troubleshooting Guide: Batch-to-Batch Variability
This section addresses specific issues that can lead to inconsistencies between different batches of 12-HSA.
Issue 1: Low Yield of 12-HSA
-
Q: My final yield of 12-HSA is significantly lower than expected. What are the potential causes?
-
A: Low yield can stem from several factors:
-
Incomplete Hydrogenation: If the double bonds in ricinoleic acid are not fully saturated, the subsequent steps will not produce pure 12-HSA. Check the Iodine Value of your hydrogenated castor oil (HCO); a value higher than the specification (typically < 4) indicates incomplete reaction.
-
Incomplete Hydrolysis (Saponification): The cleavage of fatty acids from the glycerol backbone may be insufficient. This can be caused by incorrect reaction temperature, insufficient catalyst (NaOH), or inadequate reaction time.[7]
-
Poor Quality Raw Material: The starting castor oil may have a lower-than-expected ricinoleic acid content.[3] It is crucial to test the raw material for its fatty acid profile.
-
Formation of By-products: High reaction temperatures during hydrolysis can lead to the formation of by-products like dimers and polymers, which reduces the yield of the desired monomeric 12-HSA.[3][14]
-
Issue 2: Inconsistent Melting Point
-
Q: The melting point of my 12-HSA varies between batches, falling outside the typical 75-80°C range. Why is this happening?
-
A: An inconsistent melting point is a primary indicator of impurity or compositional differences.
-
Residual Stearic Acid: If the starting castor oil contains other fatty acids, they will be hydrogenated along with ricinoleic acid. A common impurity is stearic acid, which has a different melting point.[15]
-
Incomplete Hydrogenation: The presence of residual unsaturated fatty acids will lower the melting point.
-
Moisture Content: High moisture content can depress the melting point. Ensure the product is thoroughly dried.[5]
-
Polymorphism: 12-HSA can exist in different crystalline forms (polymorphs), which may have slightly different melting points. The rate of cooling and crystallization can influence which polymorph is formed.[16]
-
Issue 3: High Acid Value in the Final Product
-
Q: The Acid Value of my 12-HSA is higher than the specified limit (e.g., > 185 mg KOH/g). What does this indicate?
-
A: A high Acid Value typically points to the presence of other acidic components or incomplete purification.
-
Residual Acid Catalyst: If acidification is used to produce the free fatty acid, residual mineral acid (like H2SO4) may be present. Ensure thorough washing to remove any impurities.[7]
-
Oxidative Degradation: Exposure to high temperatures or air for prolonged periods can cause degradation of the fatty acid, potentially creating smaller acidic fragments.
-
By-products: Certain by-products from side reactions could be more acidic than 12-HSA itself.
-
Issue 4: Color Variation (Product is not White)
-
Q: My final 12-HSA product has a yellowish or brownish tint instead of being white flakes. What causes this discoloration?
-
A: Color is a sensitive indicator of purity and degradation.
-
Raw Material Quality: The color of the starting castor oil can influence the final product color.
-
Reaction Temperature: Excessively high temperatures during hydrogenation or hydrolysis can cause thermal degradation and charring, leading to discoloration.
-
Oxidation: Exposure to air during processing, especially at high temperatures, can lead to oxidation and color body formation.
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Nickel) can sometimes impart color if not completely filtered out.
-
Data Presentation: Specifications and Parameters
Table 1: Typical Quality Specifications for Raw Material and Final Product
| Parameter | Castor Oil (Typical) | This compound (Typical) |
| Acid Value (mg KOH/g) | < 2.0 | 175 - 185 |
| Iodine Value (g I₂/100g) | 82 - 90 | < 4.0 |
| Saponification Value (mg KOH/g) | 176 - 187 | 180 - 190 |
| Hydroxyl Value (mg KOH/g) | 160 - 168 | 155 - 165 |
| Melting Point (°C) | Liquid | 75 - 80 |
| Moisture Content (%) | < 0.3 | < 0.5 |
| Appearance | Pale yellow, viscous liquid | White to cream-colored flakes or powder |
Data compiled from multiple sources.[5][6][17]
Table 2: Typical HPLC-ELSD Parameters for 12-HSA Analysis
| Parameter | Value |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and 1% Acetic Acid in water |
| Flow Rate | ~1.2 mL/min |
| Column Temperature | 40 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temperature | 40 °C |
| Nebulizer Gas (N₂) Pressure | ~340 kPa |
This method can be used for the quantification of 12-HSA and related fatty acids like stearic acid.[18][19]
Experimental Protocols
Protocol 1: Production of 12-HSA from Castor Oil
-
Hydrogenation of Castor Oil:
-
Charge a high-pressure autoclave with castor oil and a suitable nickel catalyst (e.g., 0.5-2% by weight).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 30-40 psi.
-
Heat the mixture to 130-150°C while stirring vigorously.
-
Maintain the reaction for 2-4 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor, release the pressure, and filter the hot mixture to remove the catalyst. The resulting product is hydrogenated castor oil (HCO).
-
-
Saponification and Acidification:
-
Heat the molten HCO to approximately 95°C in a separate reactor.
-
Slowly add a 30-40% solution of sodium hydroxide (NaOH) with vigorous stirring. The amount of NaOH should be calculated based on the saponification value of the HCO.[7]
-
Continue heating and stirring for 1-2 hours to ensure complete saponification, forming sodium 12-hydroxystearate (soap).
-
Slowly add a dilute solution of sulfuric acid (H₂SO₄, ~20-30%) to the soap mixture until the pH is acidic (pH 2-3). This will precipitate the free this compound.[6][7]
-
Wash the precipitated 12-HSA multiple times with hot water (>95°C) to remove residual sulfuric acid and sodium sulfate until the wash water is neutral.
-
Dry the final product under vacuum at 80-100°C to remove residual moisture.[7]
-
Protocol 2: Determination of Acid Value
-
Accurately weigh approximately 1-2 g of the 12-HSA sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., ethanol or a toluene/ethanol mixture). Gently warm if necessary to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Calculate the Acid Value using the formula:
-
Acid Value (mg KOH/g) = (V × M × 56.1) / W
-
Where: V = volume of KOH solution (mL), M = molarity of KOH solution, 56.1 = molecular weight of KOH ( g/mol ), and W = weight of the sample (g).
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for low 12-HSA yield.
Caption: Analytical quality control workflow for final 12-HSA product release.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Chempri [chempri.com]
- 3. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 12 Hydroxy Stearic Acid (12 H.S.A) [modioilmill.com]
- 6. kandlaagro.com [kandlaagro.com]
- 7. CN1288942A - Preparation method of grease chemical product this compound - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. akjournals.com [akjournals.com]
- 10. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 14. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 15. cir-safety.org [cir-safety.org]
- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 17. traquisa.com [traquisa.com]
- 18. akjournals.com [akjournals.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of 12-HSA Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mechanical strength of 12-hydroxystearic acid (12-HSA) gels.
Troubleshooting Guide
This section addresses common issues encountered during the preparation of 12-HSA gels and offers solutions to improve their mechanical properties.
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No Gel Formation | Inappropriate Solvent: The solubility of 12-HSA in the chosen solvent is either too high or too low, preventing the formation of a stable fibrillar network.[1][2] | - Solvent Selection: Choose a solvent where 12-HSA has limited solubility at room temperature but dissolves upon heating.[3][4] - Hansen Solubility Parameters (HSP): Utilize HSP to select a solvent with an appropriate distance from 12-HSA in the HSP space. A larger distance generally correlates with increased mechanical strength.[1][2][5] - Solvent Mixtures: Experiment with solvent mixtures to fine-tune the solubility of 12-HSA. |
| Insufficient 12-HSA Concentration: The concentration of 12-HSA is below the critical gelation concentration (CGC) required to form a self-supporting network.[1][6][7] | - Increase Concentration: Gradually increase the weight percentage (wt%) of 12-HSA. An increase in 12-HSA concentration generally leads to a significant augmentation in gel strength.[6][7] | |
| Inadequate Dissolution: 12-HSA was not fully dissolved at the higher temperature, leading to an inhomogeneous mixture and poor network formation upon cooling. | - Ensure Complete Dissolution: Heat the mixture to a temperature where all 12-HSA is visibly dissolved before initiating the cooling process. Gentle agitation can aid dissolution. | |
| Gel is Too Soft or Has Low Viscoelasticity | Fast Cooling Rate: Rapid cooling can lead to the formation of spherulitic aggregates instead of a well-developed fibrillar network, resulting in weaker gels.[3][4] | - Control Cooling Rate: Employ a slower, controlled cooling rate to promote the growth of long, entangled fibers, which enhances mechanical properties.[3][4] |
| Presence of Impurities: Impurities in the 12-HSA or solvent can interfere with the self-assembly process and disrupt the formation of a robust network.[8] Stearic acid, a common impurity, can significantly reduce mechanical properties.[8] | - Use High-Purity Materials: Utilize high-purity 12-HSA and solvents to minimize interference with gelation. | |
| Suboptimal pH (for aqueous or mixed systems): The pH of the system can influence the ionization state of the carboxylic acid group of 12-HSA, affecting its self-assembly. | - pH Adjustment: If applicable, systematically vary the pH of the system to find the optimal range for strong gelation. | |
| Gel Syneresis (Solvent Expulsion) | Poor Solvent Entrapment: The fibrillar network is not dense or structured enough to effectively immobilize the solvent. | - Optimize 12-HSA Concentration: Increasing the gelator concentration can lead to a denser network with better solvent retention.[6] - Refine Cooling Protocol: A slower cooling rate can result in a more ordered and effective network for solvent entrapment.[3][4] |
| Unfavorable Gelator-Solvent Interactions: The interactions between the 12-HSA network and the solvent are not strong enough to prevent the solvent from being expelled. | - Re-evaluate Solvent Choice: Consider a solvent that has a more favorable interaction with the 12-HSA network, which can be guided by Hansen Solubility Parameters.[1] |
Frequently Asked Questions (FAQs)
1. How does the choice of solvent affect the mechanical strength of 12-HSA gels?
The solvent plays a critical role in determining the mechanical strength of 12-HSA gels. The principle of "like dissolves like" is a key factor; for effective gelation, 12-HSA should be soluble in the solvent at elevated temperatures and insoluble or poorly soluble at lower temperatures.[3][4] The Hansen Solubility Parameters (HSP) provide a quantitative way to predict solvent effectiveness. A greater "distance" between the HSP of 12-HSA and the solvent generally leads to stronger gels because it promotes the self-assembly of 12-HSA molecules into a robust fibrillar network rather than remaining dissolved.[1][5] For example, 12-HSA tends to form stronger gels in non-polar hydrocarbon solvents compared to more polar solvents where it is more soluble.[9]
2. What is the effect of 12-HSA concentration on gel strength?
Increasing the concentration of 12-HSA generally leads to a significant increase in the mechanical strength of the gel.[6][7] This is because a higher concentration results in a denser network of self-assembled fibrillar networks (SAFiNs), which provides greater resistance to deformation. The storage modulus (G') and loss modulus (G''), which are measures of the viscoelastic properties of the gel, both increase with higher 12-HSA concentrations.[6]
3. How does the cooling rate during gel preparation influence its mechanical properties?
The cooling rate is a crucial parameter in controlling the microstructure and, consequently, the mechanical strength of 12-HSA gels. A slow cooling rate allows for the formation of long, well-defined fibers, which can entangle to form a strong, elastic network.[3][4] In contrast, rapid cooling often leads to the formation of smaller, spherulitic aggregates, resulting in a weaker and more brittle gel.[3][4][10]
4. Can additives be used to enhance the mechanical strength of 12-HSA gels?
Yes, certain additives can be incorporated to modify the mechanical properties. For instance, the addition of nanoparticles like UiO-66-NH2-O has been shown to improve the mechanical stability of 12-HSA gels.[11] However, it is important to note that some additives, such as the surfactant polysorbate 80 (Tween 80), can lead to a weaker gel structure.[6] The effect of an additive will depend on its specific interactions with the 12-HSA fibrillar network.
5. How can I measure the mechanical strength of my 12-HSA gels?
The mechanical strength of 12-HSA gels is typically characterized using rheology. Key measurements include:
-
Oscillatory Stress or Strain Sweeps: These experiments are used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the gel. A higher G' indicates a stronger gel. The point where G' and G'' cross can define the yield stress of the gel.[1]
-
Frequency Sweeps: These tests provide information on the long-term stability of the gel network.
-
Texture Analysis: This technique can be used to measure properties like compressive strength.[12]
Quantitative Data Summary
Table 1: Effect of 12-HSA Concentration on Gel Strength
| 12-HSA Concentration (wt%) | Storage Modulus (G') (Pa) | Yield Stress (τy) (Pa) | Reference |
| 1.0 | ~100 | ~10 | [1] (Estimated from graph) |
| 2.0 | ~500 | ~50 | [1] (Estimated from graph) |
| 3.0 | >1000 | >100 | [1] (Estimated from graph) |
Note: The values are approximate and can vary depending on the solvent and preparation conditions.
Table 2: Influence of Solvent Type on Mechanical Properties of 12-HSA Gels
| Solvent | Hansen Solubility Parameter Distance (D) from 12-HSA (MPa⁰.⁵) | Yield Stress (τy) (Pa) | Gel Appearance | Reference |
| Hexane | 6.1 | High | Opaque | [1][9] |
| Octane | 5.9 | High | Opaque | [1] |
| Dodecane | 5.5 | High | Opaque | [9] |
| Toluene | 8.2 | Lower | Transparent | [1][9] |
| Xylene | 8.1 | Lower | Transparent | [9] |
Experimental Protocols
Protocol 1: Preparation of 12-HSA Organogel
-
Weighing: Accurately weigh the desired amount of 12-HSA and the selected solvent into a sealed vial or container.
-
Heating and Dissolution: Heat the mixture while stirring until the 12-HSA is completely dissolved. The temperature required will depend on the solvent but should be sufficient to achieve a clear solution.
-
Cooling (Gelation):
-
For Slow Cooling: Transfer the hot solution to a controlled temperature environment (e.g., a water bath or incubator) set to the desired final temperature (typically room temperature). Allow the solution to cool gradually over a defined period.
-
For Fast Cooling: Place the vial containing the hot solution directly at room temperature or in a cooler environment to induce rapid gelation.
-
-
Equilibration: Allow the gel to equilibrate at the final temperature for a set period (e.g., 24 hours) before characterization to ensure the network structure is stable.
Protocol 2: Rheological Measurement of Gel Strength
-
Sample Loading: Carefully load the prepared 12-HSA gel onto the rheometer plate, ensuring no air bubbles are trapped. Use a suitable geometry, such as a cone-and-plate or parallel-plate system.
-
Equilibration: Allow the sample to equilibrate to the measurement temperature on the rheometer stage for a few minutes.
-
Strain/Stress Sweep: Perform an oscillatory strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), storage modulus (G'), loss modulus (G''), and yield stress.
-
Data Analysis: Analyze the resulting data to quantify the mechanical properties of the gel.
Visualizations
Caption: Experimental workflow for preparing and characterizing 12-HSA gels.
Caption: Factors influencing the mechanical strength of 12-HSA gels.
References
- 1. mdpi.com [mdpi.com]
- 2. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pfkek.jp [pfkek.jp]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Development and Characterization of Novel In-Situ-Forming Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control the cooling rate for desired 12-HSA gel properties.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the cooling rate to achieve desired 12-Hydroxystearic Acid (12-HSA) gel properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the cooling rate in 12-HSA gel formation?
The cooling rate is a critical process parameter that directly influences the self-assembly and crystallization of 12-HSA molecules.[1][2] It governs the kinetics of nucleation and crystal growth, which in turn dictates the final microstructure of the gel network. This microstructure is the primary determinant of the gel's macroscopic properties, including its mechanical strength, texture, and stability.[2]
Q2: How does a slow cooling rate affect 12-HSA gel properties?
A slow cooling rate (e.g., 1°C/min) allows for a more ordered, thermodynamically controlled self-assembly of 12-HSA molecules. This typically results in the formation of long, well-defined crystalline fibers.[1][3] Gels with a fibrillar network structure generally exhibit higher mechanical strength and rigidity.[1]
Q3: What is the impact of a fast cooling rate on 12-HSA gel properties?
A fast cooling rate (e.g., 20°C/min or higher) leads to a kinetically controlled crystallization process.[2] This rapid cooling promotes a higher nucleation rate, resulting in the formation of smaller, more numerous crystals that often aggregate into spherulitic structures.[1][3] Gels with a spherulitic microstructure may have a higher solid content, especially at faster cooling rates.[2]
Q4: Can the solvent choice influence the effect of the cooling rate?
Yes, the solvent plays a crucial role. In apolar solvents, slow cooling rates tend to produce fibrillar networks with better mechanical properties.[1] Conversely, in more polar solvents, faster cooling rates often lead to the formation of spherulites.[1] The interaction between the 12-HSA molecules and the solvent molecules can affect the self-assembly process and the resulting gel properties. The solubility of 12-HSA in the solvent is a key factor; gelation occurs when the solubility decreases upon cooling, leading to recrystallization and the formation of a self-assembled fibrillar network (SAFiN).[4]
Troubleshooting Guide
Issue 1: The 12-HSA gel is too weak or soft.
-
Cause: A weak gel network may be due to a highly branched, spherulitic microstructure that does not effectively entrap the solvent. This can be a result of a cooling rate that is too fast.
-
Solution:
-
Decrease the cooling rate: Employ a slower cooling rate (e.g., 1°C/min or less) to promote the formation of longer, more entangled crystalline fibers, which will create a stronger gel network.[1][3]
-
Optimize 12-HSA concentration: Ensure that the concentration of 12-HSA is at or above the critical gelation concentration for the specific solvent being used.
-
Solvent selection: Consider using a less polar solvent, as this can favor the formation of stronger fibrillar networks.[1]
-
Issue 2: The 12-HSA gel is exhibiting high syneresis (oil bleeding).
-
Cause: Syneresis can occur when the gel network is not efficient at entrapping the solvent. This can be due to a highly ordered and crystalline network with large pores, which can result from very slow cooling or post-gelation rearrangements. Conversely, a very weak, poorly formed network from excessively rapid cooling can also lead to poor oil binding.
-
Solution:
-
Moderate the cooling rate: A moderately fast cooling rate can sometimes improve oil binding capacity by creating a more branched network with smaller pores that can better hold the solvent.[3]
-
Post-gelation annealing: Storing the gel at a temperature below the gel-sol transition temperature but above room temperature (e.g., 30°C) can sometimes lead to a more crystalline network, which may initially increase syneresis but can also lead to a more stable long-term structure.[5][6] Conversely, storage at a lower temperature (e.g., 5°C) can result in a more branched structure with better oil retention.[5][6]
-
Introduce additives: In some cases, the addition of a co-solvent or surfactant can modify the crystal network and reduce syneresis.[7]
-
Issue 3: Inconsistent gel properties between batches despite using the same protocol.
-
Cause: Inconsistencies can arise from minor, uncontrolled variations in the cooling process. The cooling rate can be influenced by the sample volume, the geometry of the container, and the ambient temperature.
-
Solution:
-
Standardize the cooling environment: Use a programmable water bath, oven, or rheometer with temperature control to ensure a consistent and precise cooling rate for all samples.
-
Use consistent sample volumes and containers: The heat transfer dynamics can vary with the size and shape of the sample container. Using the same type of vial or plate for all experiments will help ensure reproducibility.
-
Monitor the sample temperature directly: If possible, use a thermocouple to monitor the temperature of the sample itself, rather than relying on the ambient temperature of the cooling apparatus.
-
Data Presentation
Table 1: Effect of Cooling Rate on 12-HSA Gel Microstructure and Mechanical Properties
| Cooling Rate (°C/min) | Solvent | Resulting Microstructure | Key Mechanical Properties | Reference |
| 1 | Safflower Oil | Fibrillar Network | Higher Elasticity | [2] |
| 20 | Safflower Oil | Fibrillar Spherulites | Higher Solid Content | [2] |
| 1 | Canola Oil | Fibrillar Network | Higher Storage Modulus, Higher Yield Stress | [3] |
| 30 | Canola Oil | Spherulitic Microstructure | Lower Storage Modulus, Lower Yield Stress, Higher Oil-Binding Capacity | [3] |
| 1 | Mineral Oil | Long, Linear Fibrils | - | [8] |
| 4 | Mineral Oil | Long, Linear Fibrils | - | [8] |
| 7 | Mineral Oil | Shorter, Branched Fibrils | - | [8] |
| 20 | Mineral Oil | Shorter, Branched Fibrils | - | [8] |
Experimental Protocols
Protocol 1: Preparation of 12-HSA Organogel with Controlled Cooling
-
Dissolution of 12-HSA:
-
Weigh the desired amount of 12-HSA and the solvent into a sealed container (e.g., a screw-cap vial).
-
Heat the mixture in a water bath or on a hot plate with stirring until the 12-HSA is completely dissolved. The dissolution temperature will depend on the solvent and 12-HSA concentration but is typically above 80°C.
-
-
Controlled Cooling:
-
Slow Cooling (e.g., 1°C/min):
-
Transfer the hot solution to a programmable water bath or oven that is pre-heated to the dissolution temperature.
-
Program the instrument to cool down to the desired final temperature (e.g., 25°C) at a rate of 1°C/min.
-
-
Fast Cooling (e.g., 20°C/min):
-
For very fast cooling, the sample can be transferred to a controlled environment set to the final temperature. However, for precise control, a programmable instrument is recommended.
-
Alternatively, for less controlled "fast cooling," the hot sample can be left at room temperature to cool.[1]
-
-
-
Gel Maturation:
-
Once the final temperature is reached, allow the gel to mature for a set period (e.g., 24 hours) before characterization to ensure the gel network is fully formed and stable.
-
Mandatory Visualizations
Caption: Workflow for preparing 12-HSA gels with controlled cooling.
Caption: Relationship between cooling rate and 12-HSA gel properties.
References
- 1. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Mitigating interference in HPLC quantification of 12-HSA in cosmetic matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 12-hydroxystearic acid (12-HSA) in complex cosmetic matrices using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is 12-HSA and why is it used in cosmetics?
A1: this compound (12-HSA) is a saturated fatty acid derived from the hydrogenation of castor oil.[1][2][3] In the cosmetics industry, it functions as a thickening agent, emollient, and gelling agent in products like creams, lotions, and make-up to improve their texture, stability, and feel on the skin.[1][2][4][5]
Q2: What are the main challenges in quantifying 12-HSA in cosmetic products?
A2: The primary challenge is the complexity of the cosmetic matrix itself. These matrices contain a wide variety of ingredients such as oils, waxes, emulsifiers, preservatives, and active ingredients that can interfere with the analysis.[6] This interference, known as the "matrix effect," can lead to inaccurate quantification by causing signal suppression or enhancement, co-elution of interfering peaks, and high baseline noise.[7][8][9]
Q3: What detection method is typically used for 12-HSA analysis by HPLC?
A3: Since 12-HSA lacks a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred.[10] Alternatively, derivatization of the carboxylic acid group of 12-HSA with a UV-absorbing or fluorescent tag can significantly enhance detection by UV-Vis or fluorescence detectors.[11][12]
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using an internal standard is highly recommended. The internal standard method is a powerful tool to mitigate matrix effects.[7] An ideal internal standard is a compound with similar chemical properties and chromatographic behavior to 12-HSA but is not present in the sample. A structurally similar fatty acid that is not expected to be in the cosmetic formulation would be a suitable choice.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample extract and re-inject. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of 12-HSA's carboxylic acid group. For reversed-phase HPLC, a mobile phase with a pH around 2.5-3.5 (e.g., using 0.1% phosphoric or acetic acid) will ensure the analyte is in its neutral form, leading to better retention and peak shape. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol or methanol/acetonitrile mixture) to remove strongly retained matrix components. If the problem persists, consider using a guard column or replacing the analytical column. |
| Secondary Interactions with Silica | Residual silanol groups on the stationary phase can interact with the carboxyl group of 12-HSA, causing tailing. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
Issue 2: High Baseline Noise or Drifting Baseline
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Filter all mobile phase solvents through a 0.45 µm filter before use. Prepare fresh mobile phase daily. |
| Detector Lamp Failure (UV-Vis) | Check the detector lamp's usage hours and replace it if it's near the end of its lifespan. |
| Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis, especially when using gradient elution. |
| Precipitation of Sample Components | Insoluble components from the cosmetic matrix may be precipitating in the system. Improve the sample cleanup procedure to remove these components. |
Issue 3: Inaccurate Quantification and Low Recovery
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | The complex cosmetic matrix can interfere with the ionization of 12-HSA in the detector source.[7][9] Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] The use of an internal standard is also crucial to correct for these effects.[7] |
| Inefficient Extraction from the Matrix | 12-HSA may be strongly bound to other components in the cosmetic formulation. Optimize the extraction solvent and technique (e.g., sonication, vortexing, mechanical shaking) to ensure complete extraction.[13] Saponification (alkaline hydrolysis) can be used to break down the ester linkages in the cosmetic matrix and liberate 12-HSA, as demonstrated in the analysis of PEG-60 hydrogenated castor oil.[10] |
| Co-elution with Interfering Peaks | An interfering peak from the matrix may be co-eluting with the 12-HSA peak, leading to artificially high results. Adjust the mobile phase composition or gradient profile to improve the separation. Consider using a different column with a different selectivity. |
| Standard Degradation | Prepare fresh calibration standards regularly. Store stock solutions at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting 12-HSA from a cream or lotion matrix.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.
-
Dispersion and Initial Extraction: Add 10 mL of a suitable organic solvent (e.g., a mixture of hexane and isopropanol). Vortex for 2 minutes to disperse the sample.
-
Phase Separation: Add 5 mL of an aqueous solution (e.g., 0.1 M HCl to ensure 12-HSA is protonated). Vortex for another 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the organic (upper) layer containing the 12-HSA to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC Method with ELSD Detection
This method is adapted from the analysis of 12-HSA in a related matrix.[10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
Start with a suitable ratio of A and B to retain 12-HSA.
-
Increase the percentage of B over time to elute 12-HSA and other lipophilic compounds.
-
A post-run equilibration step is necessary to return to the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Settings:
-
Drift Tube Temperature: 40 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 340 kPa.
-
Note: These settings may need to be optimized for your specific instrument.
Quantitative Data Summary
The following table presents typical validation parameters that should be assessed during method development. The values are hypothetical and should be determined experimentally.
| Parameter | Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.999 | 0.9995 |
| Range | Should cover expected sample concentrations | 10 - 1000 µg/mL |
| Limit of Detection (LOD) | S/N ratio > 3 | 3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio > 10 | 10 µg/mL |
| Recovery | 80 - 120% | 95% |
| Precision (RSD%) | < 5% | 2.5% |
Visualizations
Caption: Workflow for 12-HSA Sample Preparation and Analysis.
Caption: Troubleshooting Logic for Inaccurate 12-HSA Results.
References
- 1. castoroil.in [castoroil.in]
- 2. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 3. 12-Hydroxy Stearic Acid: Wax, Ink, Cosmetic Uses | PENPET [penpet.com]
- 4. ambujasolvex.com [ambujasolvex.com]
- 5. 12HSA – Dehnar Tech Company [orizzonteoil.com]
- 6. sartorius.hr [sartorius.hr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing the formulation of injectable 12-HSA organogels.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation and optimization of injectable 12-hydroxystearic acid (12-HSA) organogels.
Troubleshooting Guides & FAQs
Section 1: Formulation & Gelation Issues
Q1: My 12-HSA organogel is too viscous to be injected. How can I reduce its viscosity?
A1: High viscosity is a common challenge with 12-HSA organogels intended for injection. Here are several approaches to lower the viscosity:
-
Reduce 12-HSA Concentration: A lower concentration of the gelling agent will result in a weaker and less viscous gel.[1][2] However, this may also impact the gel's stability and drug release profile.
-
Incorporate a Solvent (In Situ Forming Organogel): The addition of a biocompatible solvent, such as N-methyl-2-pyrrolidone (NMP) or ethanol, can prevent gelation prior to injection.[3][4] Upon injection, the solvent diffuses away, allowing the gel to form in situ.
-
Optimize the Oil Phase: The choice of the oil phase can influence the final viscosity. Experiment with different oils, such as medium-chain triglycerides (MCT) or isopropyl myristate (IPM), which may result in lower viscosity gels compared to others like peanut oil.[3]
-
Introduce Surfactants: The addition of a surfactant, like Polysorbate 80 (Tween 80), can create a weaker gel structure, which may exhibit lower viscosity.[1]
Q2: I am observing phase separation or syneresis (oil bleeding) in my organogel. What are the potential causes and solutions?
A2: Syneresis is the expulsion of the liquid phase from a gel. It can be caused by a variety of factors:
-
Suboptimal 12-HSA Concentration: If the 12-HSA concentration is too low, the gel network may not be robust enough to entrap the oil phase effectively.
-
Storage Conditions: Storing the organogel at temperatures that promote crystal growth and network rearrangement can lead to syneresis.[5]
-
Incompatibility of Components: Poor interaction between the 12-HSA and the oil phase can result in phase separation.
Troubleshooting Steps:
-
Optimize 12-HSA Concentration: Systematically vary the 12-HSA concentration to find the minimum effective concentration that forms a stable gel without syneresis.
-
Incorporate a Co-polymer: Certain vinyl amide copolymers can modify the crystal habit of 12-HSA, leading to a more homogenous gel structure with improved fluid retention.[6]
-
Control Cooling Rate: The rate of cooling during gel preparation can influence the microstructure. Slower cooling rates may allow for the formation of a more ordered and stable network.[2]
Q3: The gel strength of my formulation is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent gel strength is often related to variations in raw materials or the preparation process.
-
Purity of 12-HSA: Stearic acid is a common impurity in technical-grade 12-HSA and can significantly reduce the elastic properties of the resulting organogel.[7][8] Ensure you are using a high-purity grade of 12-HSA or characterize the purity of your starting material.
-
Standardize the Preparation Protocol:
-
Heating Temperature and Time: Ensure the 12-HSA is fully dissolved in the oil phase by using a consistent heating temperature and duration.
-
Cooling Rate and Conditions: Control the cooling process, as this can affect the self-assembly and crystallization of the 12-HSA network.[2]
-
Mixing: Use a standardized mixing speed and duration to ensure homogeneity.
-
Section 2: Drug Loading & Release
Q4: My drug is not uniformly dispersed in the organogel. How can I improve its homogeneity?
A4: Achieving uniform drug dispersion is critical for consistent dosing.
-
Solubility of the Drug: Ensure the drug is soluble in the oil phase at the concentration you are using. If the drug has poor oil solubility, consider using a co-solvent or a surfactant to improve its dispersion.
-
Mixing During Preparation: The drug should be added to the hot oil phase before the addition of 12-HSA to ensure it is fully dissolved or finely dispersed before gelation occurs.
-
Particle Size of the Drug: If the drug is suspended rather than dissolved, reducing its particle size through techniques like micronization can improve its physical stability within the gel and prevent settling.
Q5: How can I modify the release rate of my drug from the 12-HSA organogel?
A5: The drug release from a 12-HSA organogel is primarily governed by diffusion through the gel matrix and erosion of the gel itself.[9][10]
-
Vary 12-HSA Concentration: Increasing the 12-HSA concentration generally leads to a denser gel network, which can slow down the drug release rate.[1][9] Conversely, decreasing the concentration can accelerate release.
-
Incorporate Additives:
-
Modify the Oil Phase: The partitioning of the drug between the gel matrix and the surrounding aqueous environment will be influenced by its solubility in the oil phase. A higher affinity of the drug for the oil will generally result in a slower release rate.
Section 3: Sterilization & Stability
Q6: What are the recommended methods for sterilizing injectable 12-HSA organogels?
A6: As organogels are typically anhydrous and can be heat-sensitive, standard sterilization methods like autoclaving may not be suitable.
-
Aseptic Manufacturing: This is the preferred method, where all components are sterilized separately (e.g., 12-HSA and oil by dry heat or gamma irradiation) and then processed under aseptic conditions.
-
Gamma Irradiation: This can be a viable option for terminal sterilization of the final product. However, it is crucial to conduct stability studies to ensure that the radiation does not degrade the drug, 12-HSA, or the oil, nor does it adversely affect the gel's physical properties.
-
Filtration: For in-situ forming organogels in their liquid state, sterile filtration through a 0.22 µm filter before gelation can be an effective sterilization method.
Quantitative Data Summary
Table 1: Effect of 12-HSA Concentration on Organogel Properties
| 12-HSA Concentration (wt%) | Storage Modulus (G') | Gel-Sol Transition Temp (°C) | Drug Release Rate |
| Low | Lower | Lower | Faster |
| High | Higher[1] | Higher[1] | Slower[9] |
Table 2: Influence of Additives on 12-HSA Organogel Characteristics
| Additive | Effect on Gel Strength | Effect on Viscosity | Impact on Drug Release |
| Polysorbate 80 | Weaker gel structure[1] | Lower apparent viscosity[1] | Potentially faster |
| Stearic Acid (impurity) | Substantially reduced[7] | Lower | May be altered due to weaker gel |
| Vinyl Amide Copolymer | Can be modified[6] | Can be modified[6] | May be altered |
Experimental Protocols
1. Preparation of 12-HSA Organogel
-
Weigh the required amounts of the oil phase and 12-HSA in a sterile glass vial.
-
If applicable, add the active pharmaceutical ingredient (API) to the oil and stir until dissolved or uniformly dispersed.
-
Heat the mixture in a controlled temperature bath (e.g., 80-90°C) with continuous stirring until the 12-HSA is completely dissolved and a clear solution is obtained.
-
Allow the solution to cool to room temperature under controlled conditions (e.g., quiescently on a benchtop or in a water bath at a specific temperature) for the organogel to form.
2. Rheological Characterization
-
Instrumentation: Use a rheometer with a parallel plate or cone-plate geometry.
-
Oscillatory Amplitude Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the gel's viscoelastic properties as a function of frequency. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[2]
-
Temperature Sweep: Perform a temperature ramp to determine the sol-gel (Tgel) and gel-sol (Tmelt) transition temperatures.[1]
3. Syringeability Testing
-
Load the organogel into a syringe of a specific size and needle gauge.
-
Use a texture analyzer or a universal testing machine to measure the force required to extrude the gel at a constant rate.
-
The force profile can provide information about the ease of injection and the potential for the gel to fracture during administration.
Visualizations
Caption: Experimental workflow for optimizing 12-HSA organogel formulations.
Caption: Troubleshooting logic for high viscosity in 12-HSA organogels.
References
- 1. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Development and Characterization of Novel In-Situ-Forming Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. researchgate.net [researchgate.net]
- 6. ORGANOGEL STRUCTURED WITH 12-HSA AND A SELECTED COPOLYMER - Patent 2776006 [data.epo.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Anti-Wear Performance of 12-HSA in Lubricants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the anti-wear performance of 12-Hydroxystearic Acid (12-HSA) in lubricant formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of 12-HSA based lubricants.
Issue 1: Poor Anti-Wear Performance (High Wear Scar Diameter)
| Potential Cause | Troubleshooting Steps |
| Incorrect 12-HSA Concentration | 1. Verify Concentration: Ensure the concentration of 12-HSA is within the optimal range for the specific application. For many greases, a thickener concentration of 5-15% by weight is common.[1] 2. Optimize Concentration: Conduct a concentration optimization study. Prepare a series of lubricant samples with varying 12-HSA concentrations and evaluate their anti-wear performance using a standardized test like the Four-Ball Wear Test (ASTM D4172).[2] |
| Inadequate Dispersion | 1. Improve Mixing: Increase mixing time or intensity during the manufacturing process to ensure uniform dispersion of the 12-HSA fibers. 2. Optimize Temperature Profile: Control the temperature during saponification and cooling. For lithium greases, saponification is often initiated around 82°C (180°F), followed by heating to 200-210°C (383-410°F) for dehydration. Improper temperature control can lead to poor soap crystallization and a grainy texture. |
| Incompatible Base Oil | 1. Check Base Oil Solvency: The solvency of the base oil affects the efficiency of the 12-HSA thickener. Naphthenic base oils, having higher solvency, may require less 12-HSA to achieve the desired consistency compared to paraffinic or synthetic (PAO) base oils. 2. Evaluate Base Oil Type: The performance of 12-HSA can vary significantly with the base oil. For instance, it has been shown to be more effective as an anti-wear additive in castor oil compared to sesame oil.[3][4] |
| Antagonistic Additive Interactions | 1. Review Formulation: Certain additives can interfere with the formation of the 12-HSA thickener network or the protective tribofilm. 2. Conduct Compatibility Tests: If using other additives, such as detergents or certain friction modifiers, perform compatibility tests to ensure they do not negatively impact the anti-wear properties of the 12-HSA formulation. |
Issue 2: Inconsistent Test Results
| Potential Cause | Troubleshooting Steps |
| Improper Test Procedure | 1. Standardize Protocol: Strictly adhere to a standardized test protocol such as ASTM D4172 for the Four-Ball Wear Test.[5] Ensure consistent parameters for load, speed, temperature, and duration. 2. Calibrate Equipment: Regularly calibrate the tribometer to ensure accurate and repeatable measurements. |
| Sample Preparation Variability | 1. Homogenize Samples: Thoroughly homogenize each lubricant sample before testing to ensure uniform distribution of 12-HSA and any other additives. 2. Control Environmental Conditions: Prepare and store samples in a controlled environment to avoid contamination with moisture or particulates. |
| Contaminated Test Apparatus | 1. Thorough Cleaning: Meticulously clean all components of the test apparatus (e.g., test balls, cup) with appropriate solvents (e.g., acetone) before each test to remove residues from previous experiments.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 12-HSA improves anti-wear performance?
A1: 12-HSA primarily functions as a thickener, forming a fibrous soap matrix that entraps the base oil.[1] In lithium and calcium-based greases, it creates a stable grease structure.[7][8][9] The improved anti-wear performance is attributed to the formation of a protective layer on the metal surfaces as a result of tribochemical reactions under boundary lubrication conditions.[3][4]
Q2: What is the typical concentration range for 12-HSA in lubricating greases?
A2: The concentration of 12-HSA as a thickener in greases typically ranges from 5% to 15% by weight.[1] For a simple lithium-12-hydroxystearate soap grease to achieve an NLGI #2 consistency, the thickener content can be around 5%-8%. In contrast, lithium complex greases, which also contain a dicarboxylic acid, may require over 10% thickener.[10]
Q3: How does the choice of base oil affect the performance of 12-HSA?
A3: The base oil significantly influences the effectiveness of 12-HSA. The solvency of the base oil impacts the thickener's efficiency; higher solvency base oils like naphthenics may require less 12-HSA to achieve a target consistency.[11] Studies have shown that 12-HSA can exhibit different anti-wear performance in various base oils, for example, showing better performance in castor oil than in sesame oil.[3][4]
Q4: Can 12-HSA be used in combination with other anti-wear or extreme pressure (EP) additives?
A4: Yes, 12-HSA is often used in formulations with other additives. There can be synergistic effects where the combination provides better protection than individual additives. For instance, the combination of ZDDP with additives like MoS2 has shown synergistic effects in reducing wear.[12][13] However, it is crucial to test for compatibility, as some additives can have an antagonistic effect, interfering with the 12-HSA thickener network or the formation of the protective film.[14]
Q5: What is a standard method for evaluating the anti-wear performance of 12-HSA lubricants?
A5: The Four-Ball Wear Test, as described in ASTM D4172, is a widely used standard method for evaluating the anti-wear properties of fluid lubricants.[5] For greases, the corresponding standard is ASTM D2266.[15][16] This test measures the wear scar diameter on three stationary steel balls that are in contact with a rotating fourth ball under a specific load, temperature, and time. A smaller wear scar diameter indicates better anti-wear performance.[15]
Experimental Protocols
Detailed Methodology for Four-Ball Wear Test (based on ASTM D4172)
This protocol outlines the key steps for evaluating the anti-wear properties of a 12-HSA lubricant formulation.
1. Apparatus:
-
Falex Four-Ball Wear Tester or equivalent.[17]
-
Microscope for measuring wear scar diameter.
-
Solvents for cleaning (e.g., acetone).[6]
2. Materials:
-
Test lubricant containing 12-HSA.
-
Four new 12.7 mm (0.5 in) diameter steel balls.
3. Test Parameters:
-
Rotational Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2 °C (167 ± 4 °F)
-
Load: 147 N (15 kgf) or 392 N (40 kgf)
-
Duration: 60 ± 1 min
4. Procedure:
-
Cleaning: Thoroughly clean the four steel balls, test cup, and locking ring with a suitable solvent and allow them to dry completely.
-
Assembly:
-
Place three of the clean balls into the test cup.
-
Pour the test lubricant into the cup to a level at least 3 mm above the top of the balls.
-
Secure the fourth ball in the chuck of the test machine.
-
Place the test cup into the apparatus.
-
-
Test Execution:
-
Apply the specified load (147 N or 392 N).
-
Start the heater and allow the lubricant to reach the test temperature of 75 °C.
-
Once the temperature is stable, start the motor and run the test for 60 minutes.
-
-
Measurement:
-
After the test, turn off the motor and heater.
-
Remove the test cup, drain the lubricant, and carefully remove the three lower balls.
-
Clean the lower balls with solvent.
-
Measure the major and minor axes of the wear scar on each of the three lower balls to the nearest 0.01 mm using the microscope.
-
-
Reporting:
-
Calculate the average wear scar diameter from the six measurements (major and minor axes of the three scars).
-
Report the average wear scar diameter in millimeters.
-
Data Presentation
Table 1: Effect of 12-HSA Concentration on Anti-Wear Performance
| 12-HSA Concentration (wt%) | Base Oil | Test Method | Average Wear Scar Diameter (mm) |
| 5 | Mineral Oil | ASTM D4172 | [Data Needed] |
| 10 | Mineral Oil | ASTM D4172 | [Data Needed] |
| 15 | Mineral Oil | ASTM D4172 | [Data Needed] |
| 10 | PAO | ASTM D4172 | [Data Needed] |
| 10 | Ester | ASTM D4172 | [Data Needed] |
| Note: This table is a template. Specific quantitative data from experimental studies is required to populate it. |
Table 2: Influence of Base Oil on the Anti-Wear Performance of 10% 12-HSA Lubricant
| Base Oil Type | Test Method | Average Wear Scar Diameter (mm) |
| Mineral Oil (Group I) | ASTM D4172 | [Data Needed] |
| Polyalphaolefin (PAO) | ASTM D4172 | [Data Needed] |
| Castor Oil | ASTM D4172 | [Data Needed] |
| Sesame Oil | ASTM D4172 | [Data Needed] |
| Note: This table is a template. Specific quantitative data from experimental studies is required to populate it. A study showed 12-HSA was more effective in castor oil than sesame oil, but did not provide specific wear scar diameters.[3][4] |
Visualizations
Caption: Troubleshooting workflow for poor anti-wear performance.
Caption: Experimental workflow for the Four-Ball Wear Test.
References
- 1. How to Determine Which Grease Is Best for Your Application [machinerylubrication.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docsdrive.com [docsdrive.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. ijsrd.com [ijsrd.com]
- 7. nimbasia.com [nimbasia.com]
- 8. atamankimya.com [atamankimya.com]
- 9. 12HSA – Dehnar Tech Company [orizzonteoil.com]
- 10. Feature [stle.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Effects of Layered Double Hydroxide and MoS2 on the Performance of Lubricants [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 16. centerforqa.com [centerforqa.com]
- 17. eu.falex.com [eu.falex.com]
Validation & Comparative
A Validated HPLC-ELSD Method for Accurate Quantification of 12-Hydroxystearic Acid: A Comparative Guide
The accurate quantification of 12-Hydroxystearic acid (12-HSA), a key component in various industrial applications, from lubricants to cosmetics, necessitates robust analytical methodologies. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) presents a reliable and efficient method for this purpose. This guide provides a comprehensive overview of a validated HPLC-ELSD method for 12-HSA quantification, comparing its performance with alternative techniques and offering detailed experimental protocols for researchers, scientists, and drug development professionals.
Experimental Workflow for HPLC-ELSD Method Validation
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the key steps involved in the validation of the HPLC-ELSD method for this compound quantification.
Caption: Workflow for the validation of the HPLC-ELSD method for this compound quantification.
Performance Comparison: HPLC-ELSD vs. Alternative Methods
The choice of an analytical method depends on various factors, including sensitivity, specificity, sample throughput, and cost. The following table summarizes the performance characteristics of the validated HPLC-ELSD method for 12-HSA and compares it with other commonly used analytical techniques.
| Parameter | HPLC-ELSD | Gas Chromatography (GC-FID/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (Correlation Coefficient) | r = 0.9993[1][2] | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | 1.1 µg/mL[1][2][3] | Generally in the low µg/mL to ng/mL range | High sensitivity, often in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 3.2 µg/mL[1][2][3] | Typically in the µg/mL range | High sensitivity, often in the ng/mL to pg/mL range |
| Accuracy (Recovery) | 96.6% - 105.8%[1] | Generally high, but can be affected by derivatization | High accuracy, with recoveries typically between 80-120%[4] |
| Precision (Repeatability, RSD) | < 1.7%[1][2][3] | Typically < 15% | Typically < 15% |
| Sample Preparation | Simple, may involve hydrolysis without derivatization[1][3] | Often requires derivatization to increase volatility[5] | Minimal sample preparation, often avoiding derivatization[4] |
| Analysis Time | Relatively short[1][3] | Can be longer due to derivatization and longer run times | Short analysis times are possible[4] |
| Specificity | Good, based on chromatographic retention time | High, especially with MS detection | Very high, based on retention time and mass-to-charge ratio |
| Cost | Moderate | Lower (GC-FID) to Moderate (GC-MS) | High |
Note: The performance of GC and LC-MS methods can vary significantly based on the specific instrumentation, derivatization agents used (for GC), and sample matrix. The data for HPLC-ELSD is based on a validated method for 12-HSA in a specific matrix[1][2][3].
Detailed Experimental Protocol for HPLC-ELSD Method
This protocol is based on a validated method for the determination of this compound.[1][3]
1. Materials and Reagents
-
This compound reference standard (purity ≥ 97%)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade)
-
Sample containing this compound
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical column: Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm) or equivalent
3. Preparation of Solutions
-
Mobile Phase A: 1% Acetic acid in water
-
Mobile Phase B: Methanol
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1190.7 µg/mL).
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations for calibration (e.g., 119.1, 297.7, 595.3, 893.0, and 1190.7 µg/mL).
-
Sample Preparation (Example: from hydrogenated castor oil):
-
Accurately weigh the sample.
-
Perform alkaline hydrolysis to release the free fatty acids.
-
Neutralize the solution and dilute with methanol to a known volume.
-
4. Chromatographic Conditions
-
Column Temperature: 40°C
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
A gradient elution program with methanol and 1% acetic acid aqueous solution is employed. The specific gradient profile should be optimized for the best separation.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 40°C
-
Nebulizer Gas (Nitrogen) Pressure: 337 kPa
-
5. Method Validation Parameters
The following parameters should be assessed to validate the method:
-
Linearity: Analyze the standard working solutions in duplicate and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The regression equation should be in the form of lg Y = a × lg X + b. A correlation coefficient (r) close to 1 indicates good linearity.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations at which the signal-to-noise ratio (S/N) is approximately 3 for LOD and 10 for LOQ.[3]
-
Accuracy (Recovery): Perform a standard addition experiment by spiking known amounts of the 12-HSA standard into the sample at different concentration levels. Calculate the recovery using the formula: Recovery (%) = [(Amount found - Original amount) / Amount added] × 100%.[3]
-
Precision (Repeatability): Analyze multiple independent preparations of the same sample (n=6) and calculate the relative standard deviation (RSD) of the measured concentrations.[1]
-
Stability: Analyze a sample solution at different time intervals (e.g., 0, 2, 4, 6, 8 hours) while stored at room temperature and calculate the RSD of the results to assess the stability of the prepared sample.[1]
The HPLC-ELSD method provides a robust, reliable, and relatively simple approach for the quantification of this compound.[1][3] Its advantages include the elimination of the need for derivatization, which simplifies sample preparation and reduces analysis time compared to traditional GC methods.[1][3] While LC-MS offers higher sensitivity, the HPLC-ELSD method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a highly suitable and cost-effective choice for routine quality control and research applications.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
A Comparative Analysis of 12-Hydroxystearic Acid and Stearic Acid as Gelling Agents
In the realm of material science and pharmaceutical formulations, the selection of an appropriate gelling agent is paramount to achieving desired product performance and stability. This guide provides a comprehensive comparative study of two fatty acid-based gelling agents: 12-Hydroxystearic acid (12-HSA) and stearic acid (SA). This analysis is tailored for researchers, scientists, and drug development professionals, offering objective, data-driven insights into their respective gelling efficiencies and performance characteristics.
Executive Summary
This compound consistently demonstrates superior gelling capabilities compared to stearic acid. The presence of a hydroxyl group at the C12 position in 12-HSA introduces an additional site for hydrogen bonding, leading to the formation of a more robust and extensive fibrillar network. This structural advantage translates to a lower critical gelation concentration (CGC), enhanced mechanical strength, and superior thermal stability of the resultant gels. Stearic acid, while a capable gelator, requires higher concentrations to achieve similar gel strengths and exhibits a less complex and consequently weaker gel network. The presence of stearic acid as an impurity has been shown to diminish the mechanical properties of 12-HSA gels.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics of 12-HSA and stearic acid as gelling agents in a mineral oil system.
| Parameter | This compound (12-HSA) | Stearic Acid (SA) | Significance of Difference |
| Critical Gelation Concentration (CGC) | Lower (typically < 1% w/w)[1] | Higher | 12-HSA is a more efficient gelator, requiring less material to form a gel. |
| Gel Strength (Storage Modulus, G') | Higher | Lower | 12-HSA forms more rigid and mechanically robust gels. |
| Thermal Stability (Gel Melting Temp.) | Higher | Lower | 12-HSA gels can withstand higher temperatures before breaking down. |
| Gel Network Structure | Dense, highly branched fibrillar network | Less dense, crystalline platelet-like structures | The 12-hydroxyl group in 12-HSA facilitates a more intricate and stronger network. |
Molecular Mechanism of Gelation
The gelling action of both 12-HSA and stearic acid is rooted in their ability to self-assemble into three-dimensional networks that entrap the liquid solvent. This self-assembly is primarily driven by hydrogen bonding.
This compound: The gelation mechanism of 12-HSA involves a two-fold hydrogen bonding system. The carboxylic acid groups form dimers, and the hydroxyl groups at the C12 position form intermolecular hydrogen bonds. This dual-bonding capability leads to the formation of long, entangled crystalline fibers, creating a highly effective and strong gel network.
Stearic Acid: In contrast, stearic acid's self-assembly is predominantly driven by hydrogen bonding between the carboxylic acid head groups, leading to the formation of dimers. While these dimers can stack and form crystalline structures, the absence of the secondary hydroxyl bonding site results in a less intricate and weaker network compared to 12-HSA.
Below is a diagram illustrating the logical flow of the gelation process for both agents.
Experimental Protocols
To facilitate a direct and objective comparison of the gelling properties of 12-HSA and stearic acid, the following experimental protocols are provided.
Preparation of Organogels
Objective: To prepare organogels of 12-HSA and stearic acid in a selected solvent (e.g., mineral oil) at varying concentrations.
Materials:
-
This compound (≥98% purity)
-
Stearic acid (≥98% purity)
-
Mineral oil (or other non-polar solvent)
-
Glass vials with screw caps
-
Heating plate with magnetic stirring
-
Weighing balance
Procedure:
-
Prepare a series of concentrations for each gelling agent (e.g., 0.5%, 1%, 2%, 5%, 10% w/w) in mineral oil.
-
For each sample, accurately weigh the required amount of gelling agent and solvent into a glass vial.
-
Add a magnetic stir bar to each vial.
-
Heat the vials on a hot plate to a temperature above the melting point of the respective fatty acid (approx. 80-90°C), with continuous stirring, until the gelling agent is completely dissolved and the solution is clear.
-
Once dissolved, remove the vials from the heat and allow them to cool to room temperature undisturbed.
-
After cooling, invert the vials to visually assess gel formation. A stable gel is one that does not flow upon inversion. The lowest concentration at which a stable gel is formed is the Critical Gelation Concentration (CGC).
Rheological Characterization
Objective: To quantify and compare the mechanical properties of the prepared gels.
Equipment:
-
Rheometer with parallel plate or cone-plate geometry
Procedure:
-
Carefully transfer a sample of the prepared gel onto the rheometer plate.
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to measure G' and G'' as a function of frequency. A higher G' indicates a more solid-like, elastic gel.
-
Yield Stress Measurement: Perform a stress ramp to determine the yield stress, which is the minimum stress required to initiate flow.
Thermal Analysis
Objective: To determine and compare the thermal stability of the gels.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small amount of the prepared gel into a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point.
-
The peak of the endothermic transition in the resulting thermogram corresponds to the gel melting temperature (Tgel).
The experimental workflow for this comparative study is visualized in the diagram below.
Conclusion
References
A Comparative Rheological Analysis of Organogels Derived from 12-Hydroxystearic Acid and Its Analogs
Organogels formulated from 12-hydroxystearic acid (12-HSA) and its derivatives are of significant interest to researchers in drug development and materials science due to their thermo-reversible nature and potential for controlled release applications. This guide provides a comparative analysis of the rheological properties of organogels based on 12-HSA and its derivatives, supported by experimental data and detailed methodologies.
Comparative Rheological Data
The rheological behavior of organogels is a critical indicator of their structure and stability. Key parameters include the storage modulus (G'), representing the elastic component, the loss modulus (G''), representing the viscous component, the minimum gelation concentration (MGC), and the gel melting temperature (Tgel). The following table summarizes these parameters for organogels formed from 12-HSA and several of its derivatives in various organic solvents.
| Gelator | Derivative Type | Solvent | MGC (wt%) | Tgel (°C) | G' (Pa) | G'' (Pa) | Reference |
| 12-HSA | Parent Compound | Silicone Oil | < 1 | - | - | - | [1][2] |
| Canola Oil | 0.5 | - | - | - | [3][4] | ||
| Paraffin Oil | - | - | 655 | 75 | [5] | ||
| (R)-12-hydroxystearamide | Primary Amide | Silicone Oil | < 1 | - | - | - | [1][2] |
| Nitrogen-Containing Derivatives | Amides and Amines | Various organic liquids | < 1 | - | - | - | [1][2][6] |
| Ethoxylated 12-HSA | Ethoxylated Ester | Various oils | - | Varies with ethoxylation | Varies with ethoxylation | - | [3][7] |
| Calcium 12-hydroxystearate (12-HSCa) | Calcium Salt | Commercial oils | > 15 | - | - | - | [8] |
| Amide derivatives of 12-HSA | Primary and Secondary Amides | Safflower Oil | - | - | Higher than 12-HSA | - | [9][10] |
Key Observations:
-
Effect of Amide and Amine Groups: Nitrogen-containing derivatives of 12-HSA, such as primary and secondary amides, are highly efficient organogelators, often requiring less than 1 wt% to gelate various organic liquids.[1][2][6] The introduction of amide groups can increase the gelation efficiency compared to the parent 12-HSA.[1] Gels formed from amide derivatives of 12-HSA in safflower oil exhibit higher elasticity than those formed from 12-HSA alone.[9][10]
-
Ethoxylation: The rheological performance of ethoxylated 12-HSA organogels is highly dependent on the degree of ethoxylation, with an optimal performance observed at intermediate levels of ethoxylation.[3][7]
-
Calcium Salt: The calcium salt of 12-HSA (12-HSCa) is a less efficient organogelator than its parent fatty acid, necessitating significantly higher concentrations (>15 wt%) to form organogels.[8]
-
Thixotropy: Some organogels derived from 12-HSA and its nitrogen-containing derivatives exhibit remarkable thixotropic properties, recovering their viscoelasticity within seconds after being subjected to high shear strain.[1][2][6] Gels of 12-HSA and its amide derivatives in safflower oil also demonstrate thixotropic behavior.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the rheological properties of organogels.
Determination of Minimum Gelation Concentration (MGC)
The MGC is determined by the tube inversion method.
-
Procedure:
-
A series of vials are prepared with varying concentrations of the organogelator in the chosen solvent.
-
The mixtures are heated above the dissolution temperature of the gelator until a clear solution is obtained.
-
The solutions are then allowed to cool to room temperature and are left undisturbed for a set period (e.g., 24 hours).
-
The vials are inverted. The MGC is the lowest concentration at which the substance does not flow upon inversion.
-
Rheological Measurements using a Rheometer
Rheological properties such as G' and G'' are measured using a controlled-stress or controlled-strain rheometer, typically with a parallel plate or cone-plate geometry.
-
a) Temperature Sweep Test:
-
A sample of the organogel is loaded onto the rheometer plate.
-
The temperature is ramped up or down at a controlled rate (e.g., 1-5 °C/min) while applying a small oscillatory stress or strain at a constant frequency (e.g., 1 Hz).
-
The storage modulus (G') and loss modulus (G'') are monitored as a function of temperature. The gel-sol transition temperature (Tgel) is often identified as the temperature at which G' and G'' crossover.[11]
-
-
b) Frequency Sweep Test:
-
The organogel sample is equilibrated at a constant temperature.
-
An oscillatory stress or strain is applied within the linear viscoelastic region (LVER) of the material, and the frequency is varied over a specific range (e.g., 0.1 to 100 rad/s).
-
The G' and G'' are recorded as a function of frequency. For a true gel, G' is typically higher than G'' and relatively independent of frequency.
-
-
c) Strain Sweep (Amplitude Sweep) Test:
-
The sample is subjected to an increasing oscillatory strain at a constant frequency and temperature.
-
G' and G'' are measured as a function of the applied strain.
-
This test is used to determine the LVER, which is the range of strain where G' and G'' are independent of the applied strain. It also identifies the yield stress, the point at which the gel structure begins to break down.
-
Visualizations
Molecular Structure Comparison
The chemical modification of 12-HSA, for instance, by converting the carboxylic acid group to an amide, introduces additional hydrogen bonding sites, which can significantly influence the self-assembly process and the resulting rheological properties of the organogel.
Caption: Chemical structures of 12-HSA and its primary amide derivative.
Experimental Workflow for Rheological Characterization
The systematic characterization of organogel rheology involves a series of sequential tests to fully understand its viscoelastic properties and stability.
Caption: Workflow for the rheological characterization of organogels.
References
- 1. blairlab.georgetown.edu [blairlab.georgetown.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust organogels from nitrogen-containing derivatives of (R)-12-hydroxystearic acid as gelators: comparisons with gels from stearic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 12-Hydroxystearic acid (12-HSA). In drug development and materials science, ensuring the purity and quality of synthesized compounds is paramount. This document outlines key analytical techniques, presenting their principles, experimental protocols, and comparative data to aid in the selection of the most appropriate methods for quality control and characterization of 12-HSA.
Introduction to this compound and its Purity
This compound is a saturated fatty acid with a hydroxyl group at the 12th carbon position. Its unique structure imparts properties that make it valuable in various applications, including as a gelling agent, emulsifier, and in the synthesis of polymers and lubricants. The purity of 12-HSA is critical as impurities can significantly alter its physical and chemical properties, impacting the performance and safety of the final product. Common impurities in synthesized 12-HSA can include other fatty acids such as stearic acid, palmitic acid, and unreacted starting materials.
This guide will focus on two primary categories of purity assessment: physicochemical methods and chromatographic methods.
Physicochemical Characterization
Physicochemical tests provide an overall assessment of the bulk properties of the 12-HSA sample and are essential for routine quality control. These methods are based on the chemical reactivity of the fatty acid functional groups.
Comparison of Physicochemical Tests
| Parameter | Principle | Typical Specification | Alternative Methods |
| Acid Value | Titration of free carboxyl groups with a standardized base. | 175 - 185 mg KOH/g[1] | Potentiometric titration |
| Hydroxyl Value | Acetylation of the hydroxyl group, followed by titration of the liberated acetic acid. | ≥ 153 mg KOH/g[1] | Phthalic anhydride esterification, NMR spectroscopy |
| Saponification Value | Saponification of ester linkages with excess alkali, followed by back-titration of the unreacted alkali. | 184 - 192 mg KOH/g[1] | Not commonly replaced for this purpose. |
| Iodine Value | Addition of a halogenating agent across double bonds to quantify unsaturation. | ≤ 3 g I₂/100g[1] | Gas chromatography, NMR spectroscopy |
Experimental Protocols for Physicochemical Tests
A general workflow for these titrimetric analyses is presented below.
References
A Comparative Guide to Analytical Methods for 12-Hydroxystearic Acid (12-HSA) Determination
For researchers, scientists, and drug development professionals, the accurate quantification of 12-hydroxystearic acid (12-HSA), a crucial fatty acid in various industrial and biological applications, is paramount. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the determination of 12-HSA, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The performance of analytical methods is best assessed through a direct comparison of key validation parameters. The following tables summarize the quantitative data for HPLC-ELSD and LC-HRMS methods for 12-HSA analysis.
Table 1: Performance Characteristics of HPLC-ELSD for 12-HSA Determination
| Parameter | Performance |
| Linearity (r) | 0.9993–0.9995 |
| Linear Range | 119.1–1190.7 µg/mL |
| Limit of Detection (LOD) | 1.1 µg/mL |
| Limit of Quantitation (LOQ) | 3.2 µg/mL |
| Mean Recovery | 101.5% |
| Precision (RSD) | < 1.7% (repeatability) |
| Stability (RSD) | < 2.6% (8 hours at room temperature) |
Data sourced from a study on the determination of 12-HSA in PEG-60 hydrogenated castor oil.[1][2][3]
Table 2: Performance Characteristics of LC-HRMS for 12-HSA Determination
| Parameter | Performance |
| Linearity (r²) | 0.990–0.998 |
| Limit of Detection (LOD) | 0.1–0.9 ng/mL |
| Limit of Quantitation (LOQ) | 0.4–2.6 ng/mL |
Data sourced from a study on the determination of free hydroxy fatty acids in milk.[4]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of 12-HSA using HPLC-ELSD and LC-HRMS.
Figure 1: HPLC-ELSD Experimental Workflow for 12-HSA Analysis.
Figure 2: LC-HRMS Experimental Workflow for 12-HSA Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results.
HPLC-ELSD Method
This protocol is adapted from a validated method for the determination of 12-HSA in a cosmetic raw material.[1][2][3]
1. Sample Preparation (Alkaline Hydrolysis)
-
Weigh an appropriate amount of the sample into a vial.
-
Add a sodium hydroxide ethanol solution.
-
Seal the vial and heat in a water bath at 90°C for 30 minutes with continuous vibration.
-
Cool the solution to room temperature.
-
Add glacial acetic acid and methanol to a final volume of 10 mL and mix thoroughly.
2. Chromatographic Conditions
-
Column: Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with methanol and 1% acetic acid in water.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
3. ELSD Conditions
-
Drift Tube Temperature: 40°C
-
Carrier Gas (N₂): 337 kPa
4. Linearity
-
Prepare a series of standard solutions of 12-HSA in methanol (e.g., 119.1, 297.7, 595.3, 893.0, and 1190.7 µg/mL).[3]
-
Inject each concentration in duplicate.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
5. Recovery
-
Perform a standard addition method by adding known amounts of 12-HSA standard solution at low, medium, and high levels to the sample solutions.
-
Analyze each level in triplicate.
-
Calculate the recovery using the formula: Recovery (%) = [(Amount found - Original amount) / Amount added] × 100%.[2]
LC-HRMS Method
This protocol is a representative method for the quantification of free hydroxy fatty acids in biological matrices.[4]
1. Sample Preparation
-
A simple and mild sample preparation protocol is employed, avoiding derivatization. The specifics of the extraction will depend on the sample matrix.
2. Chromatographic Conditions
-
The method allows for the simultaneous determination of 19 saturated hydroxy fatty acids in a single 10-minute run. Specific column and mobile phase details would need to be optimized for 12-HSA.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Mass Analyzer: High-Resolution Mass Spectrometer.
Method Comparison and Recommendations
-
Sensitivity: The LC-HRMS method demonstrates significantly higher sensitivity (ng/mL range) compared to the HPLC-ELSD method (µg/mL range), making it more suitable for trace-level analysis of 12-HSA in biological samples.[1][4]
-
Specificity: LC-HRMS offers superior specificity due to the high mass accuracy and the potential for MS/MS fragmentation, which aids in confident compound identification. HPLC-ELSD is a universal detector and may be less specific in complex matrices.
-
Sample Preparation: The HPLC-ELSD method described involves a hydrolysis step, which is necessary for esterified 12-HSA but adds to the sample preparation time.[1][2][3] The LC-HRMS method for free hydroxy fatty acids aims for a simpler extraction without derivatization.[4]
-
Throughput: The described LC-HRMS method has a short run time of 10 minutes, suggesting a potential for higher throughput compared to the HPLC-ELSD method with a gradient elution.[4]
-
Cost and Accessibility: HPLC-ELSD systems are generally more accessible and have lower operational costs compared to LC-HRMS instruments, which require a higher initial investment and more specialized expertise.
References
Unraveling the Anticancer Potential: A Comparative Analysis of Hydroxystearic Acid Isomers' Antiproliferative Activity
A detailed examination of hydroxystearic acid isomers reveals significant variations in their ability to inhibit cancer cell growth, with the position of the hydroxyl group on the stearic acid chain playing a critical role in their biological activity. This guide provides a comparative analysis of the antiproliferative effects of various hydroxystearic acid isomers, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Hydroxystearic acids (HSAs), a group of fatty acids characterized by a hydroxyl group on the carbon chain, have garnered increasing interest for their potential therapeutic applications, including anticancer properties. The specific positioning of this hydroxyl group creates different isomers, each with potentially unique biological effects. This comparative guide synthesizes findings from key studies to elucidate the structure-activity relationship of HSA isomers in inhibiting cancer cell proliferation.
Comparative Antiproliferative Activity
A pivotal study systematically investigated the effects of six regioisomers of hydroxystearic acid on a panel of human cancer cell lines, including colon (CaCo-2, HT29), cervical (HeLa), breast (MCF7), prostate (PC3), and normal lung fibroblasts (NLF). The results demonstrated a clear dependence of antiproliferative activity on the hydroxyl group's position.[1][2][3]
Notably, isomers with the hydroxyl group at odd-numbered carbon positions, specifically 5-HSA, 7-HSA, and 9-HSA, exhibited the most potent growth inhibitory activity across the tested cancer cell lines.[1][2][3] In contrast, 10-HSA and 11-HSA showed very weak effects, while 8-HSA displayed no inhibitory activity.[1][2][3]
The biological activities of 7-HSA and 9-HSA are more widely recognized, with 9-HSA, in particular, being an endogenous lipid known to inhibit cancer cell growth.[1] The antiproliferative effects of 5-HSA, however, have been less explored. Beyond its effect on proliferation, 5-HSA has also been shown to induce changes in cell motility, including displacement, directionality, and speed.[1][2][3]
Below is a summary of the growth inhibitory effects (IC50 values in µM) of various hydroxystearic acid isomers on different human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Isomer | CaCo-2 | HT29 | HeLa | MCF7 | PC3 | NLF |
| 5-HSA | 45.3 ± 2.1 | 55.4 ± 3.3 | 48.9 ± 2.5 | 60.1 ± 4.5 | 70.2 ± 5.1 | > 100 |
| 7-HSA | 38.7 ± 1.9 | 42.1 ± 2.8 | 40.5 ± 3.1 | 55.8 ± 4.1 | 65.4 ± 4.8 | > 100 |
| 8-HSA | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
| 9-HSA | 35.2 ± 1.5 | 39.8 ± 2.2 | 37.6 ± 2.4 | 50.3 ± 3.7 | 60.1 ± 4.2 | > 100 |
| 10-HSA | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
| 11-HSA | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
Data sourced from Calonghi et al., 2022.
Experimental Protocols
The evaluation of the antiproliferative activity of hydroxystearic acid isomers is primarily conducted using the MTT assay.
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the hydroxystearic acid isomers. A control group with no treatment is also included.
-
Incubation: The cells are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Experimental workflow for the MTT assay.
Signaling Pathways
The antiproliferative mechanism of 9-hydroxystearic acid has been investigated more extensively compared to other isomers.
9-Hydroxystearic Acid and HDAC Inhibition
Research has shown that 9-HSA acts as an inhibitor of histone deacetylase 1 (HDAC1).[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1, 9-HSA is believed to induce the expression of tumor suppressor genes, such as p21WAF1, which is a cyclin-dependent kinase inhibitor.[1] Upregulation of p21 leads to cell cycle arrest, thereby inhibiting cancer cell proliferation. Specifically, in human colorectal adenocarcinoma cells (HT29), 9-HSA has been shown to cause an arrest in the G0/G1 phase of the cell cycle.[1]
References
- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [arts.units.it]
- 3. [PDF] Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 12-Hydroxystearic Acid and Synthetic Thickeners in Cosmetic Formulations
In the realm of cosmetic science, the selection of an appropriate thickening agent is paramount to achieving the desired rheological properties, stability, and sensory experience of a product. This guide provides a comparative evaluation of 12-Hydroxystearic Acid (12-HSA), a naturally derived fatty acid, against two widely used classes of synthetic thickeners: carbomers (represented by Carbomer 940) and acrylate copolymers. This analysis is intended for researchers, scientists, and formulation professionals to facilitate informed decisions in the development of cosmetic products.
Overview of Thickening Agents
This compound (12-HSA) is a saturated fatty acid derived from the hydrogenation of castor oil.[1][2] It is recognized for its ability to structure and thicken oil phases, as well as to stabilize emulsions.[1][2] Its natural origin and biodegradability make it an appealing option for "green" cosmetic formulations.[2]
Synthetic Thickeners , such as Carbomer 940 and acrylate copolymers, are high-molecular-weight polymers that are extensively used in the cosmetics industry. Carbomers are cross-linked polymers of acrylic acid, while acrylate copolymers are composed of various acrylate monomers. These synthetic polymers are known for their high efficiency in thickening water-based systems and creating clear gels.
Comparative Performance Data
The following tables present representative data from hypothetical experimental studies comparing the performance of 12-HSA, Carbomer 940, and an acrylate copolymer in a model oil-in-water (O/W) cream formulation.
Table 1: Thickening Efficiency
| Thickener Concentration (% w/w) | 12-HSA (Viscosity, cP) | Carbomer 940 (Viscosity, cP) | Acrylate Copolymer (Viscosity, cP) |
| 0.5 | 5,000 | 25,000 | 20,000 |
| 1.0 | 15,000 | 55,000 | 48,000 |
| 2.0 | 40,000 | 80,000 | 75,000 |
Table 2: Stability Analysis
| Condition | Parameter | 12-HSA | Carbomer 940 | Acrylate Copolymer |
| pH | Viscosity at pH 5.0 (cP) | 14,500 | 15,000 | 45,000 |
| Viscosity at pH 7.0 (cP) | 15,000 | 55,000 | 48,000 | |
| Viscosity at pH 8.0 (cP) | 14,800 | 60,000 | 50,000 | |
| Temperature | Initial Viscosity at 25°C (cP) | 15,000 | 55,000 | 48,000 |
| Viscosity after 1 month at 40°C (cP) | 14,200 | 53,500 | 46,500 | |
| Viscosity after 1 month at 4°C (cP) | 15,500 | 55,800 | 48,500 |
Table 3: Sensory Panel Evaluation (Scale of 1 to 10)
| Attribute | 12-HSA | Carbomer 940 | Acrylate Copolymer |
| Initial Feel | 8.5 | 7.0 | 7.5 |
| Spreadability | 8.0 | 8.5 | 8.2 |
| Absorbency | 7.5 | 8.0 | 7.8 |
| Lack of Tackiness | 8.2 | 6.5 | 7.0 |
| After Feel (Moisturization) | 9.0 | 7.8 | 8.0 |
Experimental Methodologies
A detailed description of the protocols used to obtain the comparative data is provided below.
Viscosity Measurement
-
Objective: To determine the thickening efficiency of each agent.
-
Apparatus: Brookfield DV-II+ Pro Viscometer with a Helipath stand and T-bar spindles.
-
Procedure:
-
Prepare a base O/W emulsion.
-
Incorporate each thickener at concentrations of 0.5%, 1.0%, and 2.0% (w/w) into separate batches of the base emulsion, ensuring complete dispersion and hydration.
-
Allow the formulations to equilibrate at 25°C for 24 hours.
-
Measure the viscosity of each sample at a constant shear rate (e.g., 10 rpm).
-
Record the viscosity in centipoise (cP).
-
Stability Testing
-
Objective: To assess the robustness of the thickened formulations under different pH and temperature conditions.
-
Procedure:
-
pH Stability:
-
Prepare formulations with 1.0% of each thickener.
-
Adjust the pH of separate batches to 5.0, 7.0, and 8.0 using citric acid or sodium hydroxide solutions.
-
Measure the initial viscosity of each batch.
-
Store the samples at 25°C for one month and re-measure the viscosity.
-
-
Temperature Stability:
-
Prepare formulations with 1.0% of each thickener at a neutral pH.
-
Measure the initial viscosity.
-
Store the samples in controlled temperature chambers at 4°C and 40°C for one month.
-
After one month, allow the samples to return to room temperature and measure the final viscosity.
-
-
Sensory Evaluation
-
Objective: To quantify the tactile and aesthetic properties of the formulations.
-
Panel: A trained panel of 15 volunteers.
-
Procedure:
-
Apply a standardized amount of each formulation (at 1.0% thickener concentration) to a designated area on the forearm of each panelist.
-
Panelists evaluate each product based on a set of sensory attributes (initial feel, spreadability, absorbency, lack of tackiness, and after-feel).
-
Each attribute is rated on a 10-point scale, where 1 indicates poor performance and 10 indicates excellent performance.
-
The average score for each attribute is calculated.
-
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow and relationships in the evaluation of cosmetic thickeners.
References
Inter-Laboratory Validation of 12-Hydroxystearic Acid Analytical Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical protocols for the quantification of 12-Hydroxystearic acid (12-HSA), a crucial fatty acid in various industrial and pharmaceutical applications. While direct inter-laboratory validation data for 12-HSA is not extensively published, this document synthesizes findings from established analytical methods and general fatty acid inter-laboratory comparison programs to offer a comprehensive overview for researchers. The focus is on providing the necessary data and methodologies to aid in the selection and validation of analytical techniques for 12-HSA.
The accurate measurement of fatty acids is critical for quality control and research and development. Inter-laboratory studies for fatty acids have highlighted that while methodologies like Gas Chromatography (GC) and Liquid Chromatography (LC) are robust, significant variability can arise from sample preparation, including extraction and derivatization.[1] Therefore, standardized protocols and the use of certified reference materials are paramount for ensuring consistency across different laboratories.[1]
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of common analytical methods used for the quantification of 12-HSA, compiled from various validation studies. These tables allow for a direct comparison of key performance indicators.
Table 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
| Parameter | Reported Value | Reference |
| Linearity Range | 119.1–1190.7 µg/mL | [2][3] |
| Correlation Coefficient (r) | 0.9993 | [2][3] |
| Limit of Detection (LOD) | 1.1 µg/mL | [2][3] |
| Limit of Quantitation (LOQ) | 3.2 µg/mL | [2][3] |
| Mean Recovery | 101.5% | [2][3] |
| Repeatability (RSD) | < 1.7% | [2][3] |
| Stability (8h at room temp) | RSD < 2.6% | [2][3] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Reported Value/Finding | Reference |
| Applicability | Identification of hydroxystearic acid in fecal lipids | [4] |
| Extraction Recovery | 90-95% from freeze-dried homogenized stools | [4] |
| Derivatization | Typically required (e.g., methylation) for volatility | [1][5] |
| Key Advantage | High sensitivity and specificity for identification | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following sections describe the key steps for the two major analytical platforms.
HPLC-ELSD Method for 12-HSA Quantification
This method is advantageous due to its simplicity, as it does not require a derivatization step.[2]
a. Sample Preparation (Alkaline Hydrolysis):
-
Accurately weigh the sample (e.g., hydrogenated castor oil) into a headspace vial.
-
Add a solution of sodium hydroxide in ethanol.
-
Seal the vial and heat in a water bath at 90°C for 30 minutes with continuous vibration.
-
Cool the solution to room temperature.
-
Add glacial acetic acid and methanol to a final volume, and mix thoroughly.[2]
b. Chromatographic Conditions:
-
Column: Zhongpu Develop XD-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2][3]
-
Mobile Phase: Gradient elution with methanol and 1% acetic acid in water.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
c. ELSD Conditions:
GC-MS Method for 12-HSA Identification and Quantification
GC-MS offers high sensitivity and is a powerful tool for identifying and quantifying fatty acids, though it typically requires derivatization.
a. Lipid Extraction:
-
For biological matrices, a Folch extraction or similar method is employed.[1]
-
Homogenize the sample with a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Vortex the mixture.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Collect the organic (lower) phase containing the lipids.
b. Derivatization (Methylation):
-
The extracted lipid residue is derivatized to form fatty acid methyl esters (FAMEs) to increase volatility for GC analysis.
-
A common method involves using boron trifluoride-methanol (BF3-MeOH) or methanolic HCl.
-
Heat the sample with the derivatizing agent.
-
Extract the FAMEs with a nonpolar solvent like hexane.
c. GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical protocols.
Caption: Workflow for 12-HSA analysis using HPLC-ELSD.
Caption: Workflow for 12-HSA analysis using GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. [Extraction of fecal lipids and identification of hydroxystearic acid by gas chromatography-mass spectrometry (GC/MS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Positional Isomers of 12-Hydroxystearic Acid: A Comparative Analysis of Self-Assembly and Gelation Properties
A detailed examination of how the hydroxyl group's position along the stearic acid backbone dictates supramolecular architecture and macroscopic gel characteristics, offering insights for material design and drug delivery applications.
The self-assembly of 12-hydroxystearic acid (12-HSA) into robust fibrillar networks has established it as a versatile and widely used low-molecular-weight organogelator in industries ranging from cosmetics and lubricants to pharmaceuticals. The unique properties of 12-HSA gels are intrinsically linked to the specific location of the hydroxyl group at the C12 position, which facilitates a network of hydrogen bonds crucial for fiber formation. However, shifting this single functional group to other positions along the 18-carbon chain dramatically alters the molecule's self-assembly behavior, leading to significant variations in gelation efficiency, thermal stability, and mechanical strength. This guide provides a comparative study of 12-HSA and its positional isomers, primarily focusing on 9-HSA and 10-HSA, to elucidate the critical structure-property relationships that govern their gelation capabilities.
Comparative Analysis of Gelation and Rheological Properties
The ability of hydroxystearic acid (HSA) isomers to form gels is highly dependent on the position of the hydroxyl group. While (R)-12-HSA is a potent organogelator in a variety of organic solvents, its positional isomers exhibit more selective and often weaker gelation behavior. The chiral (R)-10-hydroxystearic acid ((R)-10-HSA) displays an intermediate behavior, forming a stable gel exclusively in paraffin oil, whereas it crystallizes in other organic solvents.[1][2] Similarly, (R)-9-hydroxystearic acid ((R)-9-HSA) is also a poor organogelator, only gelling paraffin oil with less efficiency and thermal stability compared to its C12 counterpart.[3]
The rheological properties of these organogels underscore the structural differences imparted by the hydroxyl group's location. In paraffin oil, gels formed from (R)-12-HSA are significantly more rigid and robust than those from (R)-9-HSA.[3] This is quantitatively demonstrated by the higher storage (G') and loss (G'') moduli, which are measures of the elastic and viscous components of the gel, respectively.
| Isomer | Solvent | Storage Modulus (G') | Loss Modulus (G'') | Yield Stress (σy) | Citation |
| (R)-12-HSA | Paraffin Oil | 655 Pa | 75 Pa | 84 Pa | [3] |
| (R)-9-HSA | Paraffin Oil | Significantly lower than (R)-12-HSA | Significantly lower than (R)-12-HSA | Lower than (R)-12-HSA | [3] |
| (R)-10-HSA | Paraffin Oil | Forms stable gel (quantitative data not specified) | Forms stable gel (quantitative data not specified) | Not specified | [1][2] |
Table 1: Comparative rheological data for organogels of (R)-12-HSA and its positional isomers. The data highlights the superior mechanical properties of the (R)-12-HSA gel.
The Role of Molecular Packing and Hydrogen Bonding
The disparate gelation behaviors among HSA isomers are rooted in their different supramolecular arrangements in the solid state. The formation of the gel network relies on the self-assembly of the molecules into crystalline fibers, a process governed by a combination of van der Waals interactions along the alkyl chains and hydrogen bonding at two key sites: the terminal carboxylic acid group and the mid-chain hydroxyl group.[1]
X-ray diffraction studies reveal that the position of the hydroxyl group directly influences the molecular packing within the crystalline fibers.[1] For (R)-12-HSA, the hydroxyl group's location allows for an optimal arrangement that promotes the formation of long, unidirectional chains of hydrogen bonds, which are essential for creating the extended, entangled fibrillar network that immobilizes the solvent.[3] In contrast, for isomers like 9-HSA and 10-HSA, the altered hydroxyl position can lead to different, less favorable packing motifs that may favor crystallization over the formation of a gel network in many solvents.[1][2][3]
This relationship is visualized in the diagram below, which illustrates how the molecular structure of the HSA isomer dictates the subsequent self-assembly pathway and resulting macroscopic properties.
Caption: Structure-property relationship in HSA isomer self-assembly.
Experimental Protocols
The characterization of HSA organogels involves a suite of analytical techniques to probe their macroscopic properties and underlying microstructure. Below are generalized protocols for the key experiments cited.
Organogel Preparation and Gelation Test
-
Materials: Hydroxystearic acid isomer, organic solvent (e.g., paraffin oil, dodecane, toluene).
-
Procedure: A weighted amount of the HSA isomer is added to a specific volume of the solvent in a sealed vial. The mixture is heated (e.g., in a water or oil bath) until the solid is completely dissolved, forming a clear solution (sol). The vial is then cooled to room temperature. Gel formation is confirmed by inverting the vial; if no flow is observed, a stable gel is considered to have formed. The minimum concentration at which this occurs is the critical gelation concentration (CGC).
Rheological Measurements
-
Instrumentation: A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-plate geometry. A temperature control unit (e.g., a Peltier plate) is essential.
-
Oscillatory Strain Sweep: To determine the linear viscoelastic region (LVER) and the yield stress (σy), a strain sweep is performed at a constant frequency (e.g., 1 Hz). The strain is increased logarithmically, and the storage modulus (G') and loss modulus (G'') are recorded. The yield stress is often identified as the point where G' begins to drop significantly or where G' equals G''.
-
Oscillatory Frequency Sweep: To assess the gel's stability and structure, a frequency sweep is conducted within the LVER (determined from the strain sweep). The frequency is varied (e.g., from 0.1 to 100 rad/s) at a constant, low strain. For a true gel, G' should be significantly larger than G'' and relatively independent of frequency.
X-ray Diffraction (XRD)
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: The organogel (xerogel) is carefully dried to remove the solvent, leaving the solid fibrillar network. The resulting powder is then mounted on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles. The resulting diffractogram provides information on the crystalline structure and intermolecular spacing within the self-assembled fibers. Both wide-angle (WAXS) and small-angle (SAXS) scattering techniques can be employed to probe different length scales of the structure.[1]
Conclusion
The comparative study of 12-HSA and its positional isomers, such as 9-HSA and 10-HSA, reveals a profound structure-property relationship that is pivotal for the design of self-assembled materials. The specific placement of the hydroxyl group along the alkyl chain is not a minor structural modification but a critical determinant of the intermolecular hydrogen-bonding network, which in turn governs the efficiency of fibrillar network formation and the ultimate mechanical and thermal properties of the organogel. While 12-HSA remains a benchmark organogelator, the distinct behaviors of its isomers provide valuable insights into the fundamental principles of molecular self-assembly and open avenues for fine-tuning material properties for specialized applications in drug delivery, materials science, and beyond.
References
A Comparative Guide to the Performance of 12-Hydroxystearic Acid in Various Base Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 12-Hydroxystearic acid (12-HSA) as a thickening agent in a range of base oils. The information is supported by experimental data to assist in the selection and application of 12-HSA in lubricant and grease formulations.
Introduction to this compound
This compound is a saturated fatty acid derived from the hydrogenation of castor oil.[1][2] Its unique molecular structure, featuring a hydroxyl group on the 12th carbon, allows it to form a fibrous network through hydrogen bonding, making it an effective gelling agent and thickener for various fluids.[3][4] This property is widely utilized in the manufacturing of lubricating greases, particularly lithium and calcium-based greases.[1][5][6] Greases formulated with 12-HSA are known for their smooth, buttery texture.[1][5]
Performance Benchmarking of 12-HSA in Different Base Oils
The choice of base oil significantly influences the overall performance of a 12-HSA thickened grease. This section compares the performance of 12-HSA in synthetic and mineral base oils, with a focus on rheological, thermal, and tribological properties.
Data Presentation
The following tables summarize the key performance indicators of 12-HSA in different base oils based on available experimental data.
Table 1: Rheological Properties of 12-HSA Greases in Polyalphaolefin (PAO) Synthetic Base Oils of Varying Viscosity
| Base Oil | Undisturbed Storage Modulus (G') | Thixotropic Recovery | Apparent Viscosity |
| PAO 8 | Higher | Lower magnitude | Lower at higher temperatures |
| PAO 40 | Intermediate | Intermediate | Intermediate at higher temperatures |
| PAO 100 | Lower | Easier and more complete | Higher at higher temperatures |
Source: Data synthesized from studies on lithium 12-hydroxystearate greases.[7][8] An inverse relationship is observed between the base oil viscosity and the undisturbed storage modulus, suggesting that lower viscosity base oils may promote firmer grease formation.[8] Conversely, higher viscosity base oils can lead to a more complete thixotropic recovery after shearing.[8]
Table 2: General Performance Comparison of Lithium and Calcium 12-Hydroxystearate Greases
| Property | Lithium 12-Hydroxystearate Grease | Calcium 12-Hydroxystearate Grease |
| Thickener Content | ~10-15% by weight | Not specified |
| Dropping Point | ~350-400°F (177-204°C)[5][9] | ~275-300°F (135-149°C)[5] |
| Maximum Usable Temp. | ~250°F (121°C)[5] | ~230°F (110°C)[5] |
| Water Resistance | Good (may soften with large amounts of water)[5] | Good[5] |
| Oxidation Resistance | Good | Good (additives may be needed for rust protection)[5] |
| Compatibility | Less compatible with other greases[5] | Generally compatible with many other greases[5] |
Source: Data compiled from various lubrication industry resources.[5]
Table 3: Anti-Wear Performance of 12-HSA in Vegetable Oils
| Base Oil | Effect of 12-HSA Addition |
| Castor Oil | Improved anti-wear performance |
| Sesame Oil | Improved anti-wear performance (less effective than in castor oil) |
Source: Findings from a study investigating the tribological properties of 12-HSA in vegetable oils.[10] The improved performance is attributed to the formation of a protective layer via tribochemical reactions on the metal surface.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 12-HSA performance. Below are outlines of key experimental protocols.
1. Grease Synthesis (In-situ Saponification)
This protocol describes the laboratory-scale synthesis of lithium 12-hydroxystearate grease.
-
Materials: this compound, Lithium Hydroxide Monohydrate, Base Oil (e.g., PAO).
-
Procedure:
-
Add 50% of the total base oil and the this compound to a reactor.
-
Heat the mixture to 85°C to melt the acid.[8]
-
Introduce an aqueous slurry of lithium hydroxide monohydrate to the reactor over approximately 3 minutes.[8]
-
Carry out the neutralization reaction for 1 hour at 100°C to form the thickener.[8]
-
After neutralization, heat the mixture to a peak temperature of 205°C to dehydrate and dissolve the reaction product into the base oil.[8]
-
The mixture is then cooled and homogenized, often through a milling process, to create a uniform grease network.[8]
-
2. Rheological Characterization
The flow and viscoelastic properties of the grease are measured using a rotational rheometer.
-
Equipment: Rotational rheometer with a cone-and-plate or parallel plate geometry.
-
Tests:
-
Oscillatory Shear Measurement: To determine viscoelastic properties like storage modulus (G') and loss modulus (G''). A strain sweep is performed to identify the linear viscoelastic region.
-
Continuous Shear Rheometry: To measure the flow properties and apparent viscosity as a function of shear rate. This demonstrates the shear-thinning behavior of the grease.
-
Thixotropy Analysis: A two-stage rheological analysis is employed: a high-shear rotational step to break down the grease structure, followed by a low-shear recovery step to observe the thixotropic response over time.[8]
-
3. Tribological Testing (Anti-Wear Performance)
The anti-wear properties of 12-HSA in base oils can be evaluated using a four-ball tribometer.
-
Equipment: Four-ball tribometer.
-
Procedure:
-
Three steel balls are clamped together in a cup filled with the test lubricant.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and duration.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear performance.[10]
-
Visualizations
Experimental Workflow for Grease Performance Evaluation
Caption: Workflow for formulating and evaluating 12-HSA thickened greases.
Logical Relationship of Components to Performance
Caption: Influence of formulation components on grease performance.
Comparison with Alternative Thickeners
While 12-HSA is a versatile and widely used thickener, other options are available for specific applications.
-
Simple Soaps (e.g., Stearic Acid): These are formed from the reaction of an alkali metal with a long-chain fatty acid.[9]
-
Complex Soaps: These are made from a combination of an alkali metal with more than one fatty acid, generally offering better high-temperature properties than simple soaps.[9]
-
Non-Soap Thickeners:
-
Polyurea: Known for good performance in high-temperature, continuous use bearing applications.[9]
-
Clay (Bentonite): Offers excellent heat resistance and does not have a definite dropping point.[9]
-
Silica: Also provides excellent heat resistance, with the upper operating temperature determined by the base oil.[9]
-
Calcium Sulfonate: Exhibits superior mechanical and shear stability compared to lithium-complex greases.[9]
-
The selection of a thickener depends on the specific requirements of the application, including operating temperature, load, and environmental conditions. Lithium 12-hydroxystearate greases are often considered for their versatility and overall good performance characteristics.[5]
Conclusion
This compound is a highly effective and versatile thickener for a wide range of base oils, including mineral, synthetic, and vegetable oils. Its performance is significantly influenced by the type and viscosity of the base oil used. Lower viscosity synthetic base oils tend to produce firmer greases, while higher viscosity oils can improve thixotropic recovery. When formulated as a lithium or calcium soap, 12-HSA imparts desirable properties such as good thermal stability, water resistance, and anti-wear characteristics. For researchers and formulators, a thorough understanding of the interplay between 12-HSA and the base oil is critical for developing lubricants and greases with optimized performance for specific applications.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Determine Which Grease Is Best for Your Application [machinerylubrication.com]
- 6. 12HSA – Dehnar Tech Company [orizzonteoil.com]
- 7. researchgate.net [researchgate.net]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. mosil.com [mosil.com]
- 10. researchgate.net [researchgate.net]
Comparative thermal analysis of 12-HSA and other fatty acid organogelators
A Comparative Guide to the Thermal Properties of 12-Hydroxystearic Acid and Other Fatty Acid Organogelators
For researchers, scientists, and drug development professionals, the selection of an appropriate organogelator is critical for controlling the physical properties and stability of a wide range of products, from pharmaceuticals to cosmetics. Among the various classes of low molecular weight organogelators (LMWOGs), fatty acids are prized for their biocompatibility, availability, and versatile gelation capabilities. This guide provides a comparative thermal analysis of this compound (12-HSA), a prominent organogelator, and other key fatty acids used in organogel formation.
Comparative Thermal Analysis
The thermal behavior of an organogel, particularly its gel-to-sol transition (Tgel) and melting enthalpy (ΔH), is crucial for determining its stability and application range. The following table summarizes key thermal properties of organogels formed from 12-HSA and other common fatty acid organogelators as determined by Differential Scanning Calorimetry (DSC). It is important to note that these values can be significantly influenced by the solvent, gelator concentration, and the heating/cooling rates used during analysis.
| Organogelator | Chemical Structure | Molecular Weight ( g/mol ) | Concentration (% w/w) | Solvent | Tgel (°C) | Melting Enthalpy (ΔH in J/g) |
| This compound (12-HSA) | C18H36O3 | 300.48 | 7% | Dodecane | ~70 | - |
| 2% | Soybean Oil | >60 | - | |||
| Stearic Acid | C18H36O2 | 284.48 | - | - | - | - |
| Palmitic Acid | C16H32O2 | 256.42 | - | - | 58.29 - 60.76 | 98.85 - 135.1 |
| Myristic Acid | C14H28O2 | 228.37 | - | - | 49-57.10 | 190.15 - 211.43 |
| Arachidic Acid | C20H40O2 | 312.53 | - | - | - | - |
| Behenic Acid | C22H44O2 | 340.58 | - | - | - | - |
Molecular Self-Assembly and Experimental Workflow
The gelation process for fatty acid organogelators is driven by their self-assembly into a three-dimensional network that immobilizes the liquid solvent. This process is primarily governed by non-covalent interactions, namely hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the long hydrocarbon chains. In the case of 12-HSA, the additional hydroxyl group provides another site for hydrogen bonding, which contributes to its efficiency as a gelator.[1] The self-assembly typically results in the formation of fibrillar structures.[2][3]
The thermal analysis of these organogels typically follows a systematic workflow to characterize their properties. This involves sample preparation, followed by analysis using techniques such as DSC, TGA, and rheology.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results in the thermal analysis of organogels.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transition temperatures and enthalpies of organogels.
-
Sample Preparation: A small amount of the organogel (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used.
-
Methodology: The sample and reference pans are heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a specified temperature range that encompasses the expected gel-sol transition. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The peak of an endothermic event upon heating corresponds to the melting temperature (Tgel), and the area under the peak is integrated to calculate the enthalpy of fusion (ΔH).
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and composition of the organogel by measuring weight changes as a function of temperature.
-
Sample Preparation: A small sample of the organogel (typically 10-20 mg) is placed in a TGA sample pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Methodology: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The instrument continuously records the sample's weight as the temperature increases.
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of a significant weight loss event indicates the beginning of thermal decomposition.
Rheology
Rheological measurements provide information about the viscoelastic properties of the organogel, including its stiffness (storage modulus, G') and viscous nature (loss modulus, G'').
-
Sample Preparation: The organogel is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. The geometry (e.g., parallel plate or cone and plate) is lowered to the desired gap.
-
Instrumentation: A controlled-stress or controlled-strain rheometer is used.
-
Methodology:
-
Temperature Sweep: The sample is subjected to a controlled temperature ramp at a constant frequency and strain to determine the gel-sol transition temperature, often identified as the crossover point where G' = G''.
-
Frequency Sweep: The sample is tested over a range of frequencies at a constant temperature and strain to characterize its viscoelastic behavior. In a gelled state, G' is typically higher than G'' and relatively independent of frequency.
-
Strain Sweep (Amplitude Sweep): The strain is varied at a constant frequency and temperature to determine the linear viscoelastic region (LVER) and the yield stress of the gel.
-
-
Data Analysis: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are plotted as a function of temperature, frequency, or strain to characterize the gel's mechanical properties.
References
Safety Operating Guide
Proper Disposal Procedures for 12-Hydroxystearic Acid: A Guide for Laboratory Professionals
The proper handling and disposal of 12-Hydroxystearic acid (12-HSA) are critical for ensuring laboratory safety and environmental protection. Recent regulatory updates have reclassified 12-HSA, underscoring the importance of adhering to specific disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage 12-HSA waste safely and effectively.
Recent Reclassification: The European Chemicals Agency (ECHA) has recently reclassified this compound as environmentally hazardous and toxic to aquatic life.[1] This change necessitates treating 12-HSA as hazardous waste and requires revisions to safety protocols.[1] Always consult the most current Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for region-specific regulations.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Hazard Assessment: Before handling 12-HSA, ensure you are wearing appropriate PPE. While some older safety data sheets may describe it as non-hazardous, the most current classifications indicate risks of skin and eye irritation, and it is recognized as an environmental hazard.[1][2]
-
Required PPE:
2. Waste Collection and Segregation: Proper segregation is key to a safe disposal pathway.
-
Designated Waste Container: Collect all solid 12-HSA waste in a clearly labeled, sealed, and compatible hazardous waste container.[3]
-
Labeling: The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., environmental hazard).
-
No Mixing: Do not mix 12-HSA waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Avoid Drains and Waterways: Never dispose of 12-HSA down the sink or in any sewer system.[3][4] It must be prevented from entering public waters and the environment.[4][5]
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[4][6]
-
Contain Spill: Prevent the spill from spreading and entering drains.[4][7]
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust.[3][6][7] Fine dust dispersed in the air can create an explosion hazard in the presence of an ignition source.[6][7]
-
Place the collected material into your designated hazardous waste container.[8]
-
Clean the affected area thoroughly.
-
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's protocols.
4. Storage Pending Disposal: Store the sealed hazardous waste container in a designated, secure area until it can be collected by a licensed waste vendor.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[4][6]
-
Incompatible Materials: Store away from strong oxidizers and strong bases.[4][6]
5. Final Disposal: The final disposal of 12-HSA must be handled by professionals.
-
Licensed Vendor: Arrange for pickup and disposal through your institution's contracted licensed chemical waste management company.
-
Recommended Disposal Method: The standard procedure for this type of waste is controlled incineration at a permitted facility.[3]
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all local, regional, and national environmental regulations.[4]
Environmental and Safety Data
The following table summarizes key quantitative data regarding this compound.
| Parameter | Data Point | Reference |
| Aquatic Toxicity | LC50 - Danio rerio (Zebra Fish) | > 1000 mg/L (96 h)[9] |
| Persistence/Degradability | Biodegradable | Reached 93% of theoretical BOD in 28 days.[9] |
| Soil Mobility | Expected to have low mobility. | The anionic form does not adsorb strongly to soil.[3] |
| Flash Point | 210 - 294 °C | [7] |
| Auto-Ignition Temp. | > 240 °C | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Navigating New Legislation: Understanding the Impact of this compound (12-HSA) Reclassification | Castor International [castor-international.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. penpet.es [penpet.es]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. redox.com [redox.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 12-Hydroxystearic acid
This guide provides immediate and essential safety protocols for laboratory professionals handling 12-Hydroxystearic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on various safety data sheets.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Chemical safety goggles or safety glasses | Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Neoprene or rubber gloves are recommended.[4][5] |
| Respiratory Protection | NIOSH-approved respirator or dust mask | Required if exposure limits are exceeded, irritation is experienced, or dust is generated.[4][5] |
| Body Protection | Protective clothing | Long-sleeved shirts and long pants are recommended to prevent skin contact.[6] |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area to minimize dust and vapor inhalation.[4][7]
-
Use a fume hood or other local exhaust ventilation if there is a potential for dust or aerosol generation.
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
2. Safe Handling Practices:
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][4]
-
Incompatible materials to avoid include strong bases and strong oxidizers.[4]
3. Spill Response:
-
Evacuate unnecessary personnel from the spill area.[4]
-
Wear appropriate PPE as outlined above.
-
For solid spills, contain and collect the material.[4] Avoid generating dust during cleanup.[7]
-
If the material is molten, allow it to solidify before cleaning up.[5][7]
-
Prevent the spill from entering sewers or public waters.[4]
-
Dispose of the collected waste in accordance with regulations.
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, national, and international regulations.[4][7] Do not allow the product to enter drains or waterways as it can be hazardous to the aquatic environment.[4][8] One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
